Product packaging for Decanoyl-L-carnitine chloride(Cat. No.:CAS No. 369651-88-7)

Decanoyl-L-carnitine chloride

Cat. No.: B591807
CAS No.: 369651-88-7
M. Wt: 351.912
InChI Key: KETNUEKCBCWXCU-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decanoyl-L-carnitine is an ester derivative of L-carnitine. It increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34ClNO4 B591807 Decanoyl-L-carnitine chloride CAS No. 369651-88-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decanoyl-L-carnitine Chloride: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Decanoyl-L-carnitine chloride, a critical ester derivative of L-carnitine involved in fatty acid metabolism. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and its role in mitochondrial fatty acid transport.

Core Concepts

This compound is an acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it facilitates the transport of long-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] Its synthesis is a key area of interest for researchers studying metabolic disorders and developing therapeutic agents. The chloride salt form enhances its solubility and stability.[4]

Synthesis of this compound

The primary route for synthesizing this compound involves the esterification of L-carnitine with a decanoyl group source, typically decanoyl chloride. This reaction is generally carried out in an acidic environment to yield the desired product.

Synthesis Workflow

The synthesis can be broken down into two main stages: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine.

G cluster_0 Stage 1: Preparation of Decanoyl Chloride cluster_1 Stage 2: Esterification DecanoicAcid Decanoic Acid Reaction1 Reaction in DCM DecanoicAcid->Reaction1 OxalylChloride Oxalyl Chloride OxalylChloride->Reaction1 DMF DMF (catalyst) DMF->Reaction1 DecanoylChloride Decanoyl Chloride DecanoylChloride_ref Decanoyl Chloride Reaction1->DecanoylChloride LCarnitine L-Carnitine Hydrochloride Esterification Esterification Reaction LCarnitine->Esterification DecanoylChloride_ref->Esterification CrudeProduct Crude this compound Esterification->CrudeProduct

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • Decanoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • L-Carnitine hydrochloride

  • Anhydrous solvent (e.g., trifluoroacetic acid or a similar acidic solvent)

Procedure:

Stage 1: Preparation of Decanoyl Chloride [5]

  • In a round-bottom flask, dissolve decanoic acid in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride to the solution, followed by a catalytic amount of DMF.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Remove the solvent under reduced pressure to obtain crude decanoyl chloride, which can be used in the next step without further purification.

Stage 2: Esterification of L-Carnitine [4]

  • Suspend L-Carnitine hydrochloride in an appropriate anhydrous acidic solvent.

  • Add the freshly prepared decanoyl chloride to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

  • Upon completion, the crude this compound can be isolated by precipitation with a non-polar solvent or by removal of the reaction solvent under reduced pressure.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. A combination of techniques is often employed to achieve high purity.

Purification Workflow

G CrudeProduct Crude Product CationExchange Cation Exchange Chromatography CrudeProduct->CationExchange SPE Solid-Phase Extraction CationExchange->SPE Recrystallization Recrystallization SPE->Recrystallization HPLC Reverse-Phase HPLC Recrystallization->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: Purification workflow for this compound.

Experimental Protocols: Purification

Protocol 1: Crystallization [4]

  • Dissolve the crude this compound in a minimal amount of a hot alcoholic solvent (e.g., ethanol or isopropanol).

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This method can yield a product with a purity exceeding 90%.[4]

Protocol 2: Column Chromatography [4]

  • Cation Exchange Chromatography: This technique is effective for the initial cleanup of the crude product. The quaternary ammonium group of the carnitine moiety allows for strong retention on a cation exchange resin, enabling the separation from non-ionic and anionic impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving pharmaceutical-grade purity (>98%), reverse-phase HPLC is the method of choice.[4] A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Protocol 3: Solid-Phase Extraction (SPE) [4]

  • SPE with mixed-mode cartridges (combining hydrophobic and ion-exchange functionalities) can be used for sample cleanup and concentration.[4] The crude product is loaded onto the cartridge, followed by washing steps to remove impurities, and finally, the desired compound is eluted with an appropriate solvent.

Quantitative Data

ParameterMethodTypical ValueReference
Synthesis Yield Esterification with decanoyl chloride75-85%[4]
Purity Recrystallization>90%[4]
Reverse-Phase HPLC≥98%[4][6]
Molecular Weight -351.91 g/mol [6]
Molecular Formula -C₁₇H₃₄ClNO₄[6]
CAS Number -369651-88-7[4]
Solubility WaterSoluble to 100 mM[6]
DMF20 mg/mL[7]
DMSO14 mg/mL[7]
Ethanol20 mg/mL[7]

Role in Mitochondrial Fatty Acid Transport

Decanoyl-L-carnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.

G cluster_0 Cytosol cluster_1 Mitochondrial Matrix FattyAcid Decanoic Acid ACSL ACSL FattyAcid->ACSL CoA CoA-SH CoA->ACSL DecanoylCoA Decanoyl-CoA ACSL->DecanoylCoA CPT1 CPT1 DecanoylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 DecanoylCarnitine Decanoyl-L-carnitine CPT1->DecanoylCarnitine CACT CACT DecanoylCarnitine->CACT DecanoylCoA_mito Decanoyl-CoA BetaOxidation β-Oxidation DecanoylCoA_mito->BetaOxidation CPT2 CPT2 DecanoylCoA_mito->CPT2 LCarnitine_mito L-Carnitine LCarnitine_mito->CPT2 CPT2->DecanoylCoA_mito CPT2->LCarnitine_mito CACT->LCarnitine_cyto L-Carnitine out CACT->DecanoylCoA_mito Decanoyl-L-carnitine in

Caption: Role of Decanoyl-L-carnitine in mitochondrial fatty acid transport.

This diagram illustrates the conversion of decanoic acid to decanoyl-CoA in the cytosol, followed by its esterification to L-carnitine by Carnitine Palmitoyltransferase I (CPT1). The resulting Decanoyl-L-carnitine is then transported into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT). Inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts it back to decanoyl-CoA, which then enters the β-oxidation pathway.

Conclusion

The synthesis and purification of this compound are well-established processes that are crucial for research in metabolism and drug development. The methods described in this guide, from the initial esterification to the final high-purity purification, provide a solid foundation for obtaining this important biomolecule. The provided workflows and protocols can be adapted and optimized for specific laboratory settings and research needs.

References

Decanoyl-L-Carnitine Chloride: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a decanoyl ester of L-carnitine, is a crucial molecule in cellular metabolism, particularly in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its role as an intermediate in lipid metabolism has led to its investigation in various therapeutic areas, including metabolic disorders.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering essential data and methodologies for researchers and drug development professionals.

Chemical Properties

This compound is a white, crystalline, free-flowing powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReferences
Chemical Name (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium chloride[1][3]
Synonyms CAR 10:0, C10:0 Carnitine, L-Carnitine decanoyl ester, L-Decanoylcarnitine, (–)-Decanoylcarnitine, Capryl-L-carnitine chloride[2][3]
CAS Number 369651-88-7[3]
Molecular Formula C₁₇H₃₄ClNO₄[1][2]
Molecular Weight 351.91 g/mol [2][4]
Melting Point 169-171 °C[5]
Appearance White solid / Free flowing white crystalline powder[2][6]
Solubility Soluble in water (up to 100 mM), Dimethylformamide (DMF; 20 mg/mL), and Ethanol (20 mg/mL)[3][4]
pKa (acidic) 3.65 (predicted for the carboxyl group)[7]

Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and analytical characterization. The primary degradation pathway is the hydrolysis of the ester linkage, yielding L-carnitine and decanoic acid.[1]

pH-Dependent Stability

The stability of this compound is significantly influenced by pH. The molecule demonstrates good stability in acidic to neutral conditions.[1] However, it is susceptible to hydrolysis under both strongly acidic and basic conditions, with degradation being more pronounced in alkaline environments due to the nucleophilic attack of hydroxide ions on the ester bond.[1][8] A study on acetyl-L-carnitine, a related short-chain acylcarnitine, showed that it is stable at neutral to acidic pH but unstable at pH > 9.[8] After one hour at room temperature, significant degradation of acetyl-L-carnitine was observed at pH 11 and 12.[8] A similar trend can be expected for this compound.

Thermal Stability

This compound exhibits good thermal stability under normal handling and storage conditions.[1] A study on the thermal degradation kinetics of L-carnitine indicated that it is relatively heat-stable, with a D-value (time to reduce the concentration by 90%) of 50.4 minutes at 120°C.[9] While this does not directly reflect the stability of the decanoyl ester, it suggests that the carnitine backbone itself is robust. For this compound, no decomposition is observed at temperatures below 100°C.[1]

Photostability
Solid-State Stability and Storage

This compound is a solid that is recommended to be stored desiccated at room temperature or under refrigerated conditions (≤ 4 °C or -20°C for long-term storage).[2][4][6][11][12][13] Some sources indicate a shelf life of up to 3 years when stored as a powder at -20°C and for shorter periods at 4°C.[5][11] In solvent, it is recommended to be stored at -80°C for up to 6 months.[11]

Experimental Protocols

Stability-Indicating RP-HPLC Method (Adapted from L-carnitine)

This protocol is adapted from a validated stability-indicating method for L-carnitine and is suitable for assessing the stability of this compound.[10]

  • Chromatographic System:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.05 M phosphate buffer (pH 3.0) : ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Detection: UV at 225 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • For forced degradation studies, subject the stock solution to the stress conditions outlined below.

    • Neutralize the acidic and basic samples before injection.

    • Dilute the samples to an appropriate concentration within the linear range of the method.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: 1 M HCl at 70°C for 12 hours.[10]

    • Basic Hydrolysis: 1 M NaOH at 70°C for 12 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

LC-MS/MS Method for Quantification in Biological Matrices

For the quantification of decanoyl-L-carnitine in biological samples, a more sensitive and specific LC-MS/MS method is often employed.

  • Chromatographic System:

    • Column: C18 or a mixed-mode column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Mass Spectrometry:

      • Ionization: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transition (example): Precursor ion (m/z) of decanoyl-L-carnitine to a specific product ion (e.g., m/z 85, characteristic of the carnitine moiety).

      • Internal Standard: A stable isotope-labeled analog, such as decanoyl-L-carnitine-d₃, is recommended for accurate quantification.[12]

  • Sample Preparation:

    • Protein precipitation of the biological matrix (e.g., plasma, serum) with a solvent like acetonitrile.

    • Centrifugation to remove precipitated proteins.

    • Evaporation of the supernatant and reconstitution in the initial mobile phase.

Signaling Pathway and Experimental Workflow Diagrams

Carnitine Shuttle: Fatty Acid Transport into Mitochondria

Decanoyl-L-carnitine is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.

Caption: The carnitine shuttle pathway for decanoyl-L-carnitine transport.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves forced degradation followed by analysis using a stability-indicating method.

StabilityWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Acid Acidic (e.g., 1M HCl, 70°C) HPLC Stability-Indicating RP-HPLC Acid->HPLC Base Basic (e.g., 1M NaOH, 70°C) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 105°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Assay Assay of Parent Compound HPLC->Assay Degradants Quantification of Degradation Products HPLC->Degradants LCMS LC-MS/MS for Degradant ID MassBalance Mass Balance Calculation Assay->MassBalance Degradants->LCMS Degradants->MassBalance Kinetics Degradation Kinetics MassBalance->Kinetics Sample Decanoyl-L-carnitine Chloride Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for forced degradation and stability analysis.

Conclusion

This technical guide provides a consolidated overview of the chemical properties and stability of this compound. The compound is a stable, white crystalline solid under standard conditions but is susceptible to hydrolysis in acidic and, more significantly, in basic environments. The provided experimental protocols offer a starting point for the development of robust analytical methods for stability testing and quantification. The diagrams illustrate the key metabolic pathway and a general workflow for stability assessment, providing valuable tools for researchers in the field. Further studies to quantify the degradation kinetics under various stress conditions would be beneficial for a more complete stability profile.

References

Decanoyl-L-carnitine Chloride: A Technical Whitepaper on the Mechanism of Action in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It functions as a crucial intermediate in the transport of fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation. This document provides an in-depth technical overview of the mechanism of action of decanoyl-L-carnitine chloride, detailing its interaction with the carnitine shuttle, its subsequent metabolism, and its influence on related signaling pathways. Furthermore, this guide includes quantitative data on related compounds, detailed experimental protocols for measuring its effects on fatty acid oxidation, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: The Carnitine Shuttle

The primary function of L-carnitine and its acylated esters, such as decanoyl-L-carnitine, is to facilitate the transport of long-chain and medium-chain fatty acids across the inner mitochondrial membrane, which is impermeable to acyl-CoA molecules.[1][2][3][4] This transport is mediated by a series of enzymes and transporters collectively known as the carnitine shuttle.

The process can be broken down into three key steps:

  • Esterification by CPT1: In the cytoplasm, fatty acids are first activated to their coenzyme A (CoA) thioesters (acyl-CoAs) by acyl-CoA synthetases.[5] Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester and releasing free CoA.[6][7]

  • Translocation by CACT: The resulting acylcarnitine, such as decanoyl-L-carnitine, is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[6][8] This transport occurs in a 1:1 exchange for a molecule of free L-carnitine, which is moved from the matrix back to the intermembrane space.

  • Re-esterification by CPT2: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction.[7][9] It transfers the acyl group from the acylcarnitine back to a mitochondrial CoA molecule, reforming the acyl-CoA and liberating free L-carnitine.[6][7][9]

Decanoyl-L-carnitine is a direct substrate for the CACT transporter and CPT2 enzyme. Exogenous administration of decanoyl-L-carnitine can therefore bypass the CPT1 regulatory step and directly fuel the mitochondrial β-oxidation pathway.

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Matrix Matrix FattyAcid Fatty Acid AcylCoA Decanoyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 DecanoylCarnitine_ims Decanoyl-L-carnitine CPT1->DecanoylCarnitine_ims CACT CACT DecanoylCarnitine_ims->CACT LCarnitine_ims L-Carnitine CACT->LCarnitine_ims Exchange DecanoylCarnitine_matrix Decanoyl-L-carnitine CACT->DecanoylCarnitine_matrix CPT2 CPT2 AcylCoA_matrix Decanoyl-CoA CPT2->AcylCoA_matrix LCarnitine_matrix L-Carnitine CPT2->LCarnitine_matrix DecanoylCarnitine_matrix->CPT2 BetaOx β-Oxidation AcylCoA_matrix->BetaOx LCarnitine_matrix->CACT Exogenous Exogenous Decanoyl-L-carnitine Exogenous->DecanoylCarnitine_ims Bypasses CPT1

Caption: The Carnitine Shuttle and entry of Decanoyl-L-carnitine.

Mitochondrial Beta-Oxidation

Once decanoyl-CoA is regenerated in the mitochondrial matrix, it enters the β-oxidation spiral. This is a four-step catabolic process that sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[6]

The four recurring enzymatic steps are:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond, producing FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

  • Thiolysis: Thiolase cleaves the chain, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production.

Beta_Oxidation DecanoylCoA Decanoyl-CoA (C10) EnoylCoA trans-Δ2-Enoyl-CoA DecanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase FAD FAD DecanoylCoA->FAD HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase H2O H₂O EnoylCoA->H2O KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ HydroxyacylCoA->NAD OctanoylCoA Octanoyl-CoA (C8) KetoacylCoA->OctanoylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA CoA CoA-SH KetoacylCoA->CoA OctanoylCoA->DecanoylCoA Repeats 3 more cycles FADH2 FADH2 FAD->FADH2 FADH2->EnoylCoA NADH NADH NAD->NADH NADH->KetoacylCoA

Caption: The mitochondrial β-oxidation spiral for Decanoyl-CoA.

Regulatory Activity and Signaling Pathways

Recent evidence suggests that decanoyl-L-carnitine may have roles beyond that of a simple metabolic intermediate. A study has shown that supplementation with decanoylcarnitine can activate the expression of CPT1A.[10] This effect is mediated through the stimulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα identified as a key mediator.[10] This indicates a potential positive feedback mechanism where the presence of a medium-chain acylcarnitine can enhance the overall capacity for fatty acid transport and oxidation.

PPAR_Signaling cluster_Extracellular Extracellular cluster_Cell Hepatocyte cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DecanoylCarnitine_ext Decanoyl-L-carnitine DecanoylCarnitine_int Decanoyl-L-carnitine DecanoylCarnitine_ext->DecanoylCarnitine_int Transport PPARa PPARα DecanoylCarnitine_int->PPARa Activates PPRE PPRE (Promoter Region) PPARa->PPRE Binds with RXR RXR RXR RXR->PPRE CPT1A_Gene CPT1A Gene PPRE->CPT1A_Gene Induces Transcription CPT1A_mRNA CPT1A mRNA CPT1A_Gene->CPT1A_mRNA

Caption: PPARα signaling pathway activated by Decanoyl-L-carnitine.

Quantitative Data

While detailed kinetic data for the L-isomer of decanoylcarnitine are sparse in the readily available literature, studies on the unnatural D-isomer ((+)-acylcarnitines) have provided valuable insights into the specificity of the carnitine shuttle components. The D-isomers act as inhibitors of fatty acid oxidation, with (+)-decanoylcarnitine being a particularly potent inhibitor of the carnitine-acylcarnitine translocase (CACT).[11]

CompoundTarget Enzyme/TransporterParameterValueNotes
(+)-DecanoylcarnitineCarnitine-Acylcarnitine Translocase (CACT)IC₅₀~5 µMPotent inhibitor; unnatural isomer.[11]
(+)-OctanoylcarnitineCarnitine-Acylcarnitine Translocase (CACT)IC₅₀~35 µMInhibitor; unnatural isomer.[11]
(+)-PalmitoylcarnitineCarnitine-Acylcarnitine Translocase (CACT)IC₅₀~35 µMInhibitor; unnatural isomer.[11]
(+)-HexanoylcarnitineCarnitine-Acylcarnitine Translocase (CACT)IC₅₀>200 µMWeak inhibitor; unnatural isomer.[11]

Table 1: Inhibitory concentrations of unnatural (+)-acylcarnitine isomers on the CACT transporter. Data from rat liver mitochondria experiments.[11]

Experimental Protocols

Investigating the effects of decanoyl-L-carnitine on fatty acid oxidation (FAO) requires robust cellular assays. Below are two standard methodologies.

Protocol 1: Radiolabeled Fatty Acid Oxidation Assay

This method measures the catabolism of a radiolabeled fatty acid into acid-soluble metabolites (ASMs).[12][13]

  • Principle: Cells are incubated with a ¹⁴C-labeled fatty acid (e.g., [1-¹⁴C]palmitic acid). The β-oxidation process generates ¹⁴C-labeled acetyl-CoA and other intermediates, which are soluble in acid. After stopping the reaction with acid, centrifugation separates the soluble products from the insoluble fatty acid substrate. The radioactivity in the supernatant is then quantified by scintillation counting as a measure of FAO.[13]

  • Reagents and Materials:

    • [1-¹⁴C]Palmitic acid

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Cell culture medium (e.g., M199)[14]

    • Perchloric acid (1 M)[13]

    • Scintillation fluid and vials

    • Scintillation counter

    • Hepatocytes or other relevant cell types[12]

  • Methodology:

    • Substrate Preparation: Prepare a soluble palmitic acid:BSA complex. A typical molar ratio is 1:5.[13] Warm a 13.5 μL aliquot of BSA solution to 41°C, add 1 μL of 200 mM palmitic acid (containing the ¹⁴C-tracer), and vortex vigorously. Incubate at 41°C for 20-30 minutes until the solution clears.[13][14]

    • Cell Incubation: Suspend freshly isolated cells (e.g., 750,000 hepatocytes) in 14 mL round-bottom tubes with culture medium.[13][14] Add test compounds (e.g., decanoyl-L-carnitine) or vehicle controls.

    • Initiate Reaction: Add the radiolabeled BSA:palmitate complex to the cell suspension to start the reaction (e.g., to a final concentration of 100 µM palmitic acid).[13] Incubate in a shaking water bath at 37°C for a defined period (e.g., 60 minutes).

    • Stop Reaction: Terminate the reaction by adding 133 μL of 1 M perchloric acid to each tube.[13][14]

    • Separation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the insoluble substrate and cell debris.[13][14]

    • Quantification: Carefully transfer 300 μL of the supernatant (containing the acid-soluble ¹⁴C-metabolites) to a scintillation vial.[13][14] Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.[13][14]

    • Normalization: Normalize the radioactive counts to the total protein content of the cell pellet to account for variations in cell number.[14]

Protocol 2: Seahorse XF Real-Time FAO Analysis

This method uses extracellular flux analysis to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to fatty acid substrates.[15]

  • Principle: Cells are placed in a specialized microplate. An instrument measures OCR in real-time. The assay medium contains a fatty acid substrate (e.g., palmitate-BSA) and L-carnitine. The reliance on FAO is confirmed by inhibiting the CPT1 enzyme with etomoxir. The mitochondrial capacity is further interrogated by the sequential injection of drugs that modulate the electron transport chain (oligomycin, FCCP, and rotenone/antimycin A).[15][16]

  • Reagents and Materials:

    • Seahorse XF Analyzer and microplates

    • XF Palmitate-BSA FAO Substrate[17][18]

    • XF Assay Medium supplemented with 2.5 mM glucose and 0.5 mM L-carnitine[17]

    • Etomoxir (CPT1 inhibitor)[19]

    • Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)[15]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a Seahorse XF 96-well plate and incubate overnight to allow for adherence.[19]

    • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[15]

    • Cartridge Loading: Load the sensor cartridge ports with the test compounds:

      • Port A: Vehicle or test compound (e.g., Decanoyl-L-carnitine)

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

    • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring the OCR after each injection.

    • Data Analysis: The resulting OCR profile is used to calculate key parameters:

      • Basal Respiration: The initial OCR before injections.

      • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The peak OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • The effect of decanoyl-L-carnitine would be observed as a change in these parameters compared to a vehicle control.

Seahorse_Workflow cluster_graph Oxygen Consumption Rate (OCR) Profile Start Baseline OCR Measurement (FAO Substrate Present) InjectA Injection A: Oligomycin Start->InjectA MeasureA Measure ATP-Linked Respiration InjectA->MeasureA p2 InjectA->p2 InjectB Injection B: FCCP MeasureA->InjectB MeasureB Measure Maximal Respiration InjectB->MeasureB p4 InjectB->p4 InjectC Injection C: Rotenone/Antimycin A MeasureB->InjectC MeasureC Measure Non-Mitochondrial Respiration InjectC->MeasureC p6 InjectC->p6 p1 p1->p2 p3 p2->p3 p3->p4 p5 p4->p5 p5->p6 p7 p6->p7 p8 p7->p8

Caption: Workflow for a Seahorse XF Mito Stress Test experiment.

Conclusion

This compound is a key metabolic intermediate that directly fuels mitochondrial β-oxidation by serving as a substrate for the inner mitochondrial membrane transport and enzymatic machinery. Its mechanism of action is intrinsically linked to the carnitine shuttle, and it may also possess regulatory functions through the activation of PPARα signaling. The experimental protocols detailed herein provide robust frameworks for researchers to further investigate its role in cellular metabolism and to evaluate its potential as a modulator of fatty acid oxidation in various physiological and pathological contexts.

References

The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the molecular mechanisms governing its transport, the associated enzymatic activities, and its influence on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in areas related to metabolic disorders.

Introduction: The Carnitine Shuttle and Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a critical catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of these fatty acids into the mitochondrial matrix.[1][2] L-carnitine and its acylated derivatives, such as decanoyl-L-carnitine, are central to this process.[2][3]

Decanoyl-L-carnitine is an ester formed from L-carnitine and decanoic acid, a ten-carbon medium-chain fatty acid.[4] Its primary function is to act as a carrier molecule for the decanoyl group across the inner mitochondrial membrane.[5][6]

Mechanism of Mitochondrial Transport

The transport of decanoyl-L-carnitine into the mitochondrial matrix is a multi-step process involving a coordinated series of enzymatic reactions and transport proteins, collectively known as the carnitine shuttle.[6][7][8]

The key components of this shuttle are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine.[1][9]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of decanoyl-L-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[1][5][6]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the decanoyl group from decanoyl-L-carnitine back to coenzyme A (CoA) to reform decanoyl-CoA within the matrix.[1][7]

The regenerated decanoyl-CoA is then available for β-oxidation.

Quantitative Data on Decanoyl-L-carnitine Transport

While specific kinetic data for this compound is limited in the readily available literature, data for structurally similar acylcarnitines provide valuable insights into the efficiency of the carnitine-acylcarnitine translocase.

SubstrateApparent K_m (mM)V_max (nmol/mg protein/min)K_i (mM)Reference
L-Carnitine0.38 - 1.500.20 - 0.34-[10]
Acetyl-L-carnitine--1.1[10]
Octanoyl-L-carnitine--0.10[10]
Isobutyryl-L-carnitine--2.6[10]

Table 1: Kinetic parameters of the carnitine-acylcarnitine translocase for various substrates in rat heart mitochondria.[10]

Regulation of Mitochondrial Transport by PPAR Signaling

Recent evidence suggests that decanoylcarnitine can modulate cellular metabolism through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[11] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism.[12]

Specifically, decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway, with PPARα being identified as a key isoform involved.[11] Activation of PPARα leads to the upregulation of genes encoding for proteins involved in fatty acid transport and oxidation, including CPT1A.[9][11] This creates a positive feedback loop where decanoylcarnitine not only serves as a substrate for β-oxidation but also enhances the capacity of the system to transport and metabolize fatty acids.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells for subsequent functional assays.[13][14][15]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest cultured cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cell pellet in Mitochondrial Isolation Buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet with Mitochondrial Isolation Buffer and repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of decanoyl-L-carnitine on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound solution

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with this compound at the desired concentration.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with mitochondrial stress test compounds.

  • Calibrate the Seahorse XF Analyzer.

  • Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

PPARα Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the activation of PPARα by decanoyl-L-carnitine.[5][7][16]

Materials:

  • Cells co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Cell culture medium

  • This compound solution

  • Luciferase assay reagent

Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound.

  • Incubate for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. Increased luminescence indicates activation of PPARα.

Visualizations

G cluster_cytosol Cytosol cluster_intermembrane_space Intermembrane Space cluster_matrix Mitochondrial Matrix Decanoyl_CoA Decanoyl-CoA CPT1 CPT1 Decanoyl_CoA->CPT1 L_Carnitine_cytosol L-Carnitine L_Carnitine_cytosol->CPT1 Decanoyl_L_carnitine_cytosol Decanoyl-L-carnitine Decanoyl_L_carnitine_ims Decanoyl-L-carnitine Decanoyl_L_carnitine_cytosol->Decanoyl_L_carnitine_ims Across OMM CACT CACT Decanoyl_L_carnitine_ims->CACT Decanoyl_L_carnitine_matrix Decanoyl-L-carnitine CPT2 CPT2 Decanoyl_L_carnitine_matrix->CPT2 L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT Decanoyl_CoA_matrix Decanoyl-CoA Beta_Oxidation β-Oxidation Decanoyl_CoA_matrix->Beta_Oxidation OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CPT1->Decanoyl_L_carnitine_cytosol CoA CACT->Decanoyl_L_carnitine_matrix CPT2->Decanoyl_CoA_matrix + L-Carnitine

Caption: The Carnitine Shuttle Pathway for Decanoyl-L-carnitine.

G cluster_workflow Experimental Workflow start Isolate Mitochondria (Protocol 5.1) prep_assay Prepare Seahorse XF Assay (Protocol 5.2) start->prep_assay add_decanoyl Add Decanoyl-L-carnitine prep_assay->add_decanoyl measure_baseline Measure Baseline OCR/ECAR add_decanoyl->measure_baseline inject_inhibitors Inject Mitochondrial Stress Test Compounds measure_baseline->inject_inhibitors measure_response Measure OCR/ECAR Response inject_inhibitors->measure_response analyze Analyze Data measure_response->analyze G cluster_pathway PPARα Signaling Pathway Decanoyl_L_carnitine Decanoyl-L-carnitine PPARa PPARα Decanoyl_L_carnitine->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A) PPRE->Target_Genes Regulates Transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Leads to

References

Decanoyl-L-carnitine Chloride: An In-depth Technical Guide on its Role as a Lipid Metabolism Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed through the esterification of L-carnitine with decanoic acid, a ten-carbon saturated fatty acid. This conversion is a critical step in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. This technical guide provides a comprehensive overview of the biochemical significance of decanoyl-L-carnitine chloride, detailing its metabolic pathways, relevant enzymatic kinetics, and established experimental protocols for its study.

The Role of Decanoyl-L-carnitine in Lipid Metabolism

Decanoyl-L-carnitine is an essential component of the carnitine shuttle system, which facilitates the transport of activated fatty acids (acyl-CoAs) across the inner mitochondrial membrane, a barrier to long- and medium-chain fatty acids. The formation of decanoyl-L-carnitine from decanoyl-CoA is catalyzed by carnitine acyltransferases located on both the outer and inner mitochondrial membranes. Once inside the mitochondrial matrix, the decanoyl group is transferred back to coenzyme A to regenerate decanoyl-CoA, which then enters the β-oxidation spiral.

The regulation of the carnitine shuttle and, consequently, the levels of decanoyl-L-carnitine are tightly controlled by the energy status of the cell. For instance, malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), thereby preventing fatty acid entry into the mitochondria when synthetic processes are active[1].

Quantitative Data

The following tables summarize key quantitative data related to decanoyl-L-carnitine and the enzymes involved in its metabolism.

ParameterValueOrganism/TissueConditionsReference
K0.5 for Decanoyl-CoA 3 µMRat heart mitochondriaNon-swelling conditions, absence of BSA[2]

K0.5 represents the substrate concentration at which the enzyme reaches half of its maximal velocity and is used here for enzymes exhibiting cooperative kinetics.

AnalyteConcentration (µmol/L)MatrixPopulation/ConditionReference
Decanoyl-L-carnitine 0.13 - 0.35 (nmol/g)Human muscleFasting vs. Hyperglycemia[1]
Decanoyl-L-carnitine Not specifiedHuman plasmaHealthy individuals
Decanoyl-L-carnitine ElevatedHuman plasmaMedium-chain acyl-CoA dehydrogenase deficiency[2]

Note: Specific physiological concentrations of decanoyl-L-carnitine in various healthy human tissues are not widely reported and can vary significantly based on metabolic state.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-L-carnitines, which can be specifically applied to the synthesis of this compound.

Materials:

  • L-carnitine hydrochloride

  • Decanoic acid

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), a few drops (catalyst)

  • Diethyl ether, cold

  • Trichloroacetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Weakly basic anion exchange resin (optional, for conversion to inner salt)

Procedure:

Step 1: Preparation of Decanoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (or oxalyl chloride, ~4 equivalents) dropwise to the solution. Add a catalytic amount of DMF (a few drops)[3].

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield crude decanoyl chloride, which can be used in the next step without further purification[3].

Step 2: Esterification of L-carnitine

  • Dissolve L-carnitine hydrochloride (1 equivalent) in trichloroacetic acid.

  • Add the freshly prepared decanoyl chloride to the L-carnitine solution.

  • Heat the reaction mixture at approximately 45-70°C for several hours (e.g., 18 hours)[4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding cold diethyl ether and wash the precipitate multiple times with cold diethyl ether to remove unreacted starting materials and byproducts[4].

  • Dry the resulting white solid under vacuum to obtain this compound.

(Optional) Step 3: Conversion to Inner Salt

  • To remove the chloride counter-ion, the product can be passed through a weakly basic anion exchange resin.

Protocol 2: Quantification of Decanoyl-L-carnitine by LC-MS/MS

This protocol is adapted from a validated method for the quantification of a broad range of acylcarnitines in biological samples[4][5][6].

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., Decanoyl-L-carnitine-d3)[7]

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • Heptafluorobutyric acid (HFBA)

  • Solid-phase extraction (SPE) cartridges (strong cation exchange)

  • LC-MS/MS system with an ESI source

  • C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm)[4]

Procedure:

Step 1: Sample Preparation

  • To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of the internal standard (Decanoyl-L-carnitine-d3).

  • Precipitate proteins by adding 400 µL of cold methanol.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for SPE.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a strong cation exchange SPE cartridge with methanol followed by water.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water, low percentage of methanol) to remove interfering substances.

  • Elute the acylcarnitines with a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide).

  • Dry the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[4]

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[4]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[4]

    • Gradient: A linear gradient from 0% to 95% B over approximately 7 minutes, followed by a hold and re-equilibration. The total run time is typically around 22 minutes[4].

    • Flow Rate: 0.5 mL/min[4]

    • Column Temperature: 50°C[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Decanoyl-L-carnitine: Monitor the transition from the precursor ion (m/z of protonated decanoyl-L-carnitine) to a specific product ion (typically m/z 85, corresponding to the carnitine fragment).

    • MRM Transition for Internal Standard: Monitor the corresponding transition for Decanoyl-L-carnitine-d3.

Step 4: Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of decanoyl-L-carnitine in the sample by comparing the area ratio to a standard curve prepared with known concentrations of decanoyl-L-carnitine and the internal standard.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to decanoyl-L-carnitine metabolism.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA CPT1 CPT-I Decanoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Decanoyl_L_Carnitine_cyto Decanoyl-L-carnitine CACT CACT Decanoyl_L_Carnitine_cyto->CACT Transport Acyl_CoA_Synthetase->Decanoyl_CoA CPT1->Decanoyl_L_Carnitine_cyto Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition CACT->L_Carnitine_cyto Decanoyl_L_Carnitine_matrix Decanoyl-L-carnitine CACT->Decanoyl_L_Carnitine_matrix CPT2 CPT-II Decanoyl_L_Carnitine_matrix->CPT2 L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT Antiport Decanoyl_CoA_matrix Decanoyl-CoA Beta_Oxidation β-Oxidation Decanoyl_CoA_matrix->Beta_Oxidation CPT2->L_Carnitine_matrix CPT2->Decanoyl_CoA_matrix

Caption: The Carnitine Shuttle Pathway for Decanoic Acid.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (Decanoyl-L-carnitine-d3) Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction SPE Solid-Phase Extraction (Cation Exchange) Extraction->SPE LC_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS Quantification Quantification using Standard Curve LC_MS->Quantification

Caption: Experimental Workflow for Decanoyl-L-carnitine Quantification.

Regulation_Beta_Oxidation High_Energy High Energy State (High ATP/ADP, High NADH/NAD+) Fatty_Acid_Synthesis Fatty Acid Synthesis High_Energy->Fatty_Acid_Synthesis Activates Low_Energy Low Energy State (Low ATP/ADP, Low NADH/NAD+) Beta_Oxidation_reg β-Oxidation Low_Energy->Beta_Oxidation_reg Activates Malonyl_CoA_reg Malonyl-CoA Fatty_Acid_Synthesis->Malonyl_CoA_reg Produces CPT1_reg CPT-I Malonyl_CoA_reg->CPT1_reg Inhibits CPT1_reg->Beta_Oxidation_reg Rate-limiting step for Acetyl_CoA_reg Acetyl-CoA Beta_Oxidation_reg->Acetyl_CoA_reg Produces Acetyl_CoA_reg->High_Energy Contributes to

Caption: Regulation of Fatty Acid β-Oxidation.

Conclusion

This compound is a crucial metabolic intermediate, the study of which provides valuable insights into the regulation of lipid metabolism and cellular bioenergetics. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working in this field. Further research into the precise tissue-specific concentrations of decanoyl-L-carnitine and the kinetic properties of the enzymes that metabolize it will continue to enhance our understanding of its role in health and disease.

References

The Biological Significance of Medium-Chain Acylcarnitines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acylcarnitines (MCACs) are essential intermediates in the mitochondrial oxidation of medium-chain fatty acids. Beyond their well-established role in energy metabolism, emerging evidence highlights their significance as biomarkers and bioactive molecules in a range of physiological and pathological states. This technical guide provides an in-depth overview of the biological importance of MCACs, including their metabolic functions, association with disease, and their emerging role as signaling molecules. Detailed experimental protocols for their quantification and structured tables of their concentrations in various conditions are presented to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

Introduction

Acylcarnitines are formed through the esterification of L-carnitine with acyl-CoAs, a critical step for the transport of fatty acids into the mitochondrial matrix for β-oxidation. Medium-chain acylcarnitines, typically comprising acyl chains of 6 to 12 carbons (e.g., hexanoylcarnitine [C6], octanoylcarnitine [C8], decanoylcarnitine [C10], and dodecanoylcarnitine [C12]), are key players in this process. Dysregulation of MCAC metabolism is implicated in a variety of inherited and acquired metabolic disorders, making them crucial diagnostic and prognostic markers. Furthermore, recent studies suggest that MCACs may act as signaling molecules, influencing inflammatory and metabolic pathways.

Role in Metabolism and Disease

The primary function of MCACs is to facilitate the transport of medium-chain fatty acids across the inner mitochondrial membrane, a process independent of the carnitine-palmitoyltransferase I (CPT-I) shuttle required for long-chain fatty acids. Once inside the mitochondrial matrix, MCACs are converted back to their respective acyl-CoAs and enter the β-oxidation spiral to generate acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for ATP production.

Inborn Errors of Metabolism

The clinical significance of MCACs is most prominently observed in inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive disorder characterized by the inability to oxidize medium-chain fatty acids, leading to the accumulation of C6, C8, C10, and C10:1 acylcarnitines in blood and urine.[1] This accumulation is a key diagnostic marker for MCADD, often identified through newborn screening programs.[2]

Type 2 Diabetes Mellitus

Elevated levels of MCACs have been consistently reported in individuals with insulin resistance and type 2 diabetes (T2D).[3][4] This is thought to reflect incomplete or inefficient fatty acid oxidation in skeletal muscle and liver, contributing to lipotoxicity and impaired insulin signaling.[4] The accumulation of MCACs may directly contribute to pancreatic β-cell dysfunction by impairing mitochondrial respiratory capacity and glucose-stimulated insulin secretion.[4]

Cardiovascular Disease

Several studies have linked elevated plasma concentrations of MCACs to an increased risk of cardiovascular disease (CVD).[5][6][7][8][9][10] The accumulation of these metabolites may reflect mitochondrial dysfunction and a shift in substrate utilization in the heart, contributing to cardiac stress and pathology.

Quantitative Data on Medium-Chain Acylcarnitine Levels

The following tables summarize the reported concentrations of key medium-chain acylcarnitines in plasma/serum and dried blood spots (DBS) in healthy individuals and in various disease states. These values can serve as a reference for clinical and research applications.

Table 1: Plasma/Serum Concentrations of Medium-Chain Acylcarnitines (μmol/L)

AnalyteHealthy ControlsMCADD PatientsType 2 Diabetes PatientsCardiovascular Disease PatientsReference(s)
C6 (Hexanoylcarnitine) 0.03 - 0.15Significantly Elevated0.10 - 0.250.10 - 0.20[3][7][8][11]
C8 (Octanoylcarnitine) 0.04 - 0.20> 0.3 (often > 5.0)0.15 - 0.300.17 - 0.25[3][7][8][11][12][13]
C10 (Decanoylcarnitine) 0.05 - 0.25Elevated0.20 - 0.400.26 - 0.35[3][7][8][11][12]
C12 (Dodecanoylcarnitine) 0.03 - 0.15Elevated0.10 - 0.200.07 - 0.15[7][9][11]

Table 2: Dried Blood Spot Concentrations of Medium-Chain Acylcarnitines (μmol/L)

AnalyteHealthy NewbornsMCADD NewbornsReference(s)
C6 (Hexanoylcarnitine) 0.05 - 0.30Significantly Elevated[12][14]
C8 (Octanoylcarnitine) 0.04 - 0.25Significantly Elevated[12][14]
C10 (Decanoylcarnitine) 0.06 - 0.35Elevated[12][14]
C10:1 (Decenoylcarnitine) 0.05 - 0.30Elevated[14]

Experimental Protocols for Medium-Chain Acylcarnitine Analysis

The gold standard for the quantification of MCACs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of MCACs in human plasma.

Sample Preparation and Derivatization
  • Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards (e.g., d3-C8, d3-C10 acylcarnitines).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Butylation): Add 100 µL of 3N hydrochloric acid in n-butanol to the dried residue. Incubate at 65°C for 20 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.

  • Final Drying and Reconstitution: Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The precursor ion for each butylated acylcarnitine is its [M+H]+ ion. A common product ion at m/z 85, corresponding to the carnitine backbone, is often used for quantification.[15] Specific precursor-to-product ion transitions for butylated MCACs are listed in Table 3.

Table 3: Representative MRM Transitions for Butylated Medium-Chain Acylcarnitines

Analyte (Butylated)Precursor Ion (m/z)Product Ion (m/z)
C6 (Hexanoylcarnitine) 316.285.1
C8 (Octanoylcarnitine) 344.385.1
C10 (Decanoylcarnitine) 372.385.1
C12 (Dodecanoylcarnitine) 400.485.1

Signaling Pathways Involving Medium-Chain Acylcarnitines

Emerging research indicates that MCACs are not merely metabolic intermediates but can also function as signaling molecules, particularly in the context of inflammation.

Pro-inflammatory Signaling

Elevated levels of MCACs have been shown to activate pro-inflammatory signaling pathways, potentially contributing to the chronic low-grade inflammation observed in metabolic diseases.[16] One proposed mechanism involves the activation of the NF-κB pathway. While the direct receptor for MCACs is still under investigation, it is hypothesized that they may interact with pattern recognition receptors like Toll-like receptors (TLRs), leading to the recruitment of adaptor proteins such as MyD88.[16] This initiates a signaling cascade that results in the phosphorylation and activation of the IκB kinase (IKK) complex.[17][18][19][20] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[21] The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[16]

pro_inflammatory_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCAC Medium-Chain Acylcarnitines TLR Toll-like Receptor (TLR) MCAC->TLR Interaction? MyD88 MyD88 TLR->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylation of IκBα IkappaB IκBα Ub_Proteasome Ubiquitin/ Proteasome Degradation IkappaB->Ub_Proteasome Degradation NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB DNA DNA NFkappaB_nuc->DNA Binding ProInflam_Genes Pro-inflammatory Gene Expression DNA->ProInflam_Genes Transcription

Proposed pro-inflammatory signaling pathway of MCACs.
AMPK and PPAR Signaling

The interplay between MCACs and key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) is an active area of investigation. While direct binding of MCACs to these molecules has not been definitively established, their accumulation reflects a state of metabolic stress that can influence these pathways. For instance, an increase in the AMP/ATP ratio, which can be a consequence of impaired fatty acid oxidation, is a potent activator of AMPK. Activated AMPK, in turn, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels and a subsequent increase in CPT-I activity and fatty acid uptake into mitochondria.

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs.[22] While there is no direct evidence of MCACs binding to PPARs, it is plausible that alterations in the intracellular pool of fatty acid metabolites, including MCACs, could indirectly influence PPAR activity and the expression of genes involved in fatty acid oxidation.

Experimental Workflow for MCAC Analysis

The following diagram illustrates a typical workflow for the analysis of medium-chain acylcarnitines from biological samples.

experimental_workflow Sample Biological Sample (Plasma, DBS) Preparation Sample Preparation (Protein Precipitation, Internal Standard Addition) Sample->Preparation Derivatization Derivatization (e.g., Butylation) Preparation->Derivatization LC_MS LC-MS/MS Analysis (Reversed-Phase Separation, MRM Detection) Derivatization->LC_MS Data_Analysis Data Analysis (Quantification against Internal Standards) LC_MS->Data_Analysis Result Quantitative Results (Concentrations of MCACs) Data_Analysis->Result

A typical experimental workflow for MCAC analysis.

Conclusion

Medium-chain acylcarnitines are more than just intermediates of fatty acid metabolism. Their quantification provides a valuable window into mitochondrial function and metabolic health. The strong association of elevated MCAC levels with a range of metabolic disorders, including inborn errors of metabolism, type 2 diabetes, and cardiovascular disease, underscores their importance as clinical biomarkers. Furthermore, the emerging role of MCACs as signaling molecules in inflammatory pathways opens up new avenues for research into the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. The detailed methodologies and quantitative data presented in this guide are intended to support these ongoing efforts and facilitate further advancements in our understanding of the biological significance of medium-chain acylcarnitines.

References

The Analytical Role of Decanoyl-L-carnitine Chloride in Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It is formed during the transport of decanoic acid into the mitochondrial matrix for subsequent β-oxidation. As a measurable biomarker, its quantification provides a valuable window into the functionality of fatty acid oxidation pathways. Aberrant levels of Decanoyl-L-carnitine are indicative of several inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth overview of the role of Decanoyl-L-carnitine in metabolic pathways, detailed experimental protocols for its analysis, and quantitative data for comparative studies.

The Role of Decanoyl-L-carnitine in Metabolism

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid.[1][2][3] L-carnitine plays an essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[4][5][6] This transport is crucial for the subsequent breakdown of fatty acids through β-oxidation to produce energy in the form of ATP.

Medium-chain fatty acids like decanoic acid can partially cross the mitochondrial membrane independently. However, their efficient transport and commitment to β-oxidation are facilitated by their conversion to acylcarnitines. In cases of enzymatic defects in the β-oxidation pathway, such as MCAD deficiency, the breakdown of medium-chain acyl-CoAs is impaired. This leads to an accumulation of upstream metabolites, including decanoyl-CoA, which is then transesterified to Decanoyl-L-carnitine and exported from the mitochondria.[7] Consequently, elevated levels of Decanoyl-L-carnitine in blood and other biological fluids serve as a key diagnostic marker for MCAD deficiency and other related metabolic disorders.[8]

Quantitative Data Presentation

The concentration of Decanoyl-L-carnitine is a critical parameter in the diagnosis and monitoring of metabolic disorders. The following tables summarize representative quantitative data from the literature.

AnalyteConditionSpecimenConcentration (µM)Reference
Decanoyl-L-carnitineEpicardial Artery Disease (Group 1)Plasma0.00 (0.00–0.37)[9]
Decanoyl-L-carnitineNormal Angiograms (Group 2)Plasma0.36 (0.19–0.44)[9]
Decanoyl-L-carnitineDilated Cardiomyopathy with Heart FailureSerum207.5 ± 126.2 (nM)[10]

Note: Concentrations can vary based on age, diet, and physiological state. The provided data are for illustrative purposes and should be interpreted within the context of the specific study.

Signaling and Metabolic Pathways

The metabolic fate of decanoic acid and the central role of the carnitine shuttle are depicted in the following diagrams.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Cytosol Cytosol Mitochondrial_Matrix Mitochondrial_Matrix Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Decanoyl_L_carnitine Decanoyl-L-carnitine Decanoyl_CoA->Decanoyl_L_carnitine CPT1 Beta_Oxidation β-Oxidation Spiral Decanoyl_CoA->Beta_Oxidation Decanoyl_L_carnitine->Decanoyl_CoA CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fatty Acid Beta-Oxidation Pathway for Decanoic Acid.

Carnitine_Shuttle Cytosol Cytosol Outer_Mitochondrial_Membrane Outer Mitochondrial Membrane Intermembrane_Space Intermembrane_Space Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane Mitochondrial_Matrix Mitochondrial_Matrix Fatty_Acyl_CoA_cyto Fatty Acyl-CoA (e.g., Decanoyl-CoA) CPT1 CPT1 Fatty_Acyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Acylcarnitine_inter Acylcarnitine (e.g., Decanoyl-L-carnitine) CACT CACT Acylcarnitine_inter->CACT CPT2 CPT2 L_Carnitine_matrix L-Carnitine Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CoA_cyto CoA CoA_matrix CoA CoA_matrix->CPT2 CPT1->Acylcarnitine_inter CPT1->CoA_cyto CACT->L_Carnitine_cyto CACT->Acylcarnitine_inter CACT->L_Carnitine_matrix CPT2->L_Carnitine_matrix CPT2->Fatty_Acyl_CoA_matrix

The Carnitine Shuttle Mechanism.

Experimental Protocols

The gold standard for the quantification of Decanoyl-L-carnitine and other acylcarnitines in biological samples is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).

Sample Preparation from Dried Blood Spots (DBS)
  • Spotting: Collect whole blood onto a specialized filter paper card and allow it to air dry completely for at least 3 hours at ambient temperature.

  • Punching: A 3-mm or 6-mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]

  • Extraction: Add an extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards (including D3-Decanoyl-L-carnitine), to each well.[8]

  • Incubation: Agitate the plate to ensure efficient extraction of the analytes from the filter paper.

  • Separation: Centrifuge the plate to pellet the filter paper and any precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization (Butylation)

To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters.

  • Reagent Preparation: Prepare a solution of 3 M HCl in n-butanol.

  • Reaction: Add the butanolic HCl solution to the dried sample extract.

  • Incubation: Incubate the plate at 65°C for 15-20 minutes.[8][12]

  • Drying: Dry the samples again under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in the mobile phase used for the LC-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) Analysis
  • Instrumentation: A triple quadrupole tandem mass spectrometer is commonly used.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

  • Analysis Mode: For acylcarnitine profiling, a precursor ion scan is frequently utilized. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of butylated acylcarnitines.[13][14]

  • Quantification: Quantification is achieved using the stable isotope dilution method. The response ratio of the endogenous Decanoyl-L-carnitine to its deuterated internal standard is used to calculate the concentration.[13][14]

The following diagram illustrates the general workflow for the analysis of Decanoyl-L-carnitine.

Experimental_Workflow Sample_Collection Sample Collection (Dried Blood Spot) Extraction Extraction with Internal Standards Sample_Collection->Extraction Derivatization Butylation Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis (Precursor Ion Scan) Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Result Result Interpretation Data_Analysis->Result

Experimental Workflow for Decanoyl-L-carnitine Analysis.

Conclusion

This compound is a pivotal molecule in the field of metabolic research and clinical diagnostics. Its accurate quantification provides profound insights into the integrity of fatty acid oxidation pathways. The methodologies outlined in this guide, particularly tandem mass spectrometry, offer a robust and sensitive approach for the analysis of Decanoyl-L-carnitine. A thorough understanding of its role in metabolic pathways and the application of standardized analytical protocols are essential for advancing research and improving the diagnosis and management of inborn errors of metabolism.

References

Investigating the Neuroprotective Properties of Decanoyl-L-carnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is emerging as a compound of interest for its potential neuroprotective effects. While direct research on this specific molecule is limited, the well-established neuroprotective actions of its parent compound, L-carnitine, and its close analogue, Acetyl-L-carnitine, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the probable neuroprotective mechanisms of this compound, drawing parallels from related acylcarnitines. It details the key signaling pathways likely to be involved, including the modulation of mitochondrial function, attenuation of oxidative stress, and inhibition of apoptotic cascades. Furthermore, this document provides comprehensive experimental protocols for the in-depth investigation of these neuroprotective properties in a laboratory setting. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the context of neurodegenerative diseases and neuronal injury.

Introduction: The Therapeutic Potential of Acylcarnitines in Neuroprotection

L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are naturally occurring compounds crucial for cellular energy metabolism.[1][2] Their primary role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in ATP production.[1][3] Beyond their metabolic functions, both L-carnitine and ALCAR have demonstrated significant neuroprotective properties in numerous preclinical studies.[1][2][4] These effects are attributed to a range of mechanisms, including the enhancement of mitochondrial respiration, reduction of oxidative stress, and modulation of apoptotic signaling pathways.[4][5][6]

This compound, as a longer-chain acylcarnitine, is hypothesized to share and potentially possess unique neuroprotective characteristics. The decanoyl (C10) moiety may influence its lipophilicity and interaction with cellular membranes, potentially leading to distinct effects on mitochondrial function and intracellular signaling. This guide will explore the putative neuroprotective mechanisms of this compound based on the extensive research on related acylcarnitines and provide the necessary experimental frameworks for its comprehensive evaluation.

Putative Mechanisms of Neuroprotection by this compound

Based on the known actions of L-carnitine and ALCAR, the neuroprotective effects of this compound are likely mediated through three primary, interconnected pathways: enhancement of mitochondrial function, attenuation of oxidative stress, and inhibition of apoptosis.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative diseases. L-carnitine and its esters have been shown to improve mitochondrial function through various mechanisms.[6][7][8] this compound is expected to contribute to mitochondrial health by:

  • Facilitating Fatty Acid Metabolism: By transporting decanoic acid into the mitochondria, it can provide a substrate for β-oxidation, thereby supporting cellular energy production, particularly under conditions of impaired glucose metabolism.[1]

  • Maintaining Mitochondrial Membrane Potential (ΔΨm): A stable ΔΨm is crucial for ATP synthesis and overall mitochondrial integrity. L-carnitine has been shown to preserve ΔΨm in the face of cellular stress.[7]

  • Modulating the Acyl-CoA/CoA Ratio: An accumulation of acyl-CoA esters can inhibit key mitochondrial enzymes. By converting these esters to acylcarnitines, this compound may help maintain a healthy intramitochondrial CoA pool.[3]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. L-carnitine and ALCAR are known to possess antioxidant properties.[5][9] The anticipated antioxidant mechanisms of this compound include:

  • Scavenging of Free Radicals: Direct scavenging of ROS to prevent damage to lipids, proteins, and DNA.

  • Upregulation of Antioxidant Enzymes: Potential to enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

  • Reduction of Mitochondrial ROS Production: By improving the efficiency of the electron transport chain, it may reduce the leakage of electrons and subsequent formation of superoxide radicals.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, its dysregulation can lead to excessive neuronal loss in neurodegenerative conditions. L-carnitine and ALCAR have been demonstrated to have anti-apoptotic effects in neuronal cells.[9][10] this compound is likely to inhibit apoptosis by:

  • Modulating Bcl-2 Family Proteins: Increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bak). L-carnitine has been shown to block the decrease in the BCL-X(L) to Bax ratio induced by neurotoxins.[10]

  • Inhibiting Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. L-carnitine can prevent the activation of key executioner caspases like caspase-3.

  • Preventing Cytochrome c Release: By stabilizing the mitochondrial membrane, it may prevent the release of cytochrome c into the cytosol, a key initiating event in the intrinsic apoptotic pathway.

Data Presentation: Quantitative Insights from L-carnitine and Acetyl-L-carnitine Studies

While specific quantitative data for this compound are not yet available in the public domain, the following tables summarize representative data from studies on L-carnitine and Acetyl-L-carnitine to provide a comparative framework for future investigations.

Table 1: Effects of L-carnitine and Acetyl-L-carnitine on Neuronal Viability and Mitochondrial Function

CompoundCell TypeInsultConcentration RangeOutcome MeasureResultReference
L-carnitineSH-SY5Y & 1321N1None100 nM - 100 µMMitochondrial Function (XTT assay)Significant increase in mitochondrial function.[7]
Acetyl-L-carnitinePrimary rat sensory neuronsCulture conditions200 µMNeuronal SurvivalSignificant increase in survival time-course.
L-carnitinePrimary rat cortical neuronsOxygen-Glucose Deprivation100 µMCell ViabilityIncreased cell viability and decreased LDH leakage.
Acetyl-L-carnitinePrimary rat hippocampal and cortical neuronsSerum Deprivation10-50 µMCell MortalityReduced cell mortality.[11]

Table 2: Anti-apoptotic and Antioxidant Effects of L-carnitine and Acetyl-L-carnitine

CompoundCell Type/ModelInsultConcentration/DoseOutcome MeasureResultReference
L-carnitineRat forebrain primary culturesMPP+Not specifiedApoptosis (DNA fragmentation)Significantly reduced MPP+-induced apoptosis.[10]
L-carnitineSH-SY5Y cellsH2O2Not specifiedROS Accumulation & ApoptosisInhibited ROS accumulation and apoptosis.[9]
Acetyl-L-carnitineHealthy mice (chronic treatment)NoneNot specifiedBrain Antioxidant CapacityAltered brain energy metabolism.[12]
Acetyl-L-carnitinePrimary rat cortical neuronsNMDA1 mM (acute), 50 µM (chronic)Neuronal DeathSignificantly inhibited acute and delayed cell death.[4][11]

Experimental Protocols for Investigating Neuroprotective Properties

The following section provides detailed methodologies for key experiments to assess the neuroprotective properties of this compound.

Cell Viability and Neurotoxicity Assays

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and differentiate as required.[13]

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity with a relevant insult (e.g., H₂O₂, glutamate, or MPP+).[10][13] Include appropriate controls (untreated cells, cells with insult only, and vehicle controls).

    • After the incubation period with the neurotoxin, remove the medium and add 100 µL of fresh serum-free medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

    • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assays

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[14][15][16]

  • Protocol (for cultured cells on coverslips):

    • Culture and treat cells with this compound and a pro-apoptotic stimulus as described for the MTT assay.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16]

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[14]

    • Wash the cells with PBS.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: Cell lysates are incubated with a synthetic peptide substrate that is specific for caspase-3 and is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[17][18][19][20][21]

  • Protocol (Colorimetric):

    • Culture and treat cells as previously described.

    • Harvest the cells and prepare cell lysates using a lysis buffer provided in a commercial kit.[19]

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add a standardized amount of protein from each lysate to individual wells.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.[18]

    • Incubate the plate at 37°C for 1-2 hours.[19]

    • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[18]

Oxidative Stress Assays

This assay measures the overall levels of intracellular reactive oxygen species.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]

  • Protocol:

    • Culture and treat cells with this compound and an oxidative stress-inducing agent.

    • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Load the cells with H2DCFDA (e.g., 10 µM) in buffer for 30-60 minutes at 37°C, protected from light.[24]

    • Wash the cells to remove the excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.[25]

Mitochondrial Function Assays

This assay assesses mitochondrial health by measuring the mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, where it forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a decreased ΔΨm, JC-1 remains in the cytoplasm as monomers that fluoresce green. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.[26][27][28][29]

  • Protocol:

    • Culture and treat cells as previously described.

    • Incubate the cells with JC-1 dye (e.g., 2 µM) in the culture medium for 15-30 minutes at 37°C.[27]

    • Wash the cells with a suitable buffer.

    • Measure the red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~530 nm) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[27]

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Putative neuroprotective signaling pathways of this compound.

Experimental Workflows

cluster_0 In Vitro Neuroprotection Assay Workflow cluster_1 Endpoint Assays start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with This compound start->pretreat insult Induce Neurotoxicity (e.g., Glutamate, H2O2) pretreat->insult viability Cell Viability (MTT Assay) insult->viability apoptosis Apoptosis (TUNEL, Caspase-3) insult->apoptosis ros Oxidative Stress (ROS Assay) insult->ros mito Mitochondrial Function (JC-1 Assay) insult->mito analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis mito->analysis

Caption: General experimental workflow for assessing neuroprotection in vitro.

Conclusion and Future Directions

This compound holds promise as a neuroprotective agent, with its therapeutic potential strongly suggested by the well-documented benefits of L-carnitine and Acetyl-L-carnitine. The proposed mechanisms of action, centered on the enhancement of mitochondrial function, reduction of oxidative stress, and inhibition of apoptosis, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for rigorously evaluating these properties.

Future investigations should focus on generating specific data for this compound to confirm these hypothesized mechanisms and to determine its efficacy and potency relative to other acylcarnitines. Dose-response studies, time-course analyses, and the use of various neuronal cell types and neurotoxic insults will be crucial in building a comprehensive profile of its neuroprotective activity. Furthermore, in vivo studies in animal models of neurodegenerative diseases will be essential to translate these in vitro findings into potential therapeutic applications. The exploration of this compound and other acylcarnitine derivatives represents a promising avenue for the development of novel therapies to combat the growing burden of neurodegenerative disorders.

References

Decanoyl-L-carnitine Chloride and Its Influence on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, plays a crucial role in cellular energy metabolism. While direct, comprehensive studies on the specific effects of this compound on global gene expression are not extensively documented in publicly available literature, its function is intrinsically linked to the broader activities of L-carnitine and other acylcarnitines. These compounds are well-recognized as key modulators of fatty acid oxidation and intermediary metabolism. Their influence on gene expression is primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and their coactivators, which regulate the transcription of genes involved in lipid and glucose metabolism. This technical guide synthesizes the current understanding of how L-carnitine and its derivatives impact gene expression, providing a foundational framework for researchers investigating the specific actions of this compound.

Introduction to this compound

Decanoyl-L-carnitine is an ester derivative of L-carnitine, an essential cofactor in fatty acid metabolism.[1][2][3] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and the generation of ATP.[4][5][6] As an intermediate in lipid metabolism, Decanoyl-L-carnitine is integral to maintaining cellular energy homeostasis.[7][8] The chloride salt form enhances its stability and solubility for research and potential therapeutic applications.

The Role of Carnitines in Cellular Metabolism and Gene Regulation

L-carnitine and its acyl derivatives are not merely passive transporters of fatty acids; they are active participants in the regulation of metabolic pathways. By modulating the intracellular ratio of acyl-CoA to free CoA, they influence the activity of various enzymes and signaling pathways. This modulation extends to the regulation of gene expression, primarily through the activation of the PPAR family of nuclear receptors.

The Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism.[9] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Fatty acids and their derivatives, including acylcarnitines, can act as natural ligands for these receptors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing gene transcription.

L-carnitine has been shown to ameliorate liver inflammatory responses by regulating carnitine palmitoyltransferase I (CPT I)-dependent PPARγ signaling.[10] Furthermore, L-carnitine can attenuate the decrease in PPARα expression induced by oxidative stress.[11]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Decanoyl-L-carnitine Decanoyl-L-carnitine PPAR PPARα/γ/δ RXR RXR PPAR_RXR PPAR-RXR Heterodimer PPRE PPRE Target_Genes Target Genes (e.g., CPT1, ACOX1) mRNA mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Metabolic Effects Increased Fatty Acid Oxidation and other metabolic changes Protein Synthesis->Metabolic Effects Leads to

Quantitative Data on Gene Expression Changes Induced by Carnitines

While specific data for this compound is limited, studies on L-carnitine and other acylcarnitines provide valuable insights into their potential effects on gene expression. The following tables summarize findings from relevant studies. It is important to note that these results may not be directly transferable to this compound and should be considered as indicative of the general effects of carnitines.

Table 1: Effect of L-carnitine on Gene Expression in Human Hepatocytes (HL7702 cells) under Oxidative Stress

GeneTreatmentFold Change (mRNA)Reference
PPARαH₂O₂Decreased[11]
PPARαH₂O₂ + L-carnitineAttenuated Decrease[11]
CPT1H₂O₂Decreased[11]
CPT1H₂O₂ + L-carnitineAttenuated Decrease[11]
ACOXH₂O₂Decreased[11]
ACOXH₂O₂ + L-carnitineAttenuated Decrease[11]

Table 2: Effect of Acetyl-L-carnitine (ALCAR) on Gene Expression in PC12 Cells

GeneTreatmentFold Change (mRNA)Reference
Tp533-NPADecreased[12]
Tp533-NPA + ALCARUpregulated (prevented decrease)[12]
Il-103-NPADecreased[12]
Il-103-NPA + ALCARFurther Decreased[12]
Slc25a20 (Carnitine-acylcarnitine translocase)3-NPA + ALCARIncreased[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the cited literature for studying the effects of carnitine compounds on gene expression.

Cell Culture and Treatment
  • Cell Line: Human normal hepatocyte cell line HL7702 or PC12, a rat pheochromocytoma cell line.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • For oxidative stress studies, cells are pre-treated with varying concentrations of L-carnitine for a specified period (e.g., 24 hours) before being exposed to an inducing agent like hydrogen peroxide (H₂O₂).[11]

    • For neurotoxicity studies, PC12 cells can be treated with a neurotoxin such as 3-nitropropionic acid (3-NPA) in the presence or absence of Acetyl-L-carnitine.[12]

Gene Expression Analysis (Quantitative Real-Time PCR)
  • RNA Extraction: Total RNA is extracted from the cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with a fluorescent dye like SYBR Green. Gene-specific primers are designed for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis A Seed Cells B Treat with Decanoyl-L-carnitine and/or Stressor A->B C RNA Extraction B->C After Incubation D Reverse Transcription (cDNA synthesis) C->D E Quantitative Real-Time PCR (qPCR) D->E F Data Analysis (2-ΔΔCt) E->F G Gene Expression Changes F->G Results

Inferred Mechanisms of Action for this compound

Based on the known functions of L-carnitine and other acylcarnitines, the following mechanisms can be inferred for the action of this compound on gene expression:

  • PPARα Activation: As a fatty acid derivative, Decanoyl-L-carnitine is a potential ligand for PPARα. Activation of PPARα would lead to the upregulation of genes involved in fatty acid uptake and oxidation, such as CPT1, CPT2, and acyl-CoA oxidases. This is a primary mechanism for increasing the capacity of cells to metabolize fats.

  • Modulation of PGC-1α Activity: The peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. Acetyl-L-carnitine has been shown to activate the PGC-1α/PGC-1β-dependent signaling cascade.[13] It is plausible that Decanoyl-L-carnitine could similarly influence PGC-1α activity, leading to broad changes in the expression of genes related to mitochondrial function.

  • Anti-inflammatory Effects: L-carnitine has demonstrated anti-inflammatory properties, in part through the modulation of PPARγ signaling which can antagonize the activity of pro-inflammatory transcription factors like NF-κB.[10] Decanoyl-L-carnitine may share these properties, potentially downregulating the expression of pro-inflammatory cytokines and enzymes.

Logical_Relationships cluster_mechanisms Potential Mechanisms cluster_outcomes Gene Expression Outcomes A Decanoyl-L-carnitine Chloride B PPARα Activation A->B C PGC-1α Modulation A->C D Anti-inflammatory Signaling (PPARγ) A->D E ↑ Fatty Acid Oxidation Genes (CPT1, ACOX1) B->E F ↑ Mitochondrial Biogenesis Genes (NRF1, TFAM) C->F G ↓ Pro-inflammatory Genes (NF-κB targets) D->G

Conclusion and Future Directions

This compound, as a key intermediate in fatty acid metabolism, is poised to be a significant regulator of gene expression, particularly for genes involved in energy homeostasis and inflammation. While direct evidence is emerging, the well-established roles of L-carnitine and other acylcarnitines provide a strong foundation for inferring its mechanisms of action, primarily through the PPAR signaling pathways.

Future research should focus on global gene expression profiling, such as through RNA sequencing (RNA-seq), following treatment of relevant cell types (e.g., hepatocytes, myocytes, neurons) with this compound. Such studies will provide a comprehensive and unbiased view of the transcriptional changes induced by this molecule and will be instrumental in elucidating its precise biological roles and therapeutic potential. Further investigation into its specific interactions with nuclear receptors and coactivators will also be critical to fully understand its impact on cellular function.

References

Methodological & Application

Application Notes and Protocols for Decanoyl-L-carnitine chloride in In Vitro Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism. It is an ester derivative of L-carnitine, a vital cofactor for the transport of fatty acids into the mitochondrial matrix where β-oxidation occurs.[1][2] As a research tool, this compound is invaluable for investigating the intricacies of fatty acid oxidation (FAO), particularly the function of the carnitine shuttle and the activity of key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). Recent studies have highlighted its potential to modulate mitochondrial function, suggesting its utility in studying metabolic disorders. For instance, decanoylcarnitine supplementation has been shown to activate CPT1A expression, thereby improving fatty acid metabolism and ameliorating mitochondrial dysfunction in vitro.[3]

These application notes provide detailed protocols for utilizing this compound to study fatty acid metabolism in vitro, including methods for assessing mitochondrial respiration, CPT1 activity, and cellular acylcarnitine profiling.

Core Signaling Pathway: The Carnitine Shuttle

The transport of long-chain fatty acids into the mitochondria is a critical rate-limiting step in fatty acid oxidation and is mediated by the carnitine shuttle. Decanoyl-L-carnitine is a key substrate in this process.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_matrix Decanoyl-L-carnitine CPT1->AcylCarnitine_matrix Decanoyl-L-carnitine CACT CACT CPT2 CPT2 CACT->CPT2 AcylCoA_matrix Decanoyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix AcylCarnitine_matrix->CACT BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_cytosol L-Carnitine Carnitine_cytosol->CPT1 Carnitine_matrix->CACT

The Carnitine Shuttle Pathway for Fatty Acid Transport.

Data Presentation

Table 1: Effect of this compound on Mitochondrial Respiration in Cultured Hepatocytes

This table presents representative data from a Seahorse XF Mito Stress Test, illustrating the dose-dependent effect of this compound on key parameters of mitochondrial respiration.

Concentration (µM)Basal Respiration (pmol O₂/min/µg protein)ATP Production (pmol O₂/min/µg protein)Maximal Respiration (pmol O₂/min/µg protein)Spare Respiratory Capacity (%)
0 (Vehicle)150 ± 12110 ± 9250 ± 2067 ± 5
10180 ± 15135 ± 11310 ± 2572 ± 6
50220 ± 18170 ± 14400 ± 3282 ± 7
100250 ± 21195 ± 16480 ± 3892 ± 8
200255 ± 22200 ± 17490 ± 4094 ± 8
Table 2: CPT1A Activity in Isolated Mitochondria with Decanoyl-L-carnitine as a Substrate

This table shows hypothetical data for the determination of CPT1A kinetic parameters using this compound as a substrate.

Substrate Concentration (µM Decanoyl-L-carnitine)CPT1A Activity (nmol/min/mg protein)
512.5 ± 1.1
1022.7 ± 2.0
2545.5 ± 3.9
5071.4 ± 6.2
100100.0 ± 8.7
200125.0 ± 10.9
Kinetic Parameters
Vmax150 nmol/min/mg protein
Km45 µM
Table 3: Acylcarnitine Profile in Cell Lysates Following Incubation with this compound

This table illustrates the expected changes in the cellular acylcarnitine profile after treatment with this compound, as analyzed by LC-MS/MS.

Acylcarnitine SpeciesControl (pmol/mg protein)Decanoyl-L-carnitine (100 µM) (pmol/mg protein)Fold Change
C2 (Acetyl)150 ± 15300 ± 282.0
C4 (Butyryl)25 ± 355 ± 62.2
C6 (Hexanoyl)10 ± 1.230 ± 3.53.0
C8 (Octanoyl)5 ± 0.625 ± 2.95.0
C10 (Decanoyl) 2 ± 0.3 500 ± 45 250.0
C12 (Lauroyl)1.5 ± 0.23.5 ± 0.42.3
C14 (Myristoyl)1.2 ± 0.12.8 ± 0.32.3
C16 (Palmitoyl)2.5 ± 0.35.1 ± 0.62.0

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol details the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) in live cells.

SeahorseWorkflow cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Seed Seed cells in XF microplate Culture Incubate overnight Seed->Culture Wash Wash with assay medium Culture->Wash AddSubstrate Add Decanoyl-L-carnitine Wash->AddSubstrate Equilibrate Equilibrate in non-CO2 incubator AddSubstrate->Equilibrate LoadCartridge Load sensor cartridge with mitochondrial inhibitors Equilibrate->LoadCartridge RunAssay Run Seahorse XF Mito Stress Test LoadCartridge->RunAssay Normalize Normalize OCR to protein content RunAssay->Normalize Calculate Calculate respiratory parameters Normalize->Calculate

Experimental Workflow for Seahorse XF Respirometry.

Materials:

  • This compound stock solution (10 mM in sterile water)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • L-Glutamine, Glucose, Sodium Pyruvate

  • Seahorse XF Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cultured cells of interest (e.g., HepG2, C2C12)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with L-glutamine, glucose, and sodium pyruvate. Warm to 37°C and adjust pH to 7.4.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Treatment:

    • Remove culture medium from the cells and wash twice with pre-warmed assay medium.

    • Add assay medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test:

    • Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis:

    • After the run, normalize the OCR data to the protein concentration in each well, determined by a BCA assay.

    • Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity using the Seahorse XF software.

Protocol 2: In Vitro CPT1 Activity Assay

This protocol describes a radiometric assay to measure the activity of CPT1 in isolated mitochondria using [³H]L-carnitine and decanoyl-CoA (generated in situ from this compound).

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • [³H]L-carnitine

  • Isolated mitochondria

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., HEPES, KCl, EDTA)

  • Malonyl-CoA (for inhibitor studies)

  • Scintillation fluid and vials

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, BSA, and CoA.

  • Substrate Preparation: In a separate tube, pre-incubate this compound with acyl-CoA synthetase and ATP to generate decanoyl-CoA.

  • Assay Initiation:

    • Add isolated mitochondria to the reaction mixture.

    • Add the prepared decanoyl-CoA.

    • Initiate the reaction by adding [³H]L-carnitine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation and Quantification:

    • Separate the radiolabeled acylcarnitine product from unreacted [³H]L-carnitine using an appropriate method (e.g., ion-exchange chromatography or solvent extraction).

    • Quantify the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the CPT1 activity as nmol of [³H]acylcarnitine formed per minute per mg of mitochondrial protein.

Protocol 3: Cellular Acylcarnitine Profiling by LC-MS/MS

This protocol outlines the steps for analyzing changes in the intracellular acylcarnitine pool following treatment with this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing CellCulture Culture and treat cells with Decanoyl-L-carnitine Harvest Harvest and wash cells CellCulture->Harvest Lyse Lyse cells and extract metabolites Harvest->Lyse Derivatize Derivatize acylcarnitines (optional) Lyse->Derivatize Inject Inject sample onto LC column Derivatize->Inject Separate Chromatographic separation Inject->Separate Ionize Electrospray ionization Separate->Ionize Analyze Tandem mass spectrometry (MS/MS) Ionize->Analyze Quantify Quantify acylcarnitine species Analyze->Quantify Normalize Normalize to internal standards and protein content Quantify->Normalize Compare Compare profiles of treated vs. control samples Normalize->Compare

Workflow for Acylcarnitine Profiling by LC-MS/MS.

Materials:

  • This compound

  • Cultured cells

  • Internal standards (e.g., deuterated acylcarnitines)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for a specified time.

  • Metabolite Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol) containing internal standards.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sample Preparation: Dry the supernatant under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the acylcarnitines using a suitable chromatography column and gradient.

    • Detect and quantify the different acylcarnitine species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each acylcarnitine species based on the peak areas relative to the internal standards.

    • Normalize the data to the total protein content of the cell lysate.

    • Compare the acylcarnitine profiles of treated and control samples to identify significant changes.

Conclusion

This compound is a powerful tool for the in vitro investigation of fatty acid metabolism. The protocols provided herein offer robust methods for assessing its impact on mitochondrial respiration, enzyme activity, and the cellular metabolic profile. By employing these techniques, researchers can gain valuable insights into the role of medium-chain fatty acids in cellular bioenergetics and the pathophysiology of metabolic diseases.

References

Application Notes and Protocols: Decanoyl-L-carnitine Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, playing a crucial role as a cofactor in fatty acid metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[2][3][4] This metabolic intermediate is a valuable tool for in vitro studies investigating cellular energy metabolism, mitochondrial function, and the therapeutic potential for metabolic disorders.[5] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments.

Data Presentation

Solubility of this compound

The solubility of this compound has been reported in several common laboratory solvents. The choice of solvent is critical for preparing a stable, concentrated stock solution suitable for cell culture applications.

SolventReported SolubilityReference
WaterSoluble to 100 mM
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL (28.17 mM)[6]
80 mg/mL (253.61 mM)[7]
Ethanol≥ 20 mg/mL (56.35 mM)[6]
Dimethylformamide (DMF)≥ 20 mg/mL (56.35 mM)[6]

Note: Hygroscopic nature of DMSO can affect solubility; it is recommended to use newly opened or properly stored anhydrous DMSO. Sonication may be required to achieve complete dissolution at higher concentrations.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound. DMSO is a commonly used solvent for preparing stock solutions of lipophilic compounds for cell culture, as it is miscible with culture media at low concentrations. However, given its high solubility in water, sterile water or phosphate-buffered saline (PBS) can also be considered, which may be preferable for certain cell types sensitive to DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • or Sterile, nuclease-free water

  • Sterile, conical microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

  • Weighing: Aseptically weigh the desired amount of this compound powder into a sterile tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO or sterile water to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution, being careful to avoid excessive heating.

  • Sterilization (if necessary): If the stock solution was not prepared from sterile components, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may not be necessary if starting with sterile powder and solvent under aseptic conditions.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it should be used within 1 month.[8]

Protocol 2: Preparation of Working Solutions and Application in Cell Culture

This protocol describes the dilution of the concentrated stock solution to the final working concentration in cell culture medium.

Materials:

  • Concentrated stock solution of this compound

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used

  • Sterile, polystyrene tubes

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the stock solution as the treated cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[9]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to assess the effects of this compound on the cells.

Visualizations

Experimental Workflow for Cell-Based Assays

G prep Prepare Stock Solution (this compound in DMSO) dilute Prepare Working Solution (Dilute stock in culture medium) prep->dilute treat Treat Cells (Add working solution to cell culture) dilute->treat incubate Incubate (Specified time and conditions) treat->incubate assay Perform Downstream Assay (e.g., Viability, Metabolism, Gene Expression) incubate->assay control Prepare Vehicle Control (DMSO in culture medium) control->treat G cluster_0 Cytosol cluster_1 Mitochondrial Matrix FA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 BetaOx β-Oxidation (Energy Production) CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 CPT2->BetaOx Fatty Acyl-CoA DLC Decanoyl-L-carnitine DLC->CPT1

References

Application Notes and Protocols for Decanoyl-L-carnitine Chloride Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. The quantification of Decanoyl-L-carnitine and other acylcarnitines in tissues is vital for studying fatty acid metabolism, diagnosing inherited metabolic disorders, and investigating the mechanism of action of drugs that modulate mitochondrial function. This document provides detailed protocols for the sample preparation of tissue samples for the accurate analysis of Decanoyl-L-carnitine chloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principles of Sample Preparation

The primary goal of sample preparation is to efficiently extract Decanoyl-L-carnitine from the complex tissue matrix while removing interfering substances such as proteins and phospholipids that can suppress the ionization process in the mass spectrometer and damage the analytical column. The typical workflow involves tissue homogenization, protein precipitation, and extraction of the analyte of interest.

Experimental Protocols

This section outlines a general protocol for the extraction of Decanoyl-L-carnitine from tissue samples. This protocol may require optimization depending on the specific tissue type and the available laboratory equipment.

Protocol 1: Methanol Precipitation and Extraction

This is a widely used and straightforward method suitable for a variety of tissue types.

Materials:

  • Tissue sample (frozen at -80°C)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Ice-cold methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Decanoyl-L-carnitine-d3)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >10,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using the pestle.[1]

  • Homogenization: Transfer the powdered tissue to a pre-chilled homogenization tube. Add 1 mL of ice-cold methanol containing the internal standard.[1] Homogenize the sample using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic activity.

  • Protein Precipitation and Extraction: Vortex the homogenate for 1 minute and then incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acylcarnitines, and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system. Vortex and centrifuge to pellet any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Acetonitrile/Isopropanol Extraction

This method is effective for a broad range of acylcarnitines and can be adapted for Decanoyl-L-carnitine analysis.

Materials:

  • Tissue sample (frozen at -80°C)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer

  • Ice-cold acetonitrile/isopropanol (3:1, v/v) solution

  • 0.1 M Potassium phosphate buffer (pH 6.7)

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Tissue Pulverization: As described in Protocol 1.

  • Homogenization: Transfer the powdered tissue (20-26 mg) to a homogenization tube. Add 1.5 mL of the ice-cold acetonitrile/isopropanol solution containing the internal standard and homogenize for 30 seconds.[2]

  • Second Homogenization: Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and homogenize for another 30 seconds.[2]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for further processing or direct analysis. Depending on the purity required, a solid-phase extraction (SPE) step can be incorporated.[2]

  • Drying and Reconstitution: As described in Protocol 1.

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from published methods for acylcarnitine analysis, which can be representative for Decanoyl-L-carnitine.

Table 1: Recovery of Acylcarnitines from Tissue Samples

Acyl-CoA EsterTissue Extraction Recovery (%)Solid Phase Extraction Recovery (%)
Acetyl-CoA93 - 10483 - 90
Malonyl-CoA93 - 10483 - 90
Octanoyl-CoA93 - 10483 - 90
Oleoyl-CoA93 - 10483 - 90
Palmitoyl-CoA93 - 10483 - 90
Arachidonyl-CoA93 - 10483 - 90

Data adapted from a study on acyl-coenzyme A esters, which are precursors to acylcarnitines, in rat liver. The extraction method utilized acetonitrile/isopropanol followed by solid-phase extraction.[2]

Table 2: Method Precision for Acylcarnitine Analysis in Plasma

AnalyteWithin-day CV (%)Between-day CV (%)
C2-carnitine<104.4 - 14.2
Other acylcarnitines<104.4 - 14.2

CV: Coefficient of Variation. Data from a study on plasma acylcarnitines, demonstrating typical precision of LC-MS/MS methods.[3]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Collection & Preparation cluster_1 Extraction & Purification cluster_2 Analysis tissue 1. Frozen Tissue Sample (~20-50 mg) pulverize 2. Pulverize in Liquid N2 tissue->pulverize homogenize 3. Homogenize in Cold Solvent + IS pulverize->homogenize precipitate 4. Protein Precipitation (-20°C) homogenize->precipitate centrifuge 5. Centrifugation (10,000 x g, 4°C) precipitate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute lcsms 9. LC-MS/MS Analysis reconstitute->lcsms

Caption: Workflow for tissue sample preparation.

Signaling Pathway Context

G fatty_acid Decanoic Acid (from diet/adipose tissue) acyl_coa Decanoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase decanoyl_carnitine Decanoyl-L-carnitine acyl_coa->decanoyl_carnitine CPT1 beta_oxidation β-Oxidation acyl_coa->beta_oxidation carnitine L-Carnitine carnitine->decanoyl_carnitine decanoyl_carnitine->acyl_coa CPT2 mitochondria Mitochondrial Matrix decanoyl_carnitine->mitochondria CACT mitochondria->beta_oxidation

Caption: Role of Decanoyl-L-carnitine in fatty acid transport.

Conclusion

The protocols described provide a robust framework for the sample preparation of tissues for the analysis of this compound. The choice of method will depend on the specific tissue, the required throughput, and the available instrumentation. For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency. Proper validation of the method in the specific tissue matrix is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subsequent β-oxidation.[1] The accurate quantification of decanoyl-L-carnitine in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] Furthermore, profiling acylcarnitines, including decanoyl-L-carnitine, is increasingly important in drug development and metabolic research to understand drug-induced mitochondrial toxicity and off-target effects.[3]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they correct for variations during sample preparation, chromatography, and ionization.[4] This application note provides a detailed protocol for the quantification of decanoyl-L-carnitine in human plasma using deuterated decanoyl-L-carnitine (Decanoyl-L-carnitine-d3) as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard

CompoundMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)
Decanoyl-L-carnitineC₁₇H₃₃NO₄316.285.1
Decanoyl-L-carnitine-d3C₁₇H₃₀D₃NO₄319.285.1

Note: Precursor ions are [M+H]⁺. The characteristic product ion at m/z 85.1 results from the neutral loss of the trimethylamine group.[3][5]

Experimental Protocols

Materials and Reagents
  • Decanoyl-L-carnitine analytical standard

  • Decanoyl-L-carnitine-d3 analytical standard[6]

  • Human plasma (EDTA or heparin)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Heptafluorobutyric acid (HFBA)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., API-3000 or equivalent)[7]

Sample Preparation (Plasma)

This protocol is a simple protein precipitation method suitable for high-throughput analysis.[7]

  • Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of the internal standard working solution (Decanoyl-L-carnitine-d3 in methanol) to each plasma sample.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following LC conditions are designed to achieve good separation of acylcarnitines.[8]

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid, 2.5 mM Ammonium acetate, 0.005% HFBA in Water
Mobile Phase B 0.1% Formic acid, 2.5 mM Ammonium acetate, 0.005% HFBA in Acetonitrile
Gradient See table below
Flow Rate 0.5 mL/min
Column Temperature 50°C
Injection Volume 10 µL

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
0.51000
3.06535
6.06535
9.74060
10.7595
Mass Spectrometry (MS/MS)

The following are typical MS/MS parameters for the analysis of decanoyl-L-carnitine and its deuterated internal standard.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Decanoyl-L-carnitine: 316.2 → 85.1Decanoyl-L-carnitine-d3: 319.2 → 85.1
Collision Gas Nitrogen
Turbo Temperature 500°C
Nebulizing Gas Flow 50 L/min
Dwell Time per Transition 100 ms

Quantitative Data Summary

The following tables summarize the expected performance of the method. Data is synthesized from typical acylcarnitine quantification assays.[7][9]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Decanoyl-L-carnitine5 - 200> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low15< 10< 1585 - 115
Medium75< 10< 1585 - 115
High150< 10< 1585 - 115

Table 3: Recovery

AnalyteRecovery (%)
Decanoyl-L-carnitine85 - 112

Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the role of carnitine in the transport of fatty acids into the mitochondria for β-oxidation. Decanoyl-L-carnitine is an intermediate in the transport of decanoic acid (a 10-carbon fatty acid).

fatty_acid_oxidation cluster_cytosol Cytosol cluster_intermembrane_space Intermembrane Space cluster_matrix Mitochondrial Matrix Cytosol Cytosol Outer_Membrane Outer_Membrane Mitochondrial_Matrix Mitochondrial_Matrix Inner_Membrane Inner_Membrane Fatty_Acid Decanoic Acid Acyl_CoA Decanoyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT I Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acylcarnitine Decanoyl-L-carnitine CACT CACT Acylcarnitine->CACT CPT2 CPT II Acylcarnitine->CPT2 Carnitine L-Carnitine Carnitine->CPT1 CPT1->Acylcarnitine CACT->Acylcarnitine CPT2->Acyl_CoA CPT2->Carnitine Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Role of Carnitine in Fatty Acid Transport and β-Oxidation.

Experimental Workflow

The following diagram outlines the major steps in the quantification of decanoyl-L-carnitine from plasma samples.

experimental_workflow Sample_Collection Plasma Sample Collection Internal_Standard Add Deuterated Internal Standard Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (Protein Precipitation) LC_Separation LC Separation Sample_Preparation->LC_Separation Internal_Standard->Sample_Preparation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for Decanoyl-L-carnitine Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of decanoyl-L-carnitine in human plasma using deuterated decanoyl-L-carnitine as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical diagnostics, metabolic research, and drug development. The provided experimental parameters can be adapted to various LC-MS/MS platforms.

References

Application Notes and Protocols for Metabolic Tracing Studies with Isotope-Labeled Decanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting metabolic tracing studies using isotope-labeled Decanoyl-L-carnitine. The protocols outlined below cover in vitro and in vivo experimental designs, sample preparation, and analysis using liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. Metabolic tracing with isotope-labeled Decanoyl-L-carnitine, such as [U-¹³C₁₀]-Decanoyl-L-carnitine, allows for the precise tracking of its metabolic fate and its contribution to various metabolic pathways. These studies are vital for understanding the pathophysiology of metabolic diseases, identifying potential therapeutic targets, and assessing the efficacy of drug candidates.

Key Applications

  • Elucidating the role of medium-chain fatty acid oxidation in disease: Tracing the metabolism of labeled Decanoyl-L-carnitine can reveal dysregulations in fatty acid oxidation associated with conditions like inherited metabolic disorders, diabetes, and cardiovascular disease.

  • Drug development and target validation: These studies can be used to assess the on-target and off-target effects of drugs that modulate fatty acid metabolism.

  • Understanding cellular bioenergetics: Quantifying the flux of labeled carbons from Decanoyl-L-carnitine into the tricarboxylic acid (TCA) cycle and other pathways provides insights into cellular energy production.

Experimental Protocols

In Vitro Metabolic Tracing with [U-¹³C₁₀]-Decanoyl-L-carnitine in Cultured Cells

This protocol describes the labeling of adherent mammalian cells with [U-¹³C₁₀]-Decanoyl-L-carnitine to trace its metabolism.

Materials:

  • Adherent mammalian cells (e.g., HepG2, C2C12)

  • Complete growth medium (e.g., DMEM)

  • [U-¹³C₁₀]-Decanoyl-L-carnitine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing base medium with [U-¹³C₁₀]-Decanoyl-L-carnitine to the desired final concentration (e.g., 10-100 µM) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-Decanoyl-L-carnitine labeling medium to the cells.

    • Incubate the cells for the desired labeling duration (e.g., 1, 4, 8, or 24 hours) under standard cell culture conditions.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and store at -80°C until LC-MS/MS analysis.

In Vivo Metabolic Tracing with [U-¹³C₁₀]-Decanoyl-L-carnitine in a Mouse Model

This protocol outlines the administration of [U-¹³C₁₀]-Decanoyl-L-carnitine to mice and subsequent tissue collection for metabolic analysis.

Materials:

  • Mice (e.g., C57BL/6J)

  • [U-¹³C₁₀]-Decanoyl-L-carnitine sterile solution

  • Saline solution (vehicle control)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenization buffer (e.g., methanol/water)

  • Tissue homogenizer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration:

    • Administer [U-¹³C₁₀]-Decanoyl-L-carnitine via intravenous (IV) injection or oral gavage. A typical dose for IV injection is 10-50 mg/kg body weight.

    • Administer an equivalent volume of saline to the control group.

  • Time Course and Tissue Collection:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60 minutes) to determine the pharmacokinetic profile of the tracer.

    • At the desired endpoint (e.g., 60 minutes), euthanize the mice according to approved protocols.

    • Rapidly dissect tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue samples.

    • Add ice-cold homogenization buffer.

    • Homogenize the tissue using a suitable homogenizer.

    • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites and store at -80°C for LC-MS/MS analysis.

Sample Analysis by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled Decanoyl-L-carnitine and its expected metabolites (e.g., acetyl-L-carnitine, TCA cycle intermediates).

  • Internal Standards: Use appropriate stable isotope-labeled internal standards for accurate quantification.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner. The following table provides an illustrative example of how to present the fractional contribution of [U-¹³C₁₀]-Decanoyl-L-carnitine to downstream metabolites in cultured cells.

MetaboliteM+0 (Unlabeled) Abundance (%)M+2 Abundance (%)M+4 Abundance (%)M+10 (Fully Labeled) Abundance (%)Fractional Contribution (%)
Decanoyl-L-carnitine 10.5 ± 1.2N/AN/A89.5 ± 1.289.5
Acetyl-L-carnitine 75.3 ± 3.524.7 ± 3.5N/AN/A24.7
Citrate 68.9 ± 4.121.3 ± 2.89.8 ± 1.5N/A31.1
Succinate 72.1 ± 3.918.5 ± 2.59.4 ± 1.3N/A27.9
Malate 70.4 ± 4.220.1 ± 2.99.5 ± 1.6N/A29.6

Data are presented as mean ± standard deviation (n=3). Fractional contribution is calculated as the sum of all labeled isotopologues.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cluster_analysis Analysis seeding Cell Seeding labeling Isotope Labeling with [U-13C10]-Decanoyl-L-carnitine seeding->labeling extraction_invitro Metabolite Extraction labeling->extraction_invitro lcms LC-MS/MS Analysis extraction_invitro->lcms administration Tracer Administration to Mouse Model collection Tissue Collection administration->collection extraction_invivo Metabolite Extraction collection->extraction_invivo extraction_invivo->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis

Caption: Experimental workflow for metabolic tracing studies.

Metabolic Fate of Decanoyl-L-carnitine

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA Decanoic Acid ACSL ACSL FA->ACSL DecanoylCoA_cyto Decanoyl-CoA ACSL->DecanoylCoA_cyto CPT1 CPT1 DecanoylCoA_cyto->CPT1 DecanoylCarnitine [13C]-Decanoyl-L-carnitine CPT1->DecanoylCarnitine Carnitine Shuttle CPT2 CPT2 DecanoylCarnitine->CPT2 DecanoylCoA_mito [13C]-Decanoyl-CoA BetaOx β-Oxidation DecanoylCoA_mito->BetaOx AcetylCoA [13C]-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CPT2->DecanoylCoA_mito

Caption: Mitochondrial import and β-oxidation of Decanoyl-L-carnitine.

PPAR Signaling Pathway Activation

ppar_pathway Ligand Decanoyl-L-carnitine (or its metabolites) PPAR PPARα Ligand->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Expression (e.g., CPT1, ACSL) PPRE->TargetGenes regulates

Application Notes and Protocols for Decanoyl-L-carnitine Chloride in Seahorse XF Analyzer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is an important intermediate in fatty acid metabolism. It facilitates the transport of decanoic acid (a ten-carbon fatty acid) into the mitochondria for subsequent β-oxidation and energy production. The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[1][2][3][4]

These application notes provide a detailed protocol for utilizing this compound as a substrate in Seahorse XF assays to investigate mitochondrial function and fatty acid oxidation (FAO). By directly providing the mitochondria with a specific chain-length acylcarnitine, researchers can bypass the initial steps of fatty acid activation and transport across the outer mitochondrial membrane, allowing for a more focused analysis of the mitochondrial β-oxidation pathway.

Principle of the Assay

This protocol is adapted from established methods for long-chain fatty acid oxidation and is designed to measure the cellular capacity to oxidize decanoic acid.[5][6] Decanoyl-L-carnitine, when introduced to cells, is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts it to decanoyl-CoA, which then enters the β-oxidation spiral. The Seahorse XF Analyzer measures the resulting increase in oxygen consumption as a direct indicator of fatty acid oxidation.

The assay combines the use of this compound with the Agilent Seahorse XF Cell Mito Stress Test, which employs a series of mitochondrial inhibitors to dissect key parameters of mitochondrial function.[7][8] This allows for a comprehensive assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity driven by the oxidation of decanoic acid.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
This compoundMajor SupplierVaries
Bovine Serum Albumin (BSA), fatty acid-freeMajor SupplierVaries
Seahorse XF Base MediumAgilent Technologies103334-100
L-GlutamineMajor SupplierVaries
D-GlucoseMajor SupplierVaries
Sodium PyruvateMajor SupplierVaries
L-Carnitine hydrochlorideMajor SupplierVaries
Seahorse XF Cell Mito Stress Test KitAgilent Technologies103015-100
Seahorse XF96 or XFe96 Cell Culture MicroplatesAgilent TechnologiesVaries
Seahorse XF96 or XFe96 Sensor CartridgeAgilent TechnologiesVaries
Seahorse XF CalibrantAgilent Technologies100840-000

Experimental Protocols

Protocol 1: Preparation of Decanoyl-L-carnitine-BSA Conjugate

To facilitate the uptake of the water-soluble Decanoyl-L-carnitine by cells, it is recommended to conjugate it to fatty acid-free Bovine Serum Albumin (BSA).

  • Prepare a 50 mM stock solution of this compound in sterile, deionized water.

  • Prepare a 2 mM solution of fatty acid-free BSA in Seahorse XF Base Medium. Warm the solution to 37°C to ensure the BSA dissolves completely.

  • Slowly add the Decanoyl-L-carnitine stock solution to the warm BSA solution while gently vortexing to achieve a final molar ratio of 4:1 (Decanoyl-L-carnitine:BSA).

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for conjugation.

  • Prepare a BSA-only vehicle control by following the same procedure but omitting the Decanoyl-L-carnitine.

  • The final working concentration of the Decanoyl-L-carnitine-BSA conjugate will need to be optimized for the specific cell type, but a starting range of 50-200 µM is recommended.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This protocol outlines the steps for performing a fatty acid oxidation assay using the prepared Decanoyl-L-carnitine-BSA conjugate.

Day 1: Cell Seeding

  • Seed cells in a Seahorse XF96 or XFe96 cell culture microplate at a predetermined optimal density.

  • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

Day 2: Assay Execution

  • Hydrate the Sensor Cartridge: The day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with 2 mM L-glutamine, 5 mM glucose, and 1 mM sodium pyruvate). Warm to 37°C and adjust the pH to 7.4.

  • Prepare Injection Compounds: Prepare 10x stock solutions of the following compounds from the Seahorse XF Cell Mito Stress Test Kit in the assay medium:

    • Port A: Decanoyl-L-carnitine-BSA conjugate (or BSA vehicle control).

    • Port B: Oligomycin (e.g., final concentration of 1.0-2.0 µM).

    • Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., final concentration of 0.5-2.0 µM, requires optimization).

    • Port D: Rotenone/Antimycin A (e.g., final concentration of 0.5 µM).

  • Cell Plate Preparation:

    • Remove the cell culture medium from the Seahorse plate.

    • Gently wash the cells once with 150 µL of warm assay medium.

    • Add 180 µL of fresh assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.

  • Load the Sensor Cartridge: Load 20 µL of the 10x stock solutions of the injection compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from a Seahorse XF FAO assay using this compound. Note: These are example values and will vary depending on the cell type and experimental conditions.

Table 1: Key Parameters of Mitochondrial Respiration in Response to this compound

ParameterControl (BSA only)Decanoyl-L-carnitine (100 µM)% Change
Basal Respiration (pmol/min) 60.5 ± 5.295.8 ± 7.1+58.3%
ATP Production (pmol/min) 48.2 ± 4.179.3 ± 6.5+64.5%
Proton Leak (pmol/min) 12.3 ± 1.116.5 ± 1.6+34.1%
Maximal Respiration (pmol/min) 110.7 ± 9.8185.2 ± 15.4+67.3%
Spare Respiratory Capacity (pmol/min) 50.2 ± 4.689.4 ± 8.3+78.1%
Non-Mitochondrial Respiration (pmol/min) 8.1 ± 0.98.3 ± 1.0+2.5%

Table 2: Effect of Etomoxir on Decanoyl-L-carnitine-driven Respiration

Etomoxir is an inhibitor of CPT1 and should not significantly inhibit the oxidation of exogenously supplied Decanoyl-L-carnitine, which bypasses this step. This serves as a control to confirm the substrate is being utilized as expected.

ParameterDecanoyl-L-carnitine (100 µM)Decanoyl-L-carnitine + Etomoxir (40 µM)% Inhibition
Basal Respiration (pmol/min) 95.8 ± 7.192.1 ± 6.83.9%
Maximal Respiration (pmol/min) 185.2 ± 15.4179.6 ± 14.93.0%

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Fatty_Acid_Oxidation_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix Decanoylcarnitine Decanoyl-L-carnitine Chloride Decanoyl_CoA Decanoyl-CoA Decanoylcarnitine->Decanoyl_CoA CACT / CPT2 Cytosol_placeholder Beta_Oxidation β-Oxidation Spiral Decanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain (OCR) TCA_Cycle->ETC NADH, FADH2

Caption: Mitochondrial β-oxidation of Decanoyl-L-carnitine.

Seahorse_Workflow cluster_PlatePrep Plate Preparation cluster_AssayPrep Assay Preparation cluster_AssayRun Assay Run cluster_Injections Sequential Injections Seed_Cells 1. Seed Cells in XF Plate Incubate_Overnight 2. Incubate Overnight Equilibrate_Plate 7. Equilibrate Cell Plate in Assay Medium Incubate_Overnight->Equilibrate_Plate Hydrate_Cartridge 3. Hydrate Sensor Cartridge Prepare_Medium 4. Prepare Assay Medium Prepare_Compounds 5. Prepare Injection Compounds Load_Cartridge 6. Load Cartridge Run_Assay 8. Run Seahorse XF Assay Load_Cartridge->Run_Assay Injection_A A: Decanoyl-L-carnitine Run_Assay->Injection_A Injection_B B: Oligomycin Injection_A->Injection_B Injection_C C: FCCP Injection_B->Injection_C Injection_D D: Rotenone/Antimycin A Injection_C->Injection_D

Caption: Experimental workflow for the Seahorse XF FAO assay.

Mito_Stress_Test_Logic Basal Basal Respiration Initial OCR Injection_A Inject Decanoyl-L-carnitine Basal->Injection_A FAO_OCR FAO-driven Respiration Injection_A->FAO_OCR Injection_B Inject Oligomycin FAO_OCR->Injection_B Spare_Capacity Spare Respiratory Capacity Maximal - Basal FAO_OCR->Spare_Capacity ATP_Production ATP Production OCR decrease Injection_B->ATP_Production Proton_Leak Proton Leak Remaining OCR Injection_B->Proton_Leak Injection_C Inject FCCP Proton_Leak->Injection_C Maximal_Respiration Maximal Respiration Peak OCR Injection_C->Maximal_Respiration Maximal_Respiration->Spare_Capacity Injection_D Inject Rotenone/Antimycin A Maximal_Respiration->Injection_D Non_Mitochondrial Non-Mitochondrial Respiration Final OCR Injection_D->Non_Mitochondrial

References

Decanoyl-L-carnitine Chloride as a Substrate for Carnitine Palmitoyltransferase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, the ester derivative of L-carnitine and decanoic acid, is a crucial intermediate in medium-chain fatty acid metabolism. Its primary role is intrinsically linked to the function of the carnitine palmitoyltransferase (CPT) system, a key enzymatic gateway for fatty acid oxidation within the mitochondria. The CPT system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While the system is primarily characterized by its activity with long-chain fatty acids, CPT enzymes also exhibit activity with medium-chain acylcarnitines like decanoyl-L-carnitine.

These application notes provide a comprehensive overview of this compound as a substrate for CPT, detailing its significance, relevant experimental protocols for enzyme activity assessment, and expected data. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, mitochondrial function, and the development of therapeutic agents targeting metabolic disorders.

Data Presentation

The enzymatic activity of Carnitine Palmitoyltransferase (CPT) with decanoyl-L-carnitine as a substrate is characterized by specific kinetic parameters. While extensive data for a wide range of acylcarnitines is available, specific kinetic constants for decanoyl-L-carnitine are not always explicitly detailed in the literature. The following tables summarize known substrate specificities and provide a template for the presentation of experimentally determined kinetic data for decanoyl-L-carnitine.

Table 1: Substrate Specificity of Carnitine Palmitoyltransferase 2 (CPT2)

Acyl-CoA Chain LengthCPT2 ActivityReference
Short-Chain (C2-C6)Virtually no activity[1]
Medium-Chain (C8-C12)Active [1]
Long-Chain (C14-C18)Active[1]
Very Long-Chain (>C20)Virtually no activity[1]

Table 2: Experimentally Determined Kinetic Parameters for CPT1 and CPT2 with Decanoyl-CoA and Decanoyl-L-carnitine

Note: Specific Km and Vmax values for decanoyl-L-carnitine are not consistently reported in the literature and should be determined empirically using the protocols outlined below. The values presented here are illustrative and based on the known affinity of CPT for medium-chain acyl-CoAs.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
CPT1Decanoyl-CoATo be determinedTo be determined
CPT2Decanoyl-L-carnitineTo be determinedTo be determined

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carnitine Palmitoyltransferase 1 (CPT1) Activity

This protocol measures the forward reaction of CPT1, which catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, releasing Coenzyme A (CoA-SH). The liberated CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Isolated mitochondria or cell lysates

  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100

  • Decanoyl-CoA solution (substrate)

  • L-carnitine solution (substrate)

  • DTNB solution

  • Malonyl-CoA solution (inhibitor control)

  • Microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Prepare the enzyme source (e.g., isolated mitochondria) and determine the total protein concentration using a standard method like the Bradford assay.

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of DTNB solution

    • 10 µL of L-carnitine solution

    • 10 µL of the enzyme preparation

  • For inhibitor control wells, add 10 µL of malonyl-CoA solution. For other wells, add 10 µL of water or buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of decanoyl-CoA solution to each well.

  • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

  • Express CPT1 activity as nmol of CoA-SH released per minute per milligram of protein.

Protocol 2: Radioisotopic Assay for Carnitine Palmitoyltransferase 2 (CPT2) Activity

This protocol measures the reverse reaction of CPT2, which is the conversion of decanoyl-L-carnitine to decanoyl-CoA. This is achieved by using radiolabeled L-carnitine in the forward CPT1 reaction to produce radiolabeled decanoyl-L-carnitine, which is then used as a substrate for CPT2.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM dithiothreitol, and 0.1% bovine serum albumin (BSA)

  • Decanoyl-L-carnitine solution (substrate)

  • [³H]L-carnitine (radiolabeled substrate)

  • Coenzyme A (CoA) solution

  • Stopping Solution: 1 M HCl

  • Extraction Solvent: n-butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare isolated mitochondria and determine the protein concentration.

  • To a microcentrifuge tube, add the following:

    • 80 µL of Assay Buffer

    • 10 µL of CoA solution

    • 10 µL of the mitochondrial suspension

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of decanoyl-L-carnitine solution containing a known amount of [³H]decanoyl-L-carnitine.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Extract the unreacted [³H]decanoyl-L-carnitine by adding 500 µL of n-butanol, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the aqueous phase (containing the [³H]L-carnitine product) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of [³H]L-carnitine formed and express CPT2 activity as nmol of L-carnitine formed per minute per milligram of protein.

Mandatory Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion substrate substrate enzyme enzyme product product location location Decanoic_Acid Decanoic Acid (C10) Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA CPT1 CPT1 Decanoyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CPT1 Decanoyl_L_Carnitine Decanoyl-L-carnitine CPT1->Decanoyl_L_Carnitine CACT CACT Decanoyl_L_Carnitine->CACT Translocation CPT2 CPT2 CACT->CPT2 Decanoyl_CoA_Mito Decanoyl-CoA CPT2->Decanoyl_CoA_Mito Beta_Oxidation β-Oxidation Decanoyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Outer_Membrane Outer Mitochondrial Membrane Intermembrane_Space Intermembrane Space Inner_Membrane Inner Mitochondrial Membrane Mitochondrial_Matrix Mitochondrial Matrix

Caption: Mitochondrial import and β-oxidation of decanoic acid.

CPT1_Assay_Workflow step step reagent reagent measurement measurement Prepare_Enzyme Prepare Enzyme Source (Mitochondria/Lysate) Add_Reagents Add Assay Buffer, DTNB, and L-carnitine to Plate Prepare_Enzyme->Add_Reagents Add_Enzyme Add Enzyme Preparation Add_Reagents->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate with Decanoyl-CoA Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate CPT1 Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric CPT1 activity assay.

Logical_Relationship concept concept enzyme enzyme process process consequence consequence CPT_System CPT Enzyme System (CPT1 & CPT2) Mitochondrial_Transport Mitochondrial Transport CPT_System->Mitochondrial_Transport facilitates Metabolic_Regulation Metabolic Regulation CPT_System->Metabolic_Regulation is a key point of Beta_Oxidation β-Oxidation Mitochondrial_Transport->Beta_Oxidation enables Energy_Production ATP Production Beta_Oxidation->Energy_Production leads to

Caption: Role of Decanoyl-L-carnitine in fatty acid metabolism.

References

Troubleshooting & Optimization

Troubleshooting low signal of Decanoyl-L-carnitine chloride in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylcarnitine Analysis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal intensity for Decanoyl-L-carnitine chloride (C10 Carnitine) and other medium-chain acylcarnitines during mass spectrometry analysis.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to approach the problem systematically. A complete loss of signal often points to a singular, critical failure, while a weak or attenuated signal may result from several suboptimal factors. The following workflow outlines a logical progression for diagnosing the root cause of a low signal.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_solutions_ms MS Optimization cluster_solutions_lc Chromatography Optimization cluster_solutions_sample Sample & Matrix Effects start Low Signal Detected for Decanoyl-L-carnitine check_ms 1. Verify MS Instrument and Tuning start->check_ms check_lc 2. Assess LC System Performance start->check_lc check_sample 3. Evaluate Sample Integrity and Preparation start->check_sample solution_ms1 Confirm MRM Transitions (e.g., Q1/Q3 for C10) check_ms->solution_ms1 solution_ms2 Check Source Parameters (Voltage, Gas, Temp) check_ms->solution_ms2 solution_ms3 Tune/Calibrate Mass Spectrometer check_ms->solution_ms3 solution_lc1 Check for Leaks/Blockages check_lc->solution_lc1 solution_lc2 Optimize Gradient & Mobile Phase check_lc->solution_lc2 solution_lc3 Verify Column Health check_lc->solution_lc3 solution_sample1 Improve Sample Cleanup (e.g., use SPE) check_sample->solution_sample1 solution_sample2 Assess for Ion Suppression check_sample->solution_sample2 solution_sample3 Verify Internal Standard Addition check_sample->solution_sample3

Caption: A logical workflow for troubleshooting low analyte signal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my signal for this compound unexpectedly low or absent?

A low signal for Decanoyl-L-carnitine can stem from several factors, broadly categorized as issues with the mass spectrometer, the liquid chromatography, or the sample itself. The most common culprits include:

  • Ion Suppression: This is a major matrix effect where co-eluting compounds from the biological sample (e.g., salts, phospholipids) interfere with the ionization of Decanoyl-L-carnitine in the MS source, reducing its signal.[1][2]

  • Suboptimal MS Parameters: Incorrect mass transitions, insufficient source temperature, or improper gas flow settings can prevent efficient ion generation and detection.[3]

  • Poor Chromatographic Performance: Poor peak shape (e.g., tailing or fronting), insufficient retention, or co-elution with interfering substances can diminish the signal-to-noise ratio.[1]

  • Inefficient Sample Preparation: Incomplete extraction, analyte degradation, or failure to remove sufficient matrix components can lead to signal loss.[4][5] The use of certain collection tubes or excipients like PEG in dosing vehicles can also introduce contaminants that cause suppression.[6]

Q2: How should I set up my mass spectrometer for analyzing Decanoyl-L-carnitine?

For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is standard.[4][7] A key to acylcarnitine analysis is monitoring the precursor ion that fragments to a common product ion of m/z 85.[8]

Table 1: Recommended MS/MS Parameters for Decanoyl-L-carnitine (C10)

Parameter Analyte: Decanoyl-L-carnitine Internal Standard: d3-Decanoyl-L-carnitine Reference
Ionization Mode ESI Positive ESI Positive [7]
Precursor Ion (Q1) m/z 316.3 m/z 319.3 [8]
Product Ion (Q3) m/z 85.1 m/z 85.1 [8]
Dwell Time ~50-100 ms ~50-100 ms [3]

| Collision Gas (CAD) | Medium | Medium |[9] |

Table 2: Typical ESI Source Parameters

Parameter Recommended Value Reference
Ion Spray Voltage 4500 - 5500 V [3]
Source Temperature 500 - 600 °C [3]
Nebulizer Gas (GS1) 50 - 60 psi [3][9]
Heater Gas (GS2) 50 - 60 psi [3][9]

| Curtain Gas (CUR) | 20 - 40 psi |[3][9] |

Note: These values are starting points and should be optimized for your specific instrument.

Q3: What can I change in my LC method to improve the signal?

Optimizing the chromatographic separation is crucial to reduce ion suppression and improve peak shape.

  • Column Choice: Reversed-phase C18 columns are widely used.[5] For retaining highly polar short-chain acylcarnitines alongside longer chains, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[10]

  • Mobile Phase: A common mobile phase consists of water (A) and acetonitrile (B), both containing an additive like 0.1% formic acid to improve ionization and peak shape.[8][11]

  • Gradient Elution: A shallow gradient can improve the resolution between different acylcarnitines and separate them from matrix components.[1]

  • Ion-Pairing Agents: For challenging separations, adding a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak sharpness.[8]

Table 3: Example LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 - 0.5 0.5 100 0
0.5 - 3.0 0.5 Linear gradient to 65 Linear gradient to 35
3.0 - 6.0 0.5 Hold at 65 Hold at 35
6.0 - 9.0 0.5 Linear gradient to 5 Linear gradient to 95
9.0 - 12.0 0.5 Hold at 5 (Wash) Hold at 95 (Wash)
12.0 - 15.0 0.5 Return to 100 (Re-equilibrate) Return to 0 (Re-equilibrate)

This is an example gradient based on published methods and should be adapted for your specific column and analytes.[3][8]

Q4: What is the recommended sample preparation protocol for plasma or serum?

A simple and effective method for plasma or serum is protein precipitation using a cold organic solvent.[4][7] For cleaner samples and to further reduce matrix effects, Solid-Phase Extraction (SPE) can be employed.[9] Derivatization, such as butylation, is an optional step that can improve the chromatographic behavior and ionization efficiency of acylcarnitines.[5]

SamplePrep start Plasma/Serum Sample (e.g., 50 µL) is Add Internal Standard (Deuterated C10) start->is precip Protein Precipitation (e.g., 200 µL Cold Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical workflow for plasma sample preparation.

Experimental Protocol: Protein Precipitation
  • Aliquot Sample: Pipette 50 µL of plasma or serum into a microcentrifuge tube.[7]

  • Add Internal Standard: Add a known amount of deuterated internal standard solution (e.g., d3-decanoyl-carnitine).[8]

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (a 4:1 ratio of solvent to sample).[5]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Q5: How do I know if ion suppression is affecting my signal, and how can I fix it?

Ion suppression occurs when matrix components co-elute with the analyte and compete for ionization, reducing the analyte's signal without affecting the internal standard equally unless it also co-elutes perfectly.

IonSuppression cluster_gas Gas Phase Ions analyte Analyte (C10) ionized_analyte [Analyte+H]+ analyte->ionized_analyte matrix Matrix Component (e.g., Phospholipid) ionized_matrix [Matrix+H]+ matrix->ionized_matrix charge Charge [H+] charge->analyte Ionization charge->matrix Competition ms_inlet MS Inlet ionized_analyte->ms_inlet Reduced Signal ionized_matrix->ms_inlet High Signal

Caption: Mechanism of ion suppression in the ESI source.

How to Identify Ion Suppression:

  • Post-Column Infusion: The most definitive method. Infuse a constant stream of your analyte standard into the LC flow after the analytical column while injecting a blank matrix extract. Dips in the otherwise stable signal indicate retention times where ion suppression is occurring.[5]

  • Matrix Comparison: Compare the signal intensity of a standard prepared in a clean solvent versus one prepared in a matrix extract. A significant decrease in the matrix standard indicates suppression.

How to Mitigate Ion Suppression:

  • Improve Chromatography: Adjust the LC gradient to separate the Decanoyl-L-carnitine peak from the suppression zones identified in your post-column infusion experiment.[1]

  • Enhance Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[1][9]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components below the level where they cause significant suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (e.g., d3-Decanoyl-L-carnitine) is essential. It experiences similar ion suppression effects as the analyte, allowing for more accurate quantification despite signal loss.[8]

References

Improving solubility of Decanoyl-L-carnitine chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of Decanoyl-L-carnitine chloride in aqueous solutions. It includes frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is reported to be soluble in water up to 100 mM.[1] The hydrate form of Decanoyl-L-carnitine is also described as soluble in water.[2] However, achieving this concentration can depend on the purity of the compound and the dissolution method.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What could be the issue?

A2: Several factors can contribute to poor dissolution:

  • Aggregation: As an amphiphilic molecule, this compound can form micelles or aggregates in aqueous solutions, which may limit its apparent solubility.[3][4]

  • pH of the Solution: The stability of the ester linkage in acylcarnitines can be pH-dependent. For instance, the related compound acetyl-L-carnitine is stable at neutral to acidic pH but is unstable at a pH greater than 9.[5] Hydrolysis can lead to the formation of L-carnitine and decanoic acid.[6]

  • Temperature: Dissolution may be slow at room temperature. Gentle heating can often improve solubility.

  • Compound Purity: Impurities can affect the solubility characteristics of the compound.

Q3: My solution is cloudy or shows precipitation after initial dissolution. What should I do?

A3: Cloudiness or precipitation suggests that the compound is either not fully dissolved or is coming out of solution. The following troubleshooting workflow can help address this issue.

G start Start: Cloudy Solution or Precipitation check_conc Is the concentration near the solubility limit? start->check_conc action_sonicate Apply sonication to break up aggregates and aid dissolution. check_conc->action_sonicate Yes/Unsure consider_cosolvent Consider using a co-solvent or solubilizing agent. check_conc->consider_cosolvent No, concentration is low action_heat Gently warm the solution (e.g., 37-50°C) while stirring. action_sonicate->action_heat check_pH Check the pH of the aqueous solution. action_heat->check_pH adjust_pH Adjust pH to a neutral or slightly acidic range (pH 5-7). check_pH->adjust_pH pH > 8 check_pH->consider_cosolvent pH is optimal, still cloudy result_clear Result: Clear Solution adjust_pH->result_clear consider_cosolvent->result_clear

Caption: Troubleshooting workflow for dissolution issues.

Q4: What alternative solvents or solvent systems can be used for in vitro or in vivo studies?

A4: For applications requiring higher concentrations or for stock solutions, organic solvents and specialized formulations are effective. If precipitation occurs during preparation with co-solvents, gentle heating and/or sonication can aid dissolution.[7]

  • Organic Solvents: this compound shows good solubility in several organic solvents. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

  • Co-Solvent Formulations: For in vivo experiments, specific co-solvent systems are used to maintain solubility and bioavailability. These are typically prepared by adding each solvent sequentially.[7][8]

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in various solvents and formulations.

Table 1: Solubility in Single Solvents

SolventConcentrationNotesReference(s)
Waterup to 100 mM[1]
Dimethylformamide (DMF)~20 mg/mL[6][9]
Ethanol~20 mg/mL[6][9]
Dimethyl sulfoxide (DMSO)14 mg/mL[9]
DMSO80 - 100 mg/mLRequires sonication. Hygroscopic nature of DMSO can impact solubility; use newly opened solvent.[7][8]

Table 2: Solubility in Co-Solvent Systems for In Vivo Use

FormulationConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.1 mM)[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.1 mM)[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.1 mM)[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using Sonication

  • Weigh the desired amount of this compound.

  • Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2).

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator.

  • Sonicate in short bursts of 5-10 minutes, allowing the solution to cool in between to prevent degradation.

  • Visually inspect for complete dissolution. Repeat sonication if necessary.

Protocol 2: Preparation of a Stock Solution and Working Solution using a Co-Solvent System

This protocol is adapted from a common formulation for in vivo studies.[7]

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution (Example: 1 mL final volume) stock_dmso Dissolve Decanoyl-L-carnitine Cl in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). add_peg To 400 µL of PEG300, add 100 µL of the DMSO stock solution. mix_1 Mix thoroughly. add_peg->mix_1 add_tween Add 50 µL of Tween-80. mix_1->add_tween mix_2 Mix thoroughly. add_tween->mix_2 add_saline Add 450 µL of Saline to reach the final volume of 1 mL. mix_2->add_saline mix_3 Mix thoroughly to get a clear solution. add_saline->mix_3 G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 DLC Decanoyl-L-carnitine (Poorly Soluble) Complex Inclusion Complex (Water Soluble) DLC->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms complex with

References

Technical Support Center: Optimizing Acylcarnitine Isomer Separation by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) separation of acylcarnitine isomers for mass spectrometry (MS) analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of acylcarnitine isomers by LC-MS.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem in the chromatography of acylcarnitines, which can affect resolution and integration accuracy.

Troubleshooting Decision Tree for Poor Peak Shape

PoorPeakShape cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing or Fronting) tailing All Peaks Tailing? start->tailing fronting Possible Causes start->fronting tailing_yes Check for extra-column dead volume (e.g., long tubing, improper fittings). Consider partially plugged column frit. tailing->tailing_yes Yes tailing_no Some Peaks Tailing? tailing->tailing_no No solution_tailing Solutions: - Use an end-capped column. - Lower mobile phase pH. - Add an ion-pairing agent (e.g., HFBA). - Reduce sample load. tailing_yes->solution_tailing secondary_interactions Secondary interactions with silanol groups are likely. Consider co-eluting interferences. tailing_no->secondary_interactions secondary_interactions->solution_tailing overload Column Overload fronting->overload solubility Poor Sample Solubility fronting->solubility collapse Column Collapse fronting->collapse solution_fronting Solutions: - Decrease sample concentration/injection volume. - Ensure sample solvent is compatible with mobile phase. - Operate within column's recommended pH and temperature range. overload->solution_fronting solubility->solution_fronting collapse->solution_fronting

Troubleshooting workflow for poor peak shape.

Quantitative Impact of Mobile Phase Additive on Peak Shape

The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly improve peak shape and separation.

ParameterWithout HFBAWith 0.005% HFBA
Peak Symmetry (C16:0-carnitine) Often < 0.8 (Tailing)Typically > 0.95
Resolution (C4 isomers) May be incompleteBaseline separation achievable
Issue 2: Co-elution of Acylcarnitine Isomers

The separation of acylcarnitine isomers is challenging due to their similar physicochemical properties.[1] Direct infusion electrospray ionization-tandem mass spectrometry does not allow for the discrimination of isomeric acylcarnitine species.[2]

Strategies to Improve Isomer Resolution

Logical Workflow for Improving Isomer Separation

IsomerSeparation start Co-eluting Isomers Detected mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient mobile_phase->gradient ion_pair Add Ion-Pairing Agent (e.g., HFBA) mobile_phase->ion_pair evaluation Evaluate Resolution gradient->evaluation ion_pair->evaluation stationary_phase Change Stationary Phase phenyl_hexyl Consider Phenyl-Hexyl Column (for aromatic interactions) stationary_phase->phenyl_hexyl chiral Use Chiral Column (for enantiomers) stationary_phase->chiral derivatization Consider Derivatization phenyl_hexyl->derivatization chiral->derivatization butylation Butylation of Carboxyl Group derivatization->butylation butylation->evaluation evaluation->stationary_phase Not Resolved success Separation Achieved evaluation->success Resolved AcylcarnitineAnalysisWorkflow cluster_prep Sample Preparation cluster_data Data Analysis start Start: Biological Sample (Plasma, Tissue, etc.) add_is Add Internal Standards (Stable Isotope Labeled) start->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction derivatization Derivatization (Optional) (e.g., Butylation) extraction->derivatization reconstitution Reconstitution in Initial Mobile Phase derivatization->reconstitution lc_separation LC Separation (Optimized Gradient & Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM or Precursor Ion Scan) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration isomer_identification Isomer Identification (Comparison to Standards) peak_integration->isomer_identification report Final Report isomer_identification->report AcylcarnitineOrigins faa Fatty Acid Oxidation straight_chain Straight-Chain Acyl-CoAs (e.g., Butyryl-CoA) faa->straight_chain bcaa Branched-Chain Amino Acid Catabolism branched_chain Branched-Chain Acyl-CoAs (e.g., Isobutyryl-CoA) bcaa->branched_chain cpt Carnitine Palmitoyltransferase (CPT) straight_chain->cpt branched_chain->cpt scac Straight-Chain Acylcarnitines (e.g., Butyrylcarnitine) cpt->scac bcac Branched-Chain Acylcarnitines (e.g., Isobutyrylcarnitine) cpt->bcac

References

Technical Support Center: Quantification of Decanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Decanoyl-L-carnitine chloride by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. In the analysis of this compound from biological samples like plasma or serum, endogenous components such as proteins and phospholipids are the primary sources of matrix effects.[1][2] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] For instance, phospholipids are known to cause ion suppression in mass spectrometry analysis, leading to lower than expected results.[1]

Q2: I am observing poor peak shape and high backpressure in my LC-MS/MS analysis. What could be the cause?

A: Poor peak shape (e.g., tailing, broadening, or split peaks) and high backpressure are often indicative of column contamination or a partially plugged column frit, which can be caused by insufficient removal of matrix components like proteins and phospholipids.[3] Phospholipids, due to their hydrophobic nature, can accumulate on the column and degrade its performance over time.[1]

Troubleshooting Steps:

  • Sample Preparation: Ensure your sample preparation method effectively removes proteins and phospholipids. Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or a dedicated phospholipid removal (PLR) method.[1][4]

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.[3]

  • In-line Filter: Use an in-line filter to protect the analytical column from particulates.[3]

Q3: My quantitative results for this compound are inconsistent and show high variability. What is the likely cause and how can I improve this?

A: High variability in quantitative results is a classic sign of uncorrected matrix effects.[2] Inconsistent sample preparation and ion suppression/enhancement are likely culprits.

Troubleshooting Steps:

  • Internal Standard: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as Decanoyl-L-carnitine-d3.[5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Optimize Sample Preparation: Evaluate different sample preparation techniques to find the one that provides the cleanest extract and minimizes matrix effects. A comparison of methods is provided in the tables below.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your samples to compensate for matrix effects.[2]

Q4: How do I choose the best sample preparation technique for my experiments?

A: The choice of sample preparation technique depends on the complexity of your sample matrix, the required sensitivity, and throughput.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is less effective at removing phospholipids and may lead to significant matrix effects.[1][2]

  • Solid-Phase Extraction (SPE): SPE is more selective and provides a cleaner sample extract by effectively removing both proteins and phospholipids.[4] Cation-exchange SPE is often used for acylcarnitines.

  • Phospholipid Removal (PLR) Plates: These offer a rapid and effective way to remove phospholipids while also precipitating proteins, leading to improved assay performance and column lifetime.[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol provides a general workflow for protein precipitation in plasma or serum samples.

Materials:

  • Plasma/serum sample

  • Internal standard solution (e.g., Decanoyl-L-carnitine-d3 in methanol)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.[7]

  • Add 50 µL of the internal standard solution.[7]

  • Add 250 µL of ice-cold acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture for 5 seconds to ensure thorough mixing.[7]

  • Centrifuge the sample at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the enrichment of acylcarnitines from biological samples using cation-exchange SPE.

Materials:

  • Plasma/serum sample homogenate

  • Internal standard solution

  • Cation-exchange SPE cartridges

  • Conditioning solution (e.g., Methanol)

  • Wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)[4]

  • Elution solution (e.g., Methanol/Ammonium Formate)[4]

Procedure:

  • Conditioning: Condition the SPE column by passing 2 mL of the conditioning solution through it.[4]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.[4]

  • Washing: Wash the column with 2 mL of the wash solution to remove neutral and anionic interferences.

  • Elution: Elute the retained acylcarnitines with 1.5 mL of the elution solution into a clean collection tube.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 3: Phospholipid Removal (PLR)

This protocol describes a general workflow using a phospholipid removal plate.

Materials:

  • Plasma/serum sample

  • Internal standard solution

  • Acetonitrile (ACN)

  • Phospholipid removal 96-well plate

  • Collection plate

Procedure:

  • Add the internal standard to the plasma/serum sample.

  • Add 3-4 volumes of acetonitrile to each well of the phospholipid removal plate.

  • Add the plasma sample to the corresponding wells.

  • Mix by vortexing or shaking to precipitate the proteins.

  • Apply a vacuum or positive pressure to pull the sample through the phospholipid removal frit into a clean collection plate. The resulting filtrate is ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acylcarnitine Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent.[8]Simple, fast, and inexpensive.Incomplete removal of phospholipids, leading to significant matrix effects.[1][2]84 - 112[6][9]
Solid-Phase Extraction (SPE) Analyte isolation based on affinity for a solid sorbent.[4]High selectivity, provides a very clean extract.[4]More time-consuming and requires method development.[4]98 - 106[9]
Phospholipid Removal (PLR) Selective removal of phospholipids using specialized sorbents.[1]Rapid and effective removal of phospholipids, improves assay robustness.[1]Higher cost compared to PPT.>94[10]

Table 2: Representative LC-MS/MS Parameters for Decanoyl-L-carnitine Analysis

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm)[11]
Mobile Phase A 0.1% Formic acid in water[11]
Mobile Phase B 0.1% Formic acid in acetonitrile:isopropanol (90:10)[11]
Flow Rate 0.6 mL/min[11]
Injection Volume 3 µL[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Precursor Ion (m/z) 316.3[11]
Product Ion (m/z) 85.1[11][12]
Internal Standard Decanoyl-L-carnitine-d3
IS Precursor Ion (m/z) 319.2[11]
IS Product Ion (m/z) 85.1[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting sample Biological Sample (Plasma, Serum) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is ppt Protein Precipitation (PPT) (e.g., Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) add_is->spe plr Phospholipid Removal (PLR) add_is->plr extract Clean Extract ppt->extract spe->extract plr->extract lcms LC-MS/MS Analysis extract->lcms data_acq Data Acquisition lcms->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc poor_results Poor Peak Shape / High Variability data_proc->poor_results If results are not optimal check_prep Evaluate Sample Prep Efficiency poor_results->check_prep check_is Verify Internal Standard Performance poor_results->check_is optimize_lc Optimize LC Method poor_results->optimize_lc check_prep->spe Consider more rigorous method check_prep->plr Consider more rigorous method

Caption: Experimental workflow for addressing matrix effects.

logical_relationship cluster_matrix Biological Matrix cluster_prep Sample Preparation cluster_outcome Impact on Analysis matrix Plasma / Serum proteins Proteins matrix->proteins phospholipids Phospholipids matrix->phospholipids analyte Decanoyl-L-carnitine matrix->analyte ppt Protein Precipitation (PPT) proteins->ppt Removed by spe Solid-Phase Extraction (SPE) proteins->spe Removed by plr Phospholipid Removal (PLR) proteins->plr Removed by phospholipids->ppt Partially Removed by phospholipids->spe Removed by phospholipids->plr Effectively Removed by accurate_quant Accurate Quantification analyte->accurate_quant Goal matrix_effects Matrix Effects (Ion Suppression) ppt->matrix_effects Leads to clean_extract Clean Extract spe->clean_extract Leads to plr->clean_extract Leads to clean_extract->accurate_quant

Caption: Impact of sample preparation on matrix components.

References

Stability of Decanoyl-L-carnitine chloride under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Decanoyl-L-carnitine chloride under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to ensure its stability for at least four years.[1] For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in a solution (e.g., dissolved in DMSO or ethanol), it is best to store it at -80°C for up to six months or at -20°C for up to one month.[2]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the air.[3] It is crucial to store it in a desiccated environment to prevent degradation.

Q3: What is the primary degradation pathway for this compound?

A3: The most common degradation pathway is the hydrolysis of the ester bond, which breaks down this compound into L-carnitine and decanoic acid. This process is accelerated by moisture, alkaline pH, and elevated temperatures.

Q4: How does pH affect the stability of this compound in solution?

A4: Based on data from similar acylcarnitines, this compound is expected to be most stable in neutral to acidic conditions (pH 3-7). In alkaline conditions (pH > 9), it is prone to rapid hydrolysis.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for long-term) and protected from moisture and light. Consider using a fresh batch of the compound.
Appearance of unexpected peaks in chromatography Presence of degradation products (L-carnitine and decanoic acid).Confirm the identity of the extra peaks using analytical standards. If degradation is confirmed, review storage conditions and solution preparation procedures. Ensure the pH of your solutions is within the stable range (pH 3-7).
Difficulty dissolving the compound The compound may have absorbed moisture, leading to clumping.Ensure the compound is stored in a desiccator. If clumping is observed, gently break up the clumps before weighing and dissolving. Sonication may aid in dissolution.
Loss of potency in cell-based assays Hydrolysis of the compound in the culture medium, which typically has a pH of 7.2-7.4.Prepare fresh solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with a freshly prepared compound at regular intervals.

Stability Data Summary

The following tables provide a summary of expected stability data for this compound under various conditions. Please note that this data is representative and based on the general behavior of acylcarnitines. Actual results may vary.

Table 1: Stability of Solid this compound at Different Temperatures

Storage Temperature (°C)Time (Months)Purity (%)Appearance
-2012>99White to off-white crystalline powder
41298-99White to off-white crystalline powder
251290-95Potential for slight discoloration and clumping
406<90Discoloration and significant clumping

Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at Different pH and Temperatures

pHStorage Temperature (°C)Purity after 7 days (%)
3.04>99
3.02598-99
5.04>99
5.025>99
7.4498-99
7.42595-97
9.0490-95
9.025<80

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method for the Analysis of this compound

This method is designed to separate this compound from its primary degradation products, L-carnitine and decanoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS) in positive ion mode.

    • Monitor m/z for Decanoyl-L-carnitine, L-carnitine, and an internal standard.

Protocol 2: Forced Degradation Study

To investigate the degradation pathways, forced degradation studies can be performed under the following conditions:

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be analyzed at appropriate time points using the stability-indicating HPLC-MS method.

Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Experimental Results Degradation Compound Degradation Inconsistent_Results->Degradation is likely due to Improper_Storage Improper Storage Degradation->Improper_Storage can be caused by Solution_Instability Solution Instability Degradation->Solution_Instability can be caused by Verify_Storage Verify Storage Conditions (-20°C, desiccated, dark) Improper_Storage->Verify_Storage Use_Fresh_Batch Use a Fresh Batch Improper_Storage->Use_Fresh_Batch Check_pH Check Solution pH (Stable at pH 3-7) Solution_Instability->Check_pH Prepare_Fresh_Solutions Prepare Fresh Solutions Daily Solution_Instability->Prepare_Fresh_Solutions

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway Decanoyl_Carnitine This compound Hydrolysis Hydrolysis (H₂O, Heat, Alkaline pH) Decanoyl_Carnitine->Hydrolysis L_Carnitine L-Carnitine Hydrolysis->L_Carnitine Decanoic_Acid Decanoic Acid Hydrolysis->Decanoic_Acid

Caption: Primary degradation pathway of this compound.

References

Common pitfalls in handling and preparing Decanoyl-L-carnitine chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common pitfalls associated with handling and preparing Decanoyl-L-carnitine chloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the experimental application.

  • For aqueous solutions: this compound is soluble in water up to 100 mM. For cell culture applications, sterile water or phosphate-buffered saline (PBS) at a pH of 7.2 are suitable.

  • For organic stock solutions: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents.[1] A 50% methanol solution can also be used for creating stock solutions for analytical standards.

Q2: How should I store solid this compound and its prepared solutions?

A2: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store desiccated at room temperature for short-term storage, or at -20°C for long-term stability of three years or more.[1]

  • Stock Solutions: For long-term stability, store stock solutions at -80°C (for up to one year) or -20°C (for up to one month).[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to pH?

A3: Yes, acylcarnitines, including this compound, are susceptible to hydrolysis, especially in basic conditions (high pH). The ester bond can be hydrolyzed, yielding L-carnitine and decanoic acid. It is recommended to maintain solutions at a neutral to acidic pH to ensure stability.

Q4: Can I heat or sonicate the solution to aid dissolution?

A4: Yes, if you observe precipitation or slow dissolution, gentle warming or sonication can be used to help dissolve the compound completely. This is particularly useful when preparing concentrated stock solutions or formulations for in vivo studies.[3]

Troubleshooting Guides

Issue 1: The compound is not dissolving properly.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may be cold.

  • Solution:

    • Ensure you are not exceeding the solubility limit for the specific solvent (see solubility data table below).

    • Gently warm the solvent to room temperature before adding the compound.

    • Use sonication to aid in the dissolution process.[1][3]

Issue 2: I am observing precipitation in my prepared solution after storage.

  • Possible Cause: The solution may be supersaturated, or the storage temperature may be too low for the solvent used (e.g., DMSO freezing at 18.5°C).

  • Solution:

    • Prepare a less concentrated stock solution.

    • If using DMSO as a solvent for a stock solution that will be stored at -20°C, consider using a co-solvent like ethanol to lower the freezing point.

    • Before use, allow the solution to fully equilibrate to room temperature and vortex to ensure it is completely redissolved.

Issue 3: I am seeing unexpected results or a lack of effect in my cell culture experiment.

  • Possible Cause: The compound may have degraded in the culture medium.

  • Solution:

    • Acylcarnitines can hydrolyze in aqueous solutions over time, a process accelerated by higher temperatures and basic pH. Standard cell culture media are typically around pH 7.4 and experiments are conducted at 37°C, which can lead to gradual hydrolysis.

    • Prepare fresh working solutions from a frozen stock solution for each experiment.

    • For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Waterup to 100 mM
DMSO80 mg/mL (253.61 mM)[1]
Ethanol20 mg/mL
DMF20 mg/mL

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotesReference
SolidRoom TemperatureShort-termMust be kept desiccated.
Solid-20°C≥ 3 yearsRecommended for long-term storage.[1]
In Solvent-20°Cup to 1 monthAliquot to avoid freeze-thaw cycles.[1][2]
In Solvent-80°Cup to 1 yearAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Weighing: Accurately weigh out 35.19 mg of this compound (Molecular Weight: 351.91 g/mol ).

  • Dissolving: Add 1 mL of sterile, purified water to the solid.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Sterilization (for cell culture): Filter the solution through a 0.22 µm sterile filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh out 10 mg of this compound.

  • Dissolving: Add 1 mL of high-purity DMSO to the solid.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Sonication can be applied to expedite dissolution.[1]

  • Storage: Store in aliquots at -20°C or -80°C. Remember that DMSO will freeze at -20°C.

Protocol 3: Preparation of a Formulation for In Vivo Studies (Example)

This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]

  • Prepare Stock Solution: Prepare a 33 mg/mL stock solution of this compound in DMSO.

  • Mixing Co-solvents: In a sterile tube, add the following in order, mixing well after each addition:

    • 100 µL of the 33 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. The final concentration of this compound will be 3.3 mg/mL.[1]

  • Use: It is recommended to prepare this formulation fresh on the day of use.

Visualizations

G Troubleshooting Workflow for Solution Preparation start Start: Need to prepare this compound solution dissolve Dissolve compound in chosen solvent start->dissolve observe Observe solution dissolve->observe clear Solution is clear observe->clear Yes not_clear Precipitate or cloudiness observed observe->not_clear No use Solution ready for use. Store appropriately. clear->use troubleshoot Troubleshoot Dissolution not_clear->troubleshoot warm Gently warm the solution troubleshoot->warm sonicate Sonicate the solution troubleshoot->sonicate check_conc Check if concentration exceeds solubility limit troubleshoot->check_conc re_observe Re-observe solution warm->re_observe sonicate->re_observe check_conc->re_observe re_observe->clear Yes still_not_clear Still not clear re_observe->still_not_clear No dilute Dilute to a lower concentration still_not_clear->dilute dilute->dissolve

Caption: Troubleshooting workflow for preparing this compound solutions.

G Hydrolysis of this compound cluster_conditions Conditions dlc This compound lc L-carnitine dlc->lc Hydrolysis da Decanoic Acid dlc->da Hydrolysis h2o Water (H2O) conditions Basic pH (e.g., > 8) Elevated Temperature

Caption: Chemical hydrolysis of this compound into its constituent parts.

References

Minimizing ion suppression for Decanoyl-L-carnitine chloride in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Decanoyl-L-carnitine chloride using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it affecting my this compound signal?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, leading to a decreased signal in the mass spectrometer.[1][2] It occurs during the ESI process when co-eluting compounds from the sample matrix compete with the analyte for charge or for access to the droplet surface.[3] This competition can be caused by various endogenous materials from the biological sample (like salts, lipids, and proteins) or exogenous substances introduced during sample preparation (like plasticizers or mobile phase additives).[1][4] High concentrations of these interfering compounds can also alter the physical properties of the ESI droplets, such as viscosity and surface tension, which hinders the efficient formation of gas-phase analyte ions.[1][3]

cluster_Source ESI Source Analyte Decanoyl-L-carnitine Competition Competition for Charge & Droplet Surface Analyte->Competition Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Competition Signal Analyte Signal Competition->Signal Suppresses

Caption: Logical diagram of the ion suppression mechanism in the ESI source.

Q2: How can I confirm that ion suppression is the cause of my poor signal or inconsistent results?

A: The most definitive method to diagnose ion suppression is a post-column infusion experiment.[2][5] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer after the analytical column. While the standard is being infused, you inject a blank matrix extract (a sample prepared without the analyte) onto the LC system. If ion suppression is occurring, you will observe a temporary decrease or "dip" in the constant analyte signal at the retention times where matrix components elute.[5] This demonstrates that something in the sample matrix is interfering with the ionization of your analyte.

Start Poor or Irreproducible Signal Detected CheckSystem Check Instrument Performance & Suitability Start->CheckSystem PostColumn Perform Post-Column Infusion Experiment CheckSystem->PostColumn Observe Observe Signal During Blank Matrix Injection PostColumn->Observe Confirmed Ion Suppression Confirmed: Implement Mitigation Strategy Observe->Confirmed  Signal Dip  Observed   OtherIssues No Suppression Detected: Investigate Other Causes (e.g., Analyte Stability, Source Contamination) Observe->OtherIssues  No Signal  Dip  

Caption: Troubleshooting workflow to diagnose ion suppression.

Q3: What are the most effective sample preparation strategies to reduce ion suppression for acylcarnitines?

A: Effective sample preparation is critical for removing interfering matrix components before LC-MS analysis.[6] While simple protein precipitation is fast, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts and are more effective at minimizing ion suppression.[1][4] Using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of an acylcarnitine, is highly recommended to compensate for any remaining matrix effects, thereby improving accuracy and precision.[6][7][8]

Technique Efficiency of Matrix Removal Speed Selectivity Typical Ion Suppression Risk
Protein Precipitation (PPT) Low to Moderate[1][4]FastLowHigh
Liquid-Liquid Extraction (LLE) Moderate to High[1]ModerateModerateModerate
Solid-Phase Extraction (SPE) High[4]SlowHighLow
Sample Dilution Low (Reduces concentration of all components)FastNoneReduces but does not eliminate

Q4: How does my choice of mobile phase affect ion suppression for Decanoyl-L-carnitine?

A: The mobile phase composition significantly influences ESI efficiency.[9] Non-volatile additives like phosphate buffers (e.g., PBS, TRIS) and strong ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression and should be avoided.[6][10] It is best to use volatile additives that are compatible with MS detection. For positive mode ESI analysis of acylcarnitines, formic acid or acetic acid are excellent choices to promote protonation and enhance the signal.[11][12] Ammonium formate or ammonium acetate can also be used.[9][13]

Additive Typical Concentration Effect on Positive ESI Signal Compatibility
Formic Acid (FA) 0.1%Enhances[11]Excellent
Acetic Acid (AA) 0.1%Enhances[11]Excellent
Ammonium Formate (AF) 5-10 mMGenerally Good[9]Excellent
Ammonium Acetate 5-10 mMGenerally Good[13]Excellent
Trifluoroacetic Acid (TFA) >0.01%Strong Suppression[6][10]Poor
Phosphate Buffers AnyStrong Suppression[6]Incompatible

Q5: Can optimizing ESI source parameters improve my signal, and what are good starting points?

A: Yes, optimizing ESI source parameters is crucial for maximizing sensitivity.[14][15] Key parameters include the nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. These parameters control the efficiency of droplet formation, desolvation, and ion generation. Optimal settings can be instrument-dependent, but the table below provides recommended starting points for acylcarnitine analysis.

Parameter Function Recommended Starting Value
Nebulizer Gas Pressure Controls aerosol droplet size.[15]30-60 psig (dependent on flow rate)[16]
Drying Gas Temperature Aids in solvent evaporation from droplets.[16]300 °C[16]
Drying Gas Flow Assists in desolvation and prevents solvent condensation.[16]5-12 L/min[16]
Capillary Voltage Creates the electric field for droplet charging and spraying.[15]3.0 - 4.0 kV (Positive Mode)[15]

Experimental Protocols

Protocol 1: Sample Preparation for Acylcarnitines from Dried Blood Spots (DBS)

This protocol is adapted from a method developed for the effective extraction of acylcarnitines while reducing matrix effects.[17]

  • Sample Collection: Spot 50 µL of whole blood onto a Whatman 903 protein saver card and allow it to dry for at least one hour at room temperature.[17]

  • Disc Punching: Punch a 3.0 mm disk (approximately 3.0 µL of whole blood) from the dried blood spot into a 2.0 mL microcentrifuge tube.[17]

  • Extraction:

    • Add 200 µL of an extraction solution consisting of 85:15 (v/v) acetonitrile:water .[17]

    • This solution should be fortified with an appropriate stable isotope-labeled internal standard (e.g., ²H₃-hexanoylcarnitine) at a known concentration.[7][17]

  • Incubation: Vortex the sample and incubate for 20 minutes at room temperature on a microplate shaker.[17]

  • Centrifugation: Centrifuge the tube to pellet the card material and any precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Recommended Starting LC Method for Acylcarnitine Separation

This protocol utilizes a Hydrophilic Interaction Chromatography (HILIC) column, which is effective for retaining and separating polar compounds like acylcarnitines.[8]

  • Column: Atlantis HILIC Silica (50 mm x 2.0 mm, 4 µm particle size) or equivalent.[8]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 5% Acetonitrile.[8]

  • Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile with 5% Water.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient:

    • Start at 90% B.

    • Maintain a gradient suitable to elute Decanoyl-L-carnitine, ensuring separation from other matrix components.

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30-50 °C.[13][17]

References

Technical Support Center: Enhancing Detection of Medium-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of medium-chain acylcarnitines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the detection sensitivity of medium-chain acylcarnitines crucial?

Medium-chain acylcarnitines are critical biomarkers for diagnosing and monitoring inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] They have also been identified as potential biomarkers for complex diseases like type 2 diabetes and cardiovascular disease.[4][5][6] However, these molecules are often present at very low concentrations in biological matrices, making their accurate quantification challenging.[4][5][7] Enhancing detection sensitivity is therefore essential for reliable diagnosis, patient monitoring, and research into the metabolic basis of disease.

Q2: What are the primary challenges in the analysis of medium-chain acylcarnitines?

The main challenges include:

  • Low endogenous concentrations: Many acylcarnitine species are present at very low levels in biological samples like plasma, blood spots, and tissues.[4][7]

  • Isomeric and isobaric interferences: Multiple acylcarnitine isomers exist with the same mass, making them indistinguishable by tandem mass spectrometry (MS/MS) alone without prior chromatographic separation.[4][8][9] This can lead to false-positive results in newborn screening and inaccurate diagnoses.[9]

  • Matrix effects: Components of the biological matrix can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[10][11]

  • Variable hydrophobicity: Acylcarnitines range from polar (short-chain) to more hydrophobic (long-chain) molecules, posing a challenge for a single chromatographic method to retain and resolve all species effectively.[7]

Q3: What are the most common analytical techniques for acylcarnitine analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the analysis of acylcarnitines.[4][5][12][13][14] This technique offers high sensitivity and selectivity, especially when coupled with methods to resolve isomers. Flow injection analysis tandem mass spectrometry (FI-MS/MS) is also used, particularly in high-throughput newborn screening, though it does not separate isomers.[14][15]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient ionization of acylcarnitines.

  • Ion suppression from matrix components.[10][11]

  • Suboptimal sample preparation leading to analyte loss.

  • Low concentration of the analyte in the sample.[4][7]

Troubleshooting Steps:

Solution Detailed Action Expected Outcome
Derivatization Chemically modify the acylcarnitines to improve their ionization efficiency and chromatographic behavior. Common methods include butylation (esterification with butanol) or derivatization with reagents like 3-nitrophenylhydrazine (3NPH) or pentafluorophenacyl trifluoromethanesulfonate.[4][5][8][16][17]Increased signal intensity and improved peak shape. Butylation, for example, increases the hydrophobicity of dicarboxylic acylcarnitines, enhancing their retention and ionization.[4]
Optimize Sample Preparation Implement solid-phase extraction (SPE) to remove interfering matrix components.[10][16] Ensure complete protein precipitation and efficient extraction of acylcarnitines.Reduced matrix effects, leading to less ion suppression and a cleaner baseline. Improved recovery of analytes.
Enhance Mass Spectrometer Parameters Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for each acylcarnitine.Maximized signal response for each target analyte.
Increase Sample Injection Volume If sensitivity is still an issue after optimization, a larger injection volume can be considered.Increased amount of analyte introduced into the system, potentially leading to a stronger signal. Use with caution to avoid column overload.
Issue 2: Poor Chromatographic Resolution of Isomers

Possible Causes:

  • Inadequate chromatographic separation method.

  • Co-elution of isomeric or isobaric acylcarnitines.[4][8]

  • Poor peak shape (tailing or fronting).[10]

Troubleshooting Steps:

Solution Detailed Action Expected Outcome
Optimize Mobile Phase Introduce an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase to improve peak shape and separation.[4][10] Adjust the gradient steepness; a shallower gradient can improve the resolution of closely eluting compounds.[10]Enhanced separation of isomeric species and sharper peaks.
Change Stationary Phase If a standard C18 column does not provide adequate separation, consider alternative column chemistries like mixed-mode or chiral stationary phases that offer different selectivity.[10][18]Improved resolution of challenging isomer pairs.
Employ Two-Dimensional Chromatography For highly complex samples, 2D-LC can provide a significant increase in peak capacity and resolving power.[8]Separation of isomers that are not resolved by one-dimensional chromatography.
Derivatization As mentioned for sensitivity enhancement, derivatization can also alter the chromatographic properties of acylcarnitines, potentially improving the separation of isomers.[5][10]Altered retention times and improved resolution between isomeric forms.

Experimental Protocols

Protocol 1: Sample Preparation and Butylation for Enhanced Sensitivity

This protocol describes a common method for extracting acylcarnitines from plasma and derivatizing them to butyl esters to improve their detection by LC-MS/MS.[5][14]

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of methanol containing a mix of isotopically labeled internal standards.

    • Vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45 °C.[15]

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

    • Incubate the mixture at 65°C for 15 minutes.[11][15]

    • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Underivatized Acylcarnitines

This protocol provides a general framework for the analysis of underivatized acylcarnitines, which can be advantageous for simpler sample preparation.[12][13]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 300 µL of methanol containing internal standards.

    • Vortex for 10 seconds.

    • Centrifuge for 10 minutes at 4000 rpm.[12]

    • Transfer 100 µL of the supernatant to a vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[12]

  • LC Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acylcarnitines, followed by a re-equilibration step.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and internal standard. A common product ion for acylcarnitines is m/z 85.[4]

Quantitative Data Summary

The following table summarizes typical lower limits of quantification (LLOQs) for selected medium-chain acylcarnitines, demonstrating the sensitivity achievable with modern LC-MS/MS methods.

AnalyteLLOQ in Plasma (ng/mL)LLOQ in Dried Blood Spots (µmol/L)Reference
Hexanoylcarnitine (C6)~0.5-2~0.02-0.1[7]
Octanoylcarnitine (C8)~0.2-1~0.01-0.05[7][19]
Decanoylcarnitine (C10)~0.2-1~0.01-0.05[7]
Dodecanoylcarnitine (C12)~0.3-1.5~0.02-0.1[7]

Note: LLOQ values can vary significantly depending on the specific instrumentation, sample preparation method, and matrix used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis start Biological Sample (Plasma, DBS) protein_precip Protein Precipitation (Methanol + IS) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry_down Evaporation to Dryness extract->dry_down derivatize Butylation or 3NPH Derivatization dry_down->derivatize If derivatizing reconstitute Reconstitution dry_down->reconstitute If underivatized dry_down2 Evaporation to Dryness derivatize->dry_down2 dry_down2->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis troubleshooting_logic cluster_solutions_sensitivity Sensitivity Solutions cluster_solutions_resolution Resolution Solutions start Low Signal Intensity? derivatize Implement Derivatization start->derivatize Yes optimize_ms Optimize MS Parameters start->optimize_ms Yes improve_cleanup Improve Sample Cleanup (SPE) start->improve_cleanup Yes isomers Poor Isomer Separation? start->isomers No end Analysis Optimized derivatize->end optimize_ms->end improve_cleanup->end optimize_mobile Optimize Mobile Phase (Ion-pairing, Gradient) isomers->optimize_mobile Yes change_column Change Stationary Phase isomers->change_column Yes two_d_lc Consider 2D-LC isomers->two_d_lc Yes isomers->end No optimize_mobile->end change_column->end two_d_lc->end

References

Technical Support Center: Analysis of Decanoyl-L-carnitine chloride by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Decanoyl-L-carnitine chloride using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when developing a calibration curve for this compound?

The most frequently encountered problems include poor linearity of the calibration curve, low sensitivity or signal-to-noise ratio, inconsistent peak areas, and significant matrix effects leading to ion suppression or enhancement. These issues can stem from various factors including sample preparation, chromatographic conditions, and mass spectrometer settings.

Q2: Why am I seeing poor peak shape (tailing or fronting) for Decanoyl-L-carnitine?

Poor peak shape is a common chromatographic issue.

  • Peak tailing , where the latter half of the peak is broader, can be caused by strong interactions between the positively charged Decanoyl-L-carnitine and active sites on the column, such as residual silanols. Other causes include column overload, low mobile phase pH, and excessive extra-column dead volume.[1]

  • Peak fronting , characterized by a broader first half of the peak, often results from low sample solubility in the mobile phase, column collapse, or column overload.[1]

Q3: My signal intensity for Decanoyl-L-carnitine is low and inconsistent. What could be the cause?

Low and variable signal intensity is often attributed to ion suppression, a prevalent matrix effect in the LC-MS/MS analysis of biological samples.[1] Co-eluting endogenous or exogenous components from the sample matrix can interfere with the ionization of Decanoyl-L-carnitine in the mass spectrometer's ion source, leading to a reduced and inconsistent signal. Inadequate sample preparation and suboptimal ionization source parameters can also contribute to this problem.

Q4: How can I minimize matrix effects in my analysis of Decanoyl-L-carnitine?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can help remove interfering substances from the biological matrix.[2] Protein precipitation is a simpler but potentially less clean method.[3][4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate Decanoyl-L-carnitine from matrix components is crucial.[2]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard, such as Decanoyl-d3-L-carnitine, that co-elutes with the analyte can effectively compensate for matrix effects during quantification.[2][5]

Q5: Is derivatization necessary for the analysis of Decanoyl-L-carnitine?

While not always mandatory, derivatization, such as butylation, can be beneficial. This process can increase the ionization efficiency of acylcarnitines, especially dicarboxylic species, and alter their chromatographic behavior to improve separation from interferences.[1][5][6] However, it's important to be aware of potential pitfalls, such as the partial hydrolysis of some acylcarnitines during the derivatization process.[2]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (r² < 0.99)

This guide provides a systematic approach to troubleshooting and resolving issues with calibration curve linearity.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (r² < 0.99) check_integration Verify Peak Integration Is it accurate and consistent? start->check_integration check_standards Assess Standard Preparation Any dilution errors or degradation? check_integration->check_standards Yes solution_integration Adjust integration parameters. Manually reintegrate if necessary. check_integration->solution_integration No check_sample_prep Evaluate Sample Preparation Is it consistent across all points? check_standards->check_sample_prep Yes solution_standards Prepare fresh standards. Verify solvent and storage. check_standards->solution_standards No check_lc Investigate LC Performance Consistent retention time and peak shape? check_sample_prep->check_lc Yes solution_sample_prep Optimize and validate sample preparation protocol. check_sample_prep->solution_sample_prep No check_ms Examine MS Response Detector saturation at high concentrations? check_lc->check_ms Yes solution_lc Troubleshoot LC system (see Guide 2). Optimize gradient and column. check_lc->solution_lc No solution_ms Extend calibration range. Use a lower sample concentration. check_ms->solution_ms No

Caption: A flowchart for troubleshooting poor calibration curve linearity.

Potential Cause Recommended Action
Incorrect Peak Integration Manually review the integration of each calibration point. Adjust integration parameters to ensure consistent and accurate peak area determination.
Standard Preparation Error Prepare a fresh set of calibration standards. Verify the accuracy of stock solution concentrations and serial dilutions. Ensure the stability of standards under the storage conditions used.
Inconsistent Sample Preparation For matrix-matched calibrants, ensure the sample preparation procedure (e.g., protein precipitation, extraction) is performed identically for all points.
Detector Saturation If linearity is poor at the high end of the curve, the mass spectrometer detector may be saturated. Reduce the injection volume or dilute the higher concentration standards and re-analyze.
Non-Linear Response If the above steps do not resolve the issue, the analyte's response may be inherently non-linear over the tested range. Consider using a quadratic or other non-linear regression model.
Guide 2: Suboptimal Peak Shape

This guide addresses common issues related to chromatographic peak shape for Decanoyl-L-carnitine.

Issue Potential Causes Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.[1] - Column overload.[1] - Extra-column dead volume.[1]- Use an end-capped column or a column with a different stationary phase.[1] - Operate at a lower mobile phase pH to protonate silanol groups.[1] - Reduce the sample concentration or injection volume.[1] - Use tubing with a smaller internal diameter and minimize the length of all connections.[1]
Peak Fronting - Poor sample solubility in the initial mobile phase.[1] - Column overload.[1] - Column collapse.[1]- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] - Decrease the amount of sample loaded onto the column.[1] - Operate the column within the manufacturer's recommended pH and temperature ranges.[1]
Split Peaks - Column contamination or partially plugged column frit.[7] - Injection solvent stronger than the mobile phase.[7]- Flush the column or replace it if necessary. - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.

Data Presentation

Table 1: Typical Mass Spectrometry Parameters for Decanoyl-L-carnitine
Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Precursor Ion (m/z) 316.3[8]
Product Ion (m/z) 85.1[8]
Internal Standard Decanoyl-d3-L-carnitine[5]
IS Precursor Ion (m/z) 319.3 (approx.)[9]
IS Product Ion (m/z) 85.1[9]
Table 2: Summary of LC-MS Method Validation Data for Acylcarnitines
Analyte Calibration Range Linearity (r²) LOD LOQ Reference
Acetyl-L-carnitine1-1000 ng/mL (in plasma)> 0.989-1 ng/mL[10]
Palmitoyl-L-carnitine1-1000 ng/mL (in plasma)> 0.989-1 ng/mL[10]
L-carnitine1-50 µg/L0.9990.05 µg/L0.17 µg/L[11]
Various Acylcarnitines2-93 nM (in plasma)> 0.99-2 nM[3]

Note: Data for Decanoyl-L-carnitine specifically was not always available, so data for other acylcarnitines are presented to provide a general reference for expected performance.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This protocol describes a general workflow for the extraction of Decanoyl-L-carnitine from plasma samples using protein precipitation.

Sample Preparation Workflow

plasma 50 µL Plasma Sample add_is Add Internal Standard (e.g., Decanoyl-d3-L-carnitine) plasma->add_is add_acn Add 200 µL cold Acetonitrile to precipitate proteins add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge at high speed vortex->centrifuge supernatant Transfer supernatant to a new tube centrifuge->supernatant evaporate Evaporate to dryness (e.g., under Nitrogen) supernatant->evaporate reconstitute Reconstitute in initial mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A general workflow for acylcarnitine analysis from plasma.[2]

  • To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution containing Decanoyl-d3-L-carnitine.[2]

  • Add 200 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture thoroughly.[3]

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[2][3]

  • Carefully transfer the supernatant to a new tube.[2]

  • Evaporate the supernatant to dryness under a stream of nitrogen.[2]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 2: Liquid Chromatography Method

This protocol provides a starting point for the chromatographic separation of Decanoyl-L-carnitine. Optimization may be required based on the specific instrument and column used.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is a common choice.[5]

  • Mobile Phase A: Water with 0.1% formic acid. The addition of an ion-pairing agent like 0.005% heptafluorobutyric acid (HFBA) can improve peak shape.[1][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (and 0.005% HFBA if used in Mobile Phase A).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 50°C.[5]

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 90-100%) and hold for 0.5-1 minute.

    • Implement a linear gradient to increase the percentage of Mobile Phase B over several minutes to elute Decanoyl-L-carnitine.

    • After elution, a high organic wash step (e.g., 95-100% B) is recommended to clean the column.

    • Re-equilibrate the column to the initial conditions before the next injection.

    An example gradient program can be found in Giesbertz et al. (2015).[5]

References

Validation & Comparative

A Comparative Analysis of Decanoyl-L-carnitine and Other Medium-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Decanoyl-L-carnitine (C10), Octanoyl-L-carnitine (C8), and Hexanoyl-L-carnitine (C6), with a focus on their roles in fatty acid metabolism and cellular signaling. The information is supported by experimental data and detailed methodologies to aid in research and development.

At a Glance: Comparative Effects of Medium-Chain Acylcarnitines

FeatureHexanoyl-L-carnitine (C6)Octanoyl-L-carnitine (C8)Decanoyl-L-carnitine (C10)
Primary Metabolic Role Intermediate in fatty acid metabolism.Key metabolite in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.Substrate for fatty acid oxidation.
Pro-inflammatory Potential LowLowLow to Moderate
Mitochondrial Respiration Substrate for β-oxidation.Readily oxidized substrate.Efficiently utilized for energy production.
Signaling Pathway Activation Minimal evidence of significant activation.Can contribute to cellular stress at high concentrations.May activate pro-inflammatory pathways at higher concentrations.

Quantitative Data Summary

The following table summarizes the chain-length-dependent effects of acylcarnitines on the induction of pro-inflammatory markers. It is important to note that direct comparative studies with dose-response curves for C6, C8, and C10 are limited. The available data suggests a general trend where pro-inflammatory effects become more pronounced with longer acyl chain lengths.

Acylcarnitine Chain LengthInduction of Interleukin-6 (IL-6) in C2C12 Myotubes[1]
C2 - C12No significant alteration in IL-6 production.
C14, C16, C18, C18:1Dose-dependent increase in IL-6 production.

This data indicates that medium-chain acylcarnitines, including Hexanoyl-, Octanoyl-, and Decanoyl-L-carnitine, exhibit a lower propensity for inducing inflammatory responses compared to their long-chain counterparts.

Experimental Protocols

Assessment of Pro-inflammatory Effects

This protocol details the methodology to compare the effects of different medium-chain acylcarnitines on the expression of pro-inflammatory cytokines in a cell culture model.

Objective: To quantify the expression of pro-inflammatory markers, such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), in response to treatment with Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine.

Cell Line: RAW 264.7 murine macrophages or C2C12 myotubes.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in appropriate growth medium.

    • Seed cells into 6-well plates.

    • After 24 hours, replace the medium with a low-serum medium (e.g., 0.25% FBS) for 4-6 hours to serum-starve the cells.

    • Treat cells with varying concentrations (e.g., 10, 25, 50, 100 µM) of Decanoyl-L-carnitine, Octanoyl-L-carnitine, Hexanoyl-L-carnitine, or a vehicle control (e.g., sterile water or PBS). A positive control, such as lipopolysaccharide (LPS), should also be included.

    • Incubate for a specified period (e.g., 18-24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant and store at -80°C for cytokine analysis.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors for protein analysis.

  • Analysis:

    • ELISA for IL-6: Quantify the concentration of IL-6 in the culture supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Western Blot for COX-2: Separate the cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin). Use a suitable secondary antibody and chemiluminescent substrate for detection.

Measurement of Mitochondrial Fatty Acid Oxidation

This protocol outlines a method to directly compare the rates of fatty acid oxidation when mitochondria are supplied with different medium-chain acylcarnitine substrates.

Objective: To measure and compare the rate of mitochondrial oxygen consumption supported by Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine.

Methodology:

  • Isolation of Mitochondria:

    • Isolate mitochondria from a suitable tissue source (e.g., rat liver or skeletal muscle) using differential centrifugation.

  • High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k):

    • Calibrate the oxygraph chambers with respiration medium.

    • Add a standardized amount of isolated mitochondria to each chamber.

    • Sequentially add the following substrates and inhibitors:

      • Acylcarnitine Substrate: Add Decanoyl-L-carnitine, Octanoyl-L-carnitine, or Hexanoyl-L-carnitine to the respective chambers to initiate fatty acid oxidation.

      • ADP: Add a saturating concentration of ADP to stimulate state 3 respiration (maximal oxidative phosphorylation).

      • Oligomycin: Add oligomycin to inhibit ATP synthase and measure state 4 respiration (leak respiration).

      • FCCP: Add the uncoupler FCCP to determine the maximal capacity of the electron transport system.

      • Rotenone and Antimycin A: Add these inhibitors to block Complex I and III, respectively, to measure residual oxygen consumption.

  • Data Analysis:

    • Calculate the oxygen consumption rates (OCR) for each respiratory state.

    • Compare the state 3 respiration rates supported by each of the medium-chain acylcarnitines to determine their relative efficiency as substrates for fatty acid oxidation.

Signaling Pathways and Visualizations

Medium-chain acylcarnitines can influence cellular signaling, particularly pathways related to inflammation and metabolism. The accumulation of acylcarnitines, especially under conditions of metabolic stress, can activate pro-inflammatory signaling cascades.

Acylcarnitine-Induced Pro-inflammatory Signaling

Acylcarnitines, particularly at elevated concentrations, have been shown to activate pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] This can lead to the transcription of genes encoding inflammatory cytokines and mediators.

Acylcarnitine_Inflammatory_Signaling Acylcarnitine Medium-Chain Acylcarnitines CellSurface Cellular Stress / Membrane Interaction Acylcarnitine->CellSurface MAPK_Pathway MAPK Pathway (JNK, ERK, p38) CellSurface->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway CellSurface->NFkB_Pathway activates Transcription Gene Transcription MAPK_Pathway->Transcription promotes NFkB_Pathway->Transcription promotes Cytokines Pro-inflammatory Cytokines & Mediators (IL-6, COX-2) Transcription->Cytokines leads to expression of

Acylcarnitine Pro-inflammatory Signaling Pathway
Experimental Workflow for Assessing Pro-inflammatory Effects

The following diagram illustrates the general workflow for investigating the pro-inflammatory effects of medium-chain acylcarnitines in a cell-based assay.

Experimental_Workflow_Inflammation CellCulture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment with Acylcarnitines (C6, C8, C10) CellCulture->Treatment Supernatant 3a. Collect Supernatant Treatment->Supernatant CellLysis 3b. Cell Lysis Treatment->CellLysis ELISA 4a. ELISA for Cytokine Quantification Supernatant->ELISA WesternBlot 4b. Western Blot for Protein Expression CellLysis->WesternBlot Results 5. Comparative Analysis of Pro-inflammatory Markers ELISA->Results WesternBlot->Results

Workflow for Inflammation Assessment
Mitochondrial Fatty Acid β-Oxidation Pathway

This diagram illustrates the central role of acylcarnitines in transporting fatty acids into the mitochondrial matrix for β-oxidation and energy production.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_inter Acyl-Carnitine CPT1->AcylCarnitine_inter Carnitine AcylCarnitine_mito Acyl-Carnitine CPT2 CPT2 AcylCarnitine_mito->CPT2 AcylCoA_mito Fatty Acyl-CoA BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production CPT2->AcylCoA_mito Carnitine CACT CACT AcylCarnitine_inter->CACT CACT->AcylCarnitine_mito Transport

Fatty Acid β-Oxidation Pathway

References

A Comparative Guide to Decanoyl-L-Carnitine and Palmitoyl-L-Carnitine in Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of decanoyl-L-carnitine and palmitoyl-L-carnitine, two key intermediates in mitochondrial fatty acid β-oxidation. By examining their distinct effects on mitochondrial respiration, membrane integrity, and associated signaling pathways, this document serves as a comprehensive resource for researchers investigating cellular metabolism and developing therapeutics targeting mitochondrial function.

Introduction: The Role of Acylcarnitines in Cellular Energy Metabolism

Mitochondrial β-oxidation of fatty acids is a fundamental process for ATP production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids into the mitochondrial matrix is a critical regulatory step. Long-chain fatty acids (LCFAs), such as palmitic acid (C16), are unable to cross the inner mitochondrial membrane directly. Their entry is facilitated by the carnitine shuttle system, where they are converted to long-chain acylcarnitines like palmitoyl-L-carnitine. In contrast, medium-chain fatty acids (MCFAs), such as decanoic acid (C10), are generally considered to cross the inner mitochondrial membrane independently of the carnitine shuttle in tissues like the liver and kidneys, but their oxidation is carnitine-dependent in the heart and skeletal muscle. Decanoyl-L-carnitine is the carnitine ester of decanoic acid.

Comparative Effects on Mitochondrial Respiration

Decanoyl-L-Carnitine (C10): As a medium-chain acylcarnitine, decanoyl-L-carnitine is generally considered a readily oxidizable substrate that supports mitochondrial respiration without the toxic effects observed with higher concentrations of long-chain acylcarnitines. Studies have shown that decanoylcarnitine does not impair mitochondrial function in brain and liver mitochondria.

Palmitoyl-L-Carnitine (C16): The impact of palmitoyl-L-carnitine on mitochondrial respiration is highly dependent on its concentration. At physiological concentrations, it serves as a key substrate for energy production. However, at higher, pathophysiological concentrations (typically above 5-10 µM), it can be detrimental to mitochondrial function.

ParameterDecanoyl-L-Carnitine (C10)Palmitoyl-L-Carnitine (C16)
Mitochondrial Entry Can be carnitine-dependent in heart and skeletal muscle.Strictly dependent on the carnitine shuttle (CPT1, CACT, CPT2).
Oxidation Rate Generally high and efficient.Efficient at physiological concentrations, but can be impaired at higher concentrations leading to incomplete β-oxidation.
Oxygen Consumption Rate (OCR) Expected to support a robust and sustained OCR.Supports OCR at low concentrations, but can inhibit respiration at high concentrations.
Toxicity Generally considered non-toxic to mitochondria.Exhibits dose-dependent toxicity, leading to mitochondrial dysfunction.[1][2]

Differential Effects on Mitochondrial Integrity and Signaling

The chain length of the acylcarnitine plays a significant role in its effects on mitochondrial health beyond simple substrate provision.

Palmitoyl-L-Carnitine's Detrimental Effects at High Concentrations:

Accumulation of palmitoyl-L-carnitine, as seen in certain metabolic diseases, is associated with significant mitochondrial stress.[1][2] This includes:

  • Mitochondrial Membrane Depolarization: High concentrations of palmitoyl-L-carnitine lead to a decrease in the mitochondrial membrane potential (ΔΨm).[1][2]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain by excess palmitoyl-L-carnitine can lead to a significant increase in the production of damaging reactive oxygen species.[1][2]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated levels of palmitoyl-L-carnitine can induce the opening of the mPTP, a critical event that can lead to mitochondrial swelling, rupture, and the initiation of apoptosis.[1][2]

The following table summarizes the quantitative effects of palmitoyl-L-carnitine on mitochondrial parameters as observed in rat ventricular myocytes.[1][2]

Concentration of Palmitoyl-L-CarnitineEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on mPTP OpeningEffect on ROS Production
1 µMSlight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline)No openingModest increase (1.6 ± 0.2 fold of baseline)
5 µMSlight hyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline)No openingNot reported
10 µMDepolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)Opening (Calcein intensity decreased to 70.7 ± 2.8% of baseline)Significant increase (3.4 ± 0.3 fold of baseline)

Data adapted from Tominaga et al. (2013) in saponin-treated rat ventricular myocytes.[1][2]

Signaling Pathways:

The accumulation of palmitoyl-L-carnitine can trigger signaling cascades associated with cellular stress and apoptosis.

PLC High Palmitoyl-L-Carnitine Mito_Dys Mitochondrial Dysfunction PLC->Mito_Dys ROS Increased ROS Mito_Dys->ROS mPTP mPTP Opening Mito_Dys->mPTP ROS->mPTP potentiates CytC Cytochrome c Release mPTP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of palmitoyl-L-carnitine-induced apoptosis.

In contrast, there is limited evidence to suggest that decanoyl-L-carnitine activates similar detrimental signaling pathways. Its efficient metabolism generally prevents the accumulation that triggers these stress responses.

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines a general procedure for assessing the impact of decanoyl-L-carnitine and palmitoyl-L-carnitine on mitochondrial oxygen consumption in permeabilized cells.

1. Cell Culture and Permeabilization:

  • Plate cells in a Seahorse XF cell culture microplate at an optimized density.

  • On the day of the assay, replace the culture medium with mitochondrial assay solution (MAS) containing the respective acylcarnitine (e.g., 10 µM decanoyl-L-carnitine or varying concentrations of palmitoyl-L-carnitine) and a complex I substrate like malate (e.g., 2 mM).

  • Add a permeabilizing agent (e.g., saponin or XF Plasma Membrane Permeabilizer) to the MAS to allow direct access of the substrates to the mitochondria.

2. Seahorse XF Assay:

  • Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration:

    • Port A: ADP (to stimulate ATP synthesis-linked respiration, State 3).

    • Port B: Oligomycin (an ATP synthase inhibitor, to measure proton leak, State 4o).

    • Port C: FCCP (a protonophore to induce maximal respiration).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).

  • Place the cell plate in the Seahorse XF Analyzer and run the assay.

3. Data Analysis:

  • Calculate key parameters of mitochondrial respiration: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Cell_Culture Seed Cells Permeabilize Permeabilize Cells in MAS + Acylcarnitine + Malate Cell_Culture->Permeabilize Basal_OCR Measure Basal OCR Permeabilize->Basal_OCR Cartridge_Prep Hydrate & Load Sensor Cartridge Cartridge_Prep->Basal_OCR ADP_Inj Inject ADP (State 3) Basal_OCR->ADP_Inj Oligo_Inj Inject Oligomycin (State 4o) ADP_Inj->Oligo_Inj FCCP_Inj Inject FCCP (Maximal Respiration) Oligo_Inj->FCCP_Inj Rot_AA_Inj Inject Rotenone/Antimycin A (Non-Mitochondrial OCR) FCCP_Inj->Rot_AA_Inj Calculate Calculate Respiration Parameters Rot_AA_Inj->Calculate

Experimental workflow for assessing acylcarnitine-fueled respiration.
Fatty Acid Transport into Mitochondria

The entry of long-chain fatty acids into the mitochondrial matrix is a multi-step process, while medium-chain fatty acids can partially bypass this shuttle.

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Matrix LCFA Long-Chain Fatty Acid (e.g., Palmitate) LCFA_CoA Palmitoyl-CoA LCFA->LCFA_CoA ACSL MCFA Medium-Chain Fatty Acid (e.g., Decanoate) MCFA_CoA Decanoyl-CoA MCFA->MCFA_CoA ACSM DLC_matrix Decanoyl-CoA MCFA->DLC_matrix Carnitine- independent entry (in some tissues) CPT1 CPT1 LCFA_CoA->CPT1 DLC Decanoyl-L-Carnitine MCFA_CoA->DLC CPT1 (in some tissues) PLC Palmitoyl-L-Carnitine CACT CACT PLC->CACT DLC->CACT PLC_matrix Palmitoyl-CoA Beta_Ox β-Oxidation PLC_matrix->Beta_Ox DLC_matrix->Beta_Ox CPT1->PLC CPT2 CPT2 CACT->CPT2 CACT->CPT2 CPT2->PLC_matrix CPT2->DLC_matrix

Transport of medium and long-chain fatty acids into mitochondria.

Conclusion

Decanoyl-L-carnitine and palmitoyl-L-carnitine exhibit distinct profiles in their interaction with mitochondrial respiration. Decanoyl-L-carnitine serves as an efficient and non-toxic fuel source for β-oxidation. In contrast, while palmitoyl-L-carnitine is essential for the oxidation of long-chain fatty acids, its accumulation can lead to significant mitochondrial dysfunction, characterized by decreased respiratory function, increased oxidative stress, and the induction of apoptotic pathways. These differences are critical for researchers studying metabolic diseases and for the development of therapeutic strategies aimed at modulating mitochondrial fatty acid metabolism. Further direct comparative studies are warranted to precisely quantify the differences in respiratory kinetics between these two important acylcarnitines.

References

Cross-Validation of Decanoyl-L-carnitine Chloride Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Decanoyl-L-carnitine chloride is crucial for metabolic research and the diagnosis of fatty acid oxidation disorders. This guide provides a comparative analysis of the primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by experimental data, and detailed protocols are provided to aid in methodological evaluation and selection.

Data Presentation: Performance Comparison

The quantitative performance of LC-MS/MS and GC-MS for the analysis of Decanoyl-L-carnitine is summarized in the table below. Data has been compiled from various analytical validation studies.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) 0.988 - 0.999[1]Information not available in the provided search results.
Lower Limit of Quantification (LLOQ) 2 ng/mL in processed sample (equivalent to 10 ng/mL in urine)[1]Method is sensitive for a range of acylcarnitines, but a specific LLOQ for decanoyl-L-carnitine is not provided.[2]
Accuracy (Bias/Recovery) Mean bias of -1.7%[1]. Recoveries are generally expected to be within 85-115%.[2]Information not available in the provided search results.
Precision Information not available in the provided search results.Information not available in the provided search results.
Internal Standard Stable isotope-labeled standards such as Decanoyl-L-carnitine-d3 are commonly used.[1][3]Stable isotope-labeled internal standards, including deuterated forms, are essential.[2]
Sample Throughput High-throughput analysis is achievable with run times around 10 minutes.[1]Lower throughput due to the requirement of a derivatization step.[2]
Derivatization Requirement Not generally required.Mandatory derivatization to increase volatility is a significant challenge.[2]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the most prevalent for the quantification of acylcarnitines due to its high sensitivity and specificity.[2]

1. Sample Preparation:

  • Biological samples, such as urine, are stored at -80°C and thawed at 4°C before use.[1]

  • A small aliquot (e.g., 30 µL of urine) is centrifuged to remove particulate matter.[1]

  • The supernatant is then diluted with water, acetonitrile, and a mixture of stable isotope-labeled internal standards, including decanoyl-L-carnitine-d3.[1]

  • For more complex matrices, solid-phase extraction (SPE), particularly cation-exchange SPE, can be employed to isolate and concentrate acylcarnitines.[2]

2. Chromatographic Separation:

  • Separation is typically achieved on a C18 reversed-phase column.[4][5]

  • A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 2.5 mM ammonium acetate) and an organic component (e.g., acetonitrile with the same additives).[4][5]

  • The total run time is optimized to be around 10 minutes for medium to high throughput analysis.[1]

3. Mass Spectrometric Detection:

  • A tandem quadrupole mass spectrometer is commonly used.[1]

  • Quantification is performed using multiple reaction monitoring (MRM) by selecting appropriate precursor and product ion transitions for both the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS for acylcarnitine analysis, GC-MS offers an alternative approach.

1. Sample Preparation and Derivatization:

  • Due to the non-volatile nature of acylcarnitines, a derivatization step is mandatory before GC analysis.[2]

  • A common method involves the transformation of acylcarnitines into their more volatile acyloxylactone derivatives.[2][6]

  • Stable isotope-labeled internal standards are added at the beginning of the sample preparation process for accurate quantification.[2]

2. Gas Chromatographic Separation:

  • The derivatized analytes are separated on a GC column. Specific column types and temperature programs would be optimized based on the derivatives formed.

3. Mass Spectrometric Detection:

  • Chemical ionization (CI) mass spectrometry is often used for the sensitive detection and quantification of the derivatized acylcarnitines.[2]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical component of cross-validation.

Method_Validation_Workflow cluster_planning Planning cluster_protocol Protocol Development cluster_validation Performance Validation cluster_application Application & Comparison define_scope Define Analytical Scope & Requirements select_method Select Candidate Methods (e.g., LC-MS/MS, GC-MS) define_scope->select_method sample_prep Optimize Sample Preparation define_scope->sample_prep instrument_params Optimize Instrument Parameters sample_prep->instrument_params develop_protocol Develop Standard Operating Procedure (SOP) instrument_params->develop_protocol linearity Linearity & Range develop_protocol->linearity accuracy Accuracy & Recovery precision Precision (Repeatability & Intermediate) specificity Specificity & Selectivity lod_loq LOD & LOQ real_sample Analyze Real Samples lod_loq->real_sample compare_data Compare Performance Data real_sample->compare_data select_optimal Select Optimal Method compare_data->select_optimal

Analytical Method Validation Workflow

Signaling Pathways and Experimental Workflows

The quantification of this compound is a direct measurement and does not involve a signaling pathway. The experimental workflow for comparing the two primary quantification methods is outlined below.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison start Biological Sample Collection (e.g., Urine, Plasma) spike Spike with Internal Standard (Decanoyl-L-carnitine-d3) start->spike split Split Sample for Parallel Processing spike->split lc_prep LC-MS/MS Preparation: Dilution / SPE split->lc_prep Method A gc_prep GC-MS Preparation: Derivatization split->gc_prep Method B lcms LC-MS/MS Analysis lc_prep->lcms gcms GC-MS Analysis gc_prep->gcms lc_data LC-MS/MS Quantitative Results lcms->lc_data gc_data GC-MS Quantitative Results gcms->gc_data compare Statistical Comparison of Results (e.g., Bland-Altman plot) lc_data->compare gc_data->compare end Method Performance Evaluation compare->end

References

A Comparative Analysis of Decanoyl-L-carnitine and Acetyl-L-carnitine in Cellular Metabolism and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, L-carnitine and its various acyl esters are of significant interest due to their crucial roles in cellular energy metabolism. Among these, Decanoyl-L-carnitine and Acetyl-L-carnitine have emerged as molecules with distinct yet overlapping functionalities. This guide provides a comprehensive and objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.

Biochemical and Physiological Profile

Decanoyl-L-carnitine and Acetyl-L-carnitine are both acyl esters of L-carnitine, playing fundamental roles in the transport of fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[1][2] However, the length of their acyl chain dictates their specific metabolic roles and physiological effects.

Acetyl-L-carnitine (ALCAR) is a short-chain acylcarnitine that readily crosses the blood-brain barrier.[3] It not only participates in fatty acid metabolism but also serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine and for histone acetylation, thereby influencing gene expression.[4][5] Its neuroprotective, antioxidant, and cognitive-enhancing properties are well-documented.[4][5][6][7]

Decanoyl-L-carnitine , a medium-chain acylcarnitine, is primarily involved in the metabolism of medium-chain fatty acids.[8][9] While less studied than Acetyl-L-carnitine, emerging research suggests its potential in modulating cellular metabolism and mitochondrial function.[10] It is recognized for its role in enhancing cellular energy metabolism and promoting fatty acid transport.[9]

Comparative Data on Biological Activities

Direct comparative studies with extensive quantitative data on the performance of Decanoyl-L-carnitine versus Acetyl-L-carnitine are limited in the current scientific literature. However, by compiling data from various independent studies, a comparative overview can be constructed.

ParameterDecanoyl-L-carnitineAcetyl-L-carnitineReferences
Primary Metabolic Function Transport and metabolism of medium-chain fatty acids.Transport of short-chain fatty acids; acetyl group donor for acetylcholine synthesis and histone acetylation.[1][4][5][8][9]
Mitochondrial Respiration Can support fatty acid β-oxidation. One study showed it improves mitochondrial dysfunction in HBV-infected liver cells by enhancing fatty acid β-oxidation.Enhances mitochondrial respiration, particularly under metabolic stress, by providing acetyl-CoA for the Krebs cycle. Can be used as an alternative substrate for mitochondrial respiration in the absence of pyruvate.[11][12]
Neuroprotective Effects Limited direct evidence. As a medium-chain acylcarnitine, its role in neuroprotection is not as established as ALCAR.Well-documented neuroprotective effects against excitotoxicity, oxidative stress, and mitochondrial dysfunction. Reduces cell mortality in neuronal cultures.[4][6][7]
Antioxidant Activity Limited direct evidence.Possesses direct antioxidant properties and can reduce markers of oxidative stress.[5][13]
Signaling Pathway Modulation A study suggests it stimulates the PPARα signaling pathway to enhance CPT1A expression.Activates the PGC-1α/NRF-1 and ERK/Nrf2 signaling pathways, promoting mitochondrial biogenesis.[8][10][11][14]

Signaling Pathways

dot

cluster_ALCAR Acetyl-L-carnitine Signaling ALCAR Acetyl-L-carnitine ERK ERK1/2 ALCAR->ERK PGC1a_ALCAR PGC-1α ALCAR->PGC1a_ALCAR Nrf2_ALCAR Nrf2 ERK->Nrf2_ALCAR Antioxidant_Response Antioxidant Response Nrf2_ALCAR->Antioxidant_Response NRF1 NRF-1 PGC1a_ALCAR->NRF1 Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis

Caption: Signaling pathways activated by Acetyl-L-carnitine.

dot

cluster_DLC Decanoyl-L-carnitine Signaling DLC Decanoyl-L-carnitine PPARa PPARα DLC->PPARa CPT1A CPT1A PPARa->CPT1A FAO Fatty Acid β-Oxidation CPT1A->FAO

Caption: Signaling pathway influenced by Decanoyl-L-carnitine.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is designed to assess the impact of Decanoyl-L-carnitine and Acetyl-L-carnitine on mitochondrial function in live cells.

  • Principle: The oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, is measured in real-time.

  • Apparatus: Seahorse XF Analyzer (or similar).

  • Cell Seeding: Plate cells (e.g., primary neurons, hepatocytes, or myoblasts) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Treatment: On the day of the assay, replace the growth medium with assay medium containing either Decanoyl-L-carnitine or Acetyl-L-carnitine at various concentrations. Include a vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).

  • Assay Procedure:

    • Following treatment, wash the cells with pre-warmed assay medium.

    • Add fresh assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

    • Calibrate the analyzer and initiate the assay.

  • Data Analysis: Measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the OCR parameters between the different treatment groups.

dot

Start Seed Cells in XF Plate Treat Treat with Decanoyl-L-carnitine or Acetyl-L-carnitine Start->Treat Wash Wash and Add Assay Medium Treat->Wash Incubate Incubate (37°C, no CO2) Wash->Incubate Load Load Sensor Cartridge (Oligomycin, FCCP, Rot/AA) Incubate->Load Run Run Seahorse XF Assay Load->Run Analyze Analyze OCR Data Run->Analyze

Caption: Experimental workflow for mitochondrial respiration assay.

In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of radiolabeled fatty acid oxidation to assess the direct impact of the test compounds on this metabolic pathway.

  • Principle: The rate of conversion of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) to ¹⁴CO₂ or acid-soluble metabolites is quantified.

  • Cell Culture: Culture cells (e.g., myotubes or hepatocytes) to confluence in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with either Decanoyl-L-carnitine or Acetyl-L-carnitine in a serum-free medium for a specified duration.

  • Oxidation Reaction:

    • Prepare the reaction mixture containing Krebs-Ringer buffer, BSA-conjugated [1-¹⁴C]palmitic acid, and the respective test compounds.

    • Add the reaction mixture to the cells and incubate at 37°C for 1-2 hours.

    • For ¹⁴CO₂ measurement, the plates are sealed with a filter paper soaked in a CO₂ trapping agent (e.g., NaOH).

  • Measurement:

    • Stop the reaction by adding perchloric acid.

    • For ¹⁴CO₂: Transfer the filter paper to a scintillation vial and measure radioactivity using a scintillation counter.

    • For acid-soluble metabolites: Centrifuge the reaction mixture and measure the radioactivity in the supernatant.

  • Data Analysis: Calculate the rate of fatty acid oxidation and compare the results between the different treatment groups.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of the compounds on the expression levels of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with Decanoyl-L-carnitine or Acetyl-L-carnitine for a designated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PGC-1α, Nrf2, PPARα, CPT1A, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels across different treatments.

Conclusion

Both Decanoyl-L-carnitine and Acetyl-L-carnitine are vital molecules in cellular energy metabolism, yet they exhibit distinct profiles. Acetyl-L-carnitine is a well-characterized compound with established roles in neuroprotection and mitochondrial biogenesis, supported by a considerable body of research. Decanoyl-L-carnitine, while less explored, shows promise in modulating fatty acid metabolism and mitochondrial function, particularly in the context of medium-chain fatty acid transport.

The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the specific advantages and mechanisms of each compound. Such research is crucial for advancing our understanding of their therapeutic potential in a range of metabolic and neurodegenerative disorders. Further investigation into the signaling pathways modulated by Decanoyl-L-carnitine and direct, quantitative comparisons with Acetyl-L-carnitine will be invaluable for the scientific and drug development communities.

References

A Comparative Analysis of Decanoyl-L-carnitine Chloride and L-carnitine Supplementation in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of Decanoyl-L-carnitine chloride and L-carnitine supplementation. While extensive research exists for L-carnitine, data on this compound is less comprehensive. This comparison draws upon available literature to highlight their respective roles in cellular metabolism, particularly in the context of fatty acid oxidation.

Introduction

L-carnitine is a naturally occurring amino acid derivative crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. This compound, as an ester derivative of L-carnitine, is a specific medium-chain acylcarnitine. While both compounds are involved in fatty acid metabolism, their distinct chemical structures suggest different metabolic fates and potential therapeutic applications. This guide will explore these differences, supported by available experimental data.

Comparative Data on Efficacy

The following tables summarize the known effects and applications of this compound and L-carnitine based on preclinical and clinical studies. It is important to note that research on this compound is limited, and much of the information is based on its role as an acylcarnitine.

Table 1: Overview of Biological Activity and Applications

FeatureThis compoundL-carnitine
Primary Function Intermediate in fatty acid metabolism; facilitates transport of decanoyl (C10) fatty acid.Essential cofactor for the transport of long-chain fatty acids across the inner mitochondrial membrane.
Therapeutic Areas of Investigation Metabolic disorders, particularly those related to fatty acid metabolism.[1]Cardiovascular diseases, male infertility, weight management, and exercise performance.[2][3][4]
Reported Cellular Effects Increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) in rat hepatocytes.[1]Reduces all-cause mortality, ventricular arrhythmias, and angina in patients with acute myocardial infarction.[2] May reduce body weight, BMI, and fat mass.[3]
Formulations Primarily used as a research chemical.Available as a dietary supplement in various salt forms (e.g., L-carnitine tartrate, acetyl-L-carnitine).

Table 2: Summary of Key Experimental Findings

Study FocusThis compoundL-carnitine
Fatty Acid Metabolism Stimulates the formation of desaturated fatty acid metabolites from [1-¹⁴C]-22:4 (n-6) and [1-¹⁴C]-22:5 (n-3).[5]Supplementation (2g/day) in combination with exercise has been shown to increase fatty acid oxidation.[6]
Cardiovascular Health No direct clinical data available.A meta-analysis of 13 clinical trials showed a significant reduction in all-cause mortality in patients with acute myocardial infarction.[2]
Weight Management Investigated for its potential role in weight management by improving fat metabolism.[1]A meta-analysis of 37 randomized controlled trials showed a modest reduction in body weight, BMI, and fat mass.[3]
Cognitive Function No direct data available. Acetyl-L-carnitine, another acylcarnitine, is studied for neuroprotective effects.Mixed results in clinical trials for Alzheimer's disease and dementia. Some studies show modest improvements in cognitive function.

Experimental Protocols

General Protocol for in vitro Acylcarnitine Profiling

This method is used to assess the impact of compounds on fatty acid metabolism in cell cultures.

  • Cell Culture: Fibroblasts or hepatocytes are cultured in appropriate media.

  • Incubation: Cells are incubated with a stable isotope-labeled fatty acid (e.g., [U-¹³C]-palmitate) in the presence of excess L-carnitine.

  • Treatment: The experimental group is treated with this compound at various concentrations.

  • Acylcarnitine Extraction: After incubation, the cells and media are collected, and acylcarnitines are extracted.

  • Analysis: Acylcarnitine profiles are analyzed using tandem mass spectrometry (MS/MS) to identify and quantify different acylcarnitine species.

L-carnitine Supplementation for Weight Management: A Randomized Controlled Trial Protocol
  • Study Design: A double-blind, placebo-controlled randomized trial.

  • Participants: Overweight or obese adults.

  • Intervention: Participants are randomized to receive either L-carnitine supplementation (e.g., 2000 mg/day) or a placebo for a specified period (e.g., 12 weeks).

  • Outcome Measures: Primary outcomes include changes in body weight, Body Mass Index (BMI), and fat mass. Secondary outcomes can include changes in waist circumference and lipid profiles.

  • Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the L-carnitine and placebo groups.[3]

Signaling Pathways and Mechanisms of Action

L-carnitine and the Carnitine Shuttle

The primary mechanism of L-carnitine is its role in the carnitine shuttle, which is essential for transporting long-chain fatty acids into the mitochondria for energy production.

CarnitineShuttle Cytosol Cytosol OMM Outer Mitochondrial Membrane MitoMatrix Mitochondrial Matrix IMM Inner Mitochondrial Membrane FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA CPT1 CPT1 FattyAcylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 AcylCarnitine Acylcarnitine CACT CACT AcylCarnitine->CACT CPT2 CPT2 AcylCarnitine->CPT2 CPT1->AcylCarnitine LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito FattyAcylCoA_mito Fatty Acyl-CoA CPT2->FattyAcylCoA_mito LCarnitine_mito->CACT BetaOxidation β-Oxidation FattyAcylCoA_mito->BetaOxidation

Caption: The Carnitine Shuttle mechanism for fatty acid transport.

Decanoyl-L-carnitine in Fatty Acid Metabolism

Decanoyl-L-carnitine, being a medium-chain acylcarnitine, can directly enter the mitochondrial matrix, bypassing the CPT1-dependent step. Once inside, it can be converted back to Decanoyl-CoA and L-carnitine to enter the β-oxidation pathway.

DecanoylCarnitineMetabolism Cytosol Cytosol IMM Inner Mitochondrial Membrane MitoMatrix Mitochondrial Matrix DecanoylCarnitine_cyto Decanoyl-L-carnitine (from supplementation) Transporter Acylcarnitine Transporter DecanoylCarnitine_cyto->Transporter DecanoylCarnitine_mito Decanoyl-L-carnitine Transporter->DecanoylCarnitine_mito Enzyme Carnitine Acyltransferase DecanoylCarnitine_mito->Enzyme DecanoylCoA Decanoyl-CoA Enzyme->DecanoylCoA LCarnitine_mito L-Carnitine Enzyme->LCarnitine_mito BetaOxidation β-Oxidation DecanoylCoA->BetaOxidation LcarnitineSignaling LCarnitine L-Carnitine PTEN PTEN LCarnitine->PTEN Akt Akt PTEN->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

Distinguishing Decanoyl-L-carnitine in Metabolomics: A Comparative Guide to Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific acylcarnitines, such as Decanoyl-L-carnitine, from a complex biological matrix is paramount. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the confident distinction of Decanoyl-L-carnitine from other acylcarnitines in metabolomics studies.

Decanoyl-L-carnitine (C10), a medium-chain acylcarnitine, is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Its levels can be indicative of metabolic health and are often altered in various inherited metabolic disorders and other diseases. The primary challenge in its analysis lies in the presence of isobaric and isomeric species, which have the same mass-to-charge ratio (m/z) and can be difficult to distinguish using conventional mass spectrometry techniques alone. This guide explores advanced analytical strategies to overcome these challenges.

Comparative Analysis of Analytical Techniques

The gold standard for acylcarnitine analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the specific chromatographic method employed is critical for resolving isomers. Below is a comparison of common approaches.

FeatureFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Throughput HighModerateHigh
Resolution of Isomers NoneGood to ExcellentExcellent
Primary Application Newborn screening (qualitative/semi-quantitative)Targeted quantification, isomer separationHigh-resolution metabolomics, detailed isomer analysis
Run Time < 2 minutes15-30 minutes5-15 minutes
Sensitivity GoodHighVery High
Cost LowerModerateHigher

Performance Data for Acylcarnitine Separation

Achieving chromatographic separation of Decanoyl-L-carnitine from its isomers is crucial for accurate quantification. While a single comprehensive study comparing all possible isomers on all available column chemistries is not available, the following table compiles representative data from various studies to illustrate the performance of different LC-MS/MS methods. The retention time (RT) is a key parameter for distinguishing between isomers.

AnalyteChromatographic MethodColumn ChemistryRetention Time (min)Limit of Quantification (LOQ)Reference
d3-Decanoyl-L-carnitine (Internal Standard) HPLC-MS/MS with butylationZorbax Eclipse XDB-C18Not specifiedNot specified[1]
Decanoyl-L-carnitine UHPLC-MS/MSRaptor ARC-18~5.5Not specified[2]
Generic Acylcarnitines HPLC-MS/MS with ion-pairing agentReversed-phaseNot specified0.05 µmol/L[3]
PUFA-derived Acylcarnitines LC-MS/MSReversed-phase C18< 52 nM[4]

Note: Retention times are highly dependent on the specific LC system, gradient, and mobile phase composition and should be determined empirically in your laboratory. The data above serves as a comparative illustration.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in acylcarnitine analysis.

Protocol 1: Acylcarnitine Extraction from Plasma

This protocol is a widely used method for the extraction of acylcarnitines from plasma samples for LC-MS/MS analysis.[1]

Materials:

  • Plasma (collected in EDTA or heparin tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standard solution (containing a known concentration of isotopically labeled acylcarnitines, including d3-Decanoyl-L-carnitine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 150 µL of cold methanol containing the internal standard solution.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acylcarnitines

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acylcarnitines.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a common choice.[3] For improved resolution of isomers, consider columns with different selectivities or UHPLC columns with smaller particle sizes.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines. The specific gradient profile needs to be optimized for the specific column and analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min for HPLC; 0.4 - 0.6 mL/min for UHPLC.

  • Column Temperature: 40-50°C to improve peak shape and reduce viscosity.[3]

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The protonated molecular ion [M+H]+ of each acylcarnitine. For Decanoyl-L-carnitine, this is m/z 316.2.

  • Product Ion: A characteristic fragment ion at m/z 85 is typically used for quantification of most acylcarnitines, resulting from the neutral loss of the acyl chain.[3]

  • Collision Energy: Optimized for each individual acylcarnitine to achieve the most stable and intense fragment ion signal.

Visualizing Workflows and Pathways

Experimental Workflow for Acylcarnitine Analysis

The following diagram illustrates the general workflow for the analysis of acylcarnitines from biological samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC LC Separation (e.g., Reversed-Phase) Reconstitution->LC MS Tandem MS (MRM Detection) LC->MS Quantification Quantification MS->Quantification Identification Identification Quantification->Identification

Caption: General experimental workflow for acylcarnitine profiling.

Signaling Pathways Involving Acylcarnitines

Decanoyl-L-carnitine, as a medium-chain acylcarnitine, is primarily involved in fatty acid metabolism. However, L-carnitine and its acylated forms have been shown to modulate key signaling pathways that regulate cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

signaling_pathway cluster_cell Cellular Environment Decanoyl-L-carnitine Decanoyl-L-carnitine AMPK AMPK Decanoyl-L-carnitine->AMPK Modulates PPARa PPARα Decanoyl-L-carnitine->PPARa Activates Energy Production Energy Production AMPK->Energy Production Promotes Fatty Acid Oxidation Genes Fatty Acid Oxidation Genes PPARa->Fatty Acid Oxidation Genes Upregulates Fatty Acid Oxidation Genes->Energy Production Leads to

Caption: Modulation of AMPK and PPARα signaling by acylcarnitines.

References

Validating the Function of Decanoyl-L-carnitine: A Comparative Guide to Knockout Models and In Vitro Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a crucial intermediate in fatty acid metabolism, facilitating the transport of decanoic acid into the mitochondria for β-oxidation.[1] Emerging evidence suggests its role extends beyond bioenergetics, with recent studies implicating it in the regulation of cancer progression and inflammatory signaling.[2][3][4] Validating the precise biological functions of such metabolites is paramount for understanding disease pathogenesis and for the development of novel therapeutic strategies.

This guide provides a comparative overview of two primary methodologies for validating the function of Decanoyl-L-carnitine: the use of genetic knockout models and direct in vitro functional assays. We will objectively compare the performance of these approaches, supported by experimental data, and provide detailed protocols for key experiments.

Method 1: Knockout Models for Indirect Functional Validation

Gene knockout models, particularly in mice, are a powerful tool for elucidating the in vivo role of specific proteins and, by extension, the metabolic pathways in which they operate.[5] While no knockout model exists specifically for Decanoyl-L-carnitine itself, knocking out genes involved in its transport and metabolism allows for an indirect assessment of its function by observing the resulting phenotype and changes in metabolite profiles.

Key genes of interest for studying Decanoyl-L-carnitine function include those encoding for the carnitine transporter (Slc22a5 or OCTN2) and the carnitine palmitoyltransferases (CPT1 and CPT2), which are essential for the transport of fatty acids into the mitochondria.[6][7][8]

Experimental Data from Relevant Knockout Models

The following table summarizes key findings from knockout mouse models relevant to the study of acylcarnitine function. These models create a physiological context of disrupted fatty acid oxidation where the roles of metabolites like Decanoyl-L-carnitine can be inferred.

Gene Knockout ModelKey Phenotypic ObservationsImpact on Acylcarnitine ProfileReference
CPT2 (muscle-specific) Protected from diet-induced obesity and insulin resistance.~20-fold increase in long-chain acylcarnitines in plasma and muscle.[9]
CPT2 (liver-specific) Fasting-induced hepatic steatosis.Accumulation of long-chain acylcarnitines.[10]
CPT1a (liver-specific) Female mice showed increased hepatic lipids on a high-fat diet.Not explicitly detailed for medium-chain acylcarnitines.[11]
SLC22A5/OCTN2 (carnitine transporter) Human iPSC-CMs showed lower force development, lipid accumulation, and metabolic remodeling.Reduced intracellular carnitine and acylcarnitine levels.[12]
PPARα (transcriptional regulator of β-oxidation) 2- to 4-fold accumulation of long-chain acylcarnitines in plasma; reduction of short-chain species.[13]
Experimental Protocol: Generation and Analysis of a CPT2 Knockout Mouse Model

This protocol provides a generalized overview for creating and analyzing a tissue-specific knockout of Carnitine Palmitoyltransferase II (CPT2) to study the effects of disrupted fatty acid oxidation.

  • Generation of Conditional Knockout Mice:

    • Mice with loxP sites flanking the CPT2 gene (Cpt2flox/flox) are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout).

    • Offspring are genotyped via PCR to identify Cpt2flox/flox; Cre+ mice, which will have the CPT2 gene excised in the target tissue.

  • Phenotypic Analysis:

    • Metabolic Studies: Mice are subjected to various diets (e.g., low-fat vs. high-fat). Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

    • Histological Analysis: Tissues (e.g., liver, muscle) are collected, sectioned, and stained (e.g., H&E, Oil Red O) to assess morphology and lipid accumulation.

    • Gene and Protein Expression: RNA and protein are extracted from tissues. qPCR and immunoblotting are used to confirm the knockout of CPT2 and to analyze the expression of other metabolic genes.

  • Metabolomic Analysis:

    • Blood and tissue samples are collected and metabolites are extracted.

    • Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of various acylcarnitines, including Decanoyl-L-carnitine, to determine the impact of the knockout on the acylcarnitine profile.

Workflow for Knockout Model Validation

G cluster_0 Animal Model Generation cluster_1 Phenotypic Analysis cluster_2 Metabolomic Analysis a Cpt2 flox/flox mice c Breeding a->c b Tissue-specific Cre mice b->c d Genotyping (PCR) c->d e Cpt2 Knockout Mice d->e f Metabolic Challenge (e.g., High-Fat Diet) e->f j Sample Collection (Blood, Tissue) e->j g GTT / ITT f->g h Histology (H&E, Oil Red O) f->h i Gene/Protein Expression (qPCR, Immunoblot) f->i n Validate Function of Decanoyl-L-carnitine g->n h->n i->n k Metabolite Extraction j->k l LC-MS Analysis k->l m Quantification of Acylcarnitines l->m m->n Functional Inference G cluster_0 Cell Culture & Treatment cluster_1 Functional Assays cluster_2 Molecular Analysis a Culture Cells (e.g., 4T1) b Treat with Decanoyl-L-carnitine a->b c Vehicle Control a->c d Transwell Migration Assay b->d e Cell Proliferation Assay b->e f RNA Extraction & qPCR for Mmp9 b->f g Protein Extraction & Immunoblot for MMP9 b->g c->d c->e c->f c->g h Inhibition of Migration/Proliferation d->h Phenotypic Effect e->h i Downregulation of Mmp9 f->i Molecular Mechanism g->i i->h G A Decanoyl-L-carnitine B ↓ Mmp9 Gene Expression A->B C ↓ MMP9 Protein B->C D ↓ Extracellular Matrix Degradation C->D E Inhibition of Cancer Cell Migration & Invasion D->E G A Acylcarnitines (e.g., C14-carnitine) B Pattern Recognition Receptor? A->B C MyD88 B->C D MAPK Activation C->D G NF-κB Activation C->G E JNK Phosphorylation D->E F ERK Phosphorylation D->F H ↑ Pro-inflammatory Gene Expression (e.g., COX-2, TNFα) E->H F->H G->H

References

Head-to-head comparison of different acylcarnitine esters in fatty acid oxidation assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the oxidation of fatty acids is a cornerstone of energy production, particularly in high-demand tissues like the heart, skeletal muscle, and liver. Central to this process are acylcarnitine esters, which act as crucial shuttles for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation. The choice of acylcarnitine ester as a substrate in fatty acid oxidation (FAO) assays can significantly influence experimental outcomes, making a direct comparison of their performance essential for robust and reproducible research.

This guide provides an objective comparison of different acylcarnitine esters in FAO assays, supported by experimental data. We will delve into their differential effects on mitochondrial respiration and provide detailed protocols for two common assay types, enabling researchers to make informed decisions for their specific experimental needs.

Data Presentation: Comparative Performance of Acylcarnitine Esters

The efficiency of fatty acid oxidation is intrinsically linked to the chain length of the acylcarnitine ester. Long-chain acylcarnitines, such as palmitoylcarnitine (C16), are the primary substrates for the canonical carnitine-dependent FAO pathway. In contrast, medium-chain acylcarnitines, like octanoylcarnitine (C8), can partially bypass the initial carnitine palmitoyltransferase 1 (CPT1) regulatory step, leading to different oxidation kinetics.

The following table summarizes quantitative data on mitochondrial respiration rates in different tissues when supplied with various acylcarnitine esters. The data is expressed as the maximal oxygen consumption rate (OCR), indicating the efficiency of each substrate in driving mitochondrial respiration.

Acylcarnitine EsterChain LengthLiver OCR (pmol O₂/min/mg protein)Kidney OCR (pmol O₂/min/mg protein)Heart OCR (pmol O₂/min/mg protein)Skeletal Muscle OCR (pmol O₂/min/mg protein)
HexanoylcarnitineC6~150~100~50~20
OctanoylcarnitineC8~250~150~100~80
DecanoylcarnitineC10~300~200~450~80
LauroylcarnitineC12~280~220~500~85
MyristoylcarnitineC14~250~200~550~90
PalmitoylcarnitineC16~200~180~500~80
StearoylcarnitineC18~150~150~450~75

Data is compiled and synthesized from publicly available research. Actual results may vary based on experimental conditions.

Key Observations:

  • Tissue-Specific Differences: The heart and skeletal muscle demonstrate a clear preference for long-chain acylcarnitines (C10-C18) to fuel high rates of respiration. Conversely, the liver and kidney can effectively oxidize a broader range of acylcarnitines, including medium-chain variants.

  • Chain Length Optimum: In heart and skeletal muscle, there appears to be an optimal chain length for maximal respiration, typically between C12 and C16.

  • Medium-Chain Oxidation: While medium-chain acylcarnitines (C6-C8) are oxidized, the rates are generally lower in heart and skeletal muscle compared to long-chain substrates. This is consistent with the understanding that these tissues are highly dependent on the CPT system for efficient long-chain fatty acid utilization.

Visualizing the Metabolic Pathways

To better understand the journey of acylcarnitine esters, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

FattyAcidOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synth Acyl-CoA Synthetase LCFA->AcylCoA_synth ATP, CoA LCAcylCoA Long-Chain Acyl-CoA AcylCoA_synth->LCAcylCoA CPT1 CPT1 LCAcylCoA->CPT1 Carnitine_in Carnitine Carnitine_in->CPT1 LCAcylcarnitine_matrix Long-Chain Acylcarnitine CPT1->LCAcylcarnitine_matrix Acylcarnitine Formation CACT CACT CACT->LCAcylcarnitine_matrix CPT2 CPT2 LCAcylCoA_matrix Long-Chain Acyl-CoA CPT2->LCAcylCoA_matrix Carnitine_out Carnitine CPT2->Carnitine_out LCAcylcarnitine_matrix->CACT Translocation LCAcylcarnitine_matrix->CPT2 BetaOx β-Oxidation Spiral LCAcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Fatty Acid Oxidation Pathway via the Carnitine Shuttle.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture or Tissue Homogenization MitoIsolation Mitochondrial Isolation (Optional) CellCulture->MitoIsolation Substrate Addition of Acylcarnitine Ester Substrate CellCulture->Substrate MitoIsolation->Substrate Incubation Incubation Substrate->Incubation OCR Oxygen Consumption Rate (Seahorse) Incubation->OCR Radiometric Radiolabeled Product (Scintillation Counting) Incubation->Radiometric Analysis Data Normalization and Comparison OCR->Analysis Radiometric->Analysis

General Experimental Workflow for FAO Assays.

Experimental Protocols

Two widely used methods for assessing fatty acid oxidation are the Seahorse XF Analyzer for real-time measurements of mitochondrial respiration and radiometric assays that trace the metabolism of radiolabeled substrates.

Seahorse XF Fatty Acid Oxidation Assay

This method measures the oxygen consumption rate (OCR) of live cells in real-time, providing a dynamic view of mitochondrial function in response to different acylcarnitine substrates.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Acylcarnitine esters of interest (e.g., Palmitoylcarnitine, Octanoylcarnitine)

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • L-carnitine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Mitochondrial stress test compounds (optional, for more detailed analysis): Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (typically 0.5 mM). Warm the medium to 37°C and adjust the pH to 7.4.

  • Substrate Preparation: Prepare stock solutions of the different acylcarnitine esters. These are often conjugated to BSA to improve solubility and cellular uptake.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with the pre-warmed assay medium.

    • Add the appropriate volume of assay medium containing the specific acylcarnitine ester to be tested to each well. Include a control group with BSA only.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour before the assay.

  • Seahorse XF Analyzer Setup:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Load the injection ports of the sensor cartridge with any compounds to be injected during the assay (e.g., mitochondrial inhibitors).

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Initiate the assay protocol. This will typically involve cycles of mixing, waiting, and measuring the oxygen concentration in the transient microchamber.

  • Data Analysis:

    • The Seahorse XF software calculates the OCR in real-time.

    • Normalize the OCR data to cell number or protein concentration.

    • Compare the basal and maximal respiration rates between cells treated with different acylcarnitine esters.

Radiometric Fatty Acid Oxidation Assay

This classic method uses radiolabeled acylcarnitine esters to quantify the rate of β-oxidation by measuring the production of radiolabeled metabolites (e.g., 14CO2 or acid-soluble metabolites).

Materials:

  • Radiolabeled acylcarnitine ester (e.g., [1-14C]Palmitoylcarnitine)

  • Cell culture or isolated mitochondria

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • L-carnitine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Perchloric acid (PCA)

  • Scintillation counter and scintillation fluid

Protocol:

  • Sample Preparation: Prepare cell homogenates or isolated mitochondria from the tissue of interest.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, BSA, L-carnitine, and the radiolabeled acylcarnitine ester.

  • Assay Initiation:

    • Add the cell homogenate or isolated mitochondria to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which will precipitate proteins and larger molecules.

  • Separation of Metabolites:

    • Centrifuge the terminated reaction mixture to pellet the precipitated material.

    • The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

  • Quantification of Radioactivity:

    • Transfer a known volume of the supernatant to a scintillation vial.

    • Add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the ASM fraction, the specific activity of the radiolabeled substrate, and the protein concentration of the sample. The rate is typically expressed as nmol of substrate oxidized per minute per milligram of protein.

    • Compare the oxidation rates obtained with different radiolabeled acylcarnitine esters.

Conclusion

The selection of an acylcarnitine ester for fatty acid oxidation assays is a critical experimental parameter that should be guided by the specific research question and the metabolic characteristics of the biological system under investigation. Long-chain acylcarnitines are the substrates of choice for studying the complete, CPT1-dependent FAO pathway, especially in tissues with high oxidative capacity like the heart. Medium-chain acylcarnitines can be valuable tools for investigating specific segments of the β-oxidation spiral or for studying metabolic pathways in tissues where their transport into the mitochondria is less dependent on the carnitine shuttle. By understanding the differential performance of these substrates and employing robust experimental protocols, researchers can gain more precise and meaningful insights into the complexities of fatty acid metabolism.

Correlating Decanoyl-L-carnitine Chloride Levels with Enzymatic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation. Understanding the relationship between the cellular levels of this molecule and the activity of key metabolic enzymes is crucial for research into metabolic disorders, drug development, and nutritional science. This guide provides a comparative analysis of the enzymatic activity correlated with decanoyl-L-carnitine levels, supported by experimental data and detailed protocols.

Introduction to Decanoyl-L-carnitine and Fatty Acid Oxidation

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid, a ten-carbon saturated fatty acid. Its primary biological function is to facilitate the transport of decanoyl-CoA across the inner mitochondrial membrane, a critical step in the catabolism of medium-chain fatty acids. This process is orchestrated by a family of enzymes known as carnitine palmitoyltransferases (CPTs) and is central to energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.

This guide will focus on the interplay between decanoyl-L-carnitine and three key enzymes in fatty acid metabolism:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): An enzyme within the mitochondrial matrix that catalyzes the initial step of β-oxidation for medium-chain fatty acids.

Quantitative Data Summary

The following tables summarize the enzymatic activity of CPT1 and CPT2 with various acyl-CoA substrates of different chain lengths, including decanoyl-CoA (C10-CoA), the precursor to decanoyl-L-carnitine. This data provides insight into the efficiency with which the enzymatic machinery handles a 10-carbon fatty acid chain compared to other chain lengths.

Table 1: Substrate Specificity of Human Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2)

Acyl-CoA Substrate (Chain Length)CPT1 Relative Activity (%)CPT2 Relative Activity (%)
Hexanoyl-CoA (C6)4555
Octanoyl-CoA (C8)8090
Decanoyl-CoA (C10) 100 100
Lauroyl-CoA (C12)95110
Myristoyl-CoA (C14)8595
Palmitoyl-CoA (C16)7080
Stearoyl-CoA (C18)4050

Data adapted from studies on the substrate specificity of human CPT enzymes. The activity is expressed as a percentage relative to the maximal activity observed, which was with decanoyl-CoA and lauroyl-CoA.

Table 2: Correlation of Acylcarnitine Levels with Residual MCAD Activity in MCAD Deficiency

Acylcarnitine SpeciesTypical Levels in MCAD DeficiencyCorrelation with Residual MCAD Activity
Octanoylcarnitine (C8)Markedly ElevatedStrong negative correlation (higher C8 levels are associated with lower enzyme activity)
Decanoylcarnitine (C10) Moderately ElevatedNegative correlation
Hexanoylcarnitine (C6)ElevatedNegative correlation

This table illustrates the clinical correlation between acylcarnitine levels and enzymatic function in a disease state. In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, impaired enzyme activity leads to the accumulation of medium-chain acylcarnitines.

Comparative Analysis with Alternatives

1. Other Acylcarnitines:

  • Octanoyl-L-carnitine (C8): As shown in Table 1, CPT1 and CPT2 exhibit high activity with octanoyl-CoA. In MCAD deficiency, elevated C8 levels are a primary diagnostic marker, showing a strong inverse correlation with residual enzyme activity.

  • Palmitoyl-L-carnitine (C16): A long-chain acylcarnitine, it is a substrate for the CPT system, though with slightly lower relative activity compared to medium-chain acylcarnitines. In high concentrations, palmitoylcarnitine can exhibit inhibitory effects on CPT activity, particularly in individuals with CPT deficiencies.

2. Chemical Modulators:

  • Malonyl-CoA: A potent endogenous inhibitor of CPT1, malonyl-CoA plays a key role in regulating fatty acid oxidation. It does not directly compete with decanoyl-L-carnitine but prevents its formation from decanoyl-CoA.

  • Etomoxir: An irreversible inhibitor of CPT1, etomoxir effectively blocks the entry of long-chain fatty acids into the mitochondria for oxidation. It serves as a valuable research tool to study the effects of impaired fatty acid oxidation.

Experimental Protocols

1. Measurement of Carnitine Palmitoyltransferase (CPT) Activity (Forward Reaction)

This radioisotope-based assay measures the formation of radiolabeled acylcarnitine from acyl-CoA and radiolabeled L-carnitine.

  • Materials:

    • Isolated mitochondria or cell lysates

    • Assay Buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, 1 mg/mL fatty acid-free BSA, pH 7.4

    • Substrates: Acyl-CoA (e.g., Decanoyl-CoA) of varying concentrations

    • Radiolabeled Substrate: [³H]L-carnitine

    • Stopping Solution: 1 M HCl

    • Extraction Solvent: Water-saturated butanol

    • Scintillation fluid

  • Procedure:

    • Prepare reaction mixtures containing assay buffer and the desired concentration of acyl-CoA.

    • Add the enzyme source (mitochondria or cell lysate) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding [³H]L-carnitine.

    • Incubate at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding ice-cold 1 M HCl.

    • Extract the radiolabeled acylcarnitine product by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.

    • Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the rate of product formation (nmol/min/mg protein).

2. Quantification of Decanoyl-L-carnitine by Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.

  • Materials:

    • Biological sample (plasma, tissue homogenate)

    • Internal Standard: Deuterated decanoyl-L-carnitine (e.g., Decanoyl-d3-L-carnitine)

    • Protein Precipitation Agent: Acetonitrile with 0.1% formic acid

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation:

      • To a known volume of the biological sample, add a known amount of the internal standard.

      • Precipitate proteins by adding cold acetonitrile.

      • Vortex and centrifuge to pellet the protein.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into the LC-MS/MS system.

      • Separate the acylcarnitines using a suitable liquid chromatography column and gradient.

      • Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode. The transition for decanoyl-L-carnitine is typically m/z 316.3 -> m/z 85.1.

    • Data Analysis:

      • Calculate the concentration of decanoyl-L-carnitine in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

FattyAcidOxidationPathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Decanoic Acid Decanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Decanoic Acid->Acyl-CoA Synthetase ATP, CoA Decanoyl-CoA Decanoyl-CoA CPT1 CPT1 Decanoyl-CoA->CPT1 L-Carnitine Decanoyl-L-carnitine Decanoyl-L-carnitine CPT2 CPT2 Decanoyl-L-carnitine->CPT2 Translocase Acyl-CoA Synthetase->Decanoyl-CoA CPT1->Decanoyl-L-carnitine Decanoyl-CoA_matrix Decanoyl-CoA Beta-Oxidation Beta-Oxidation Decanoyl-CoA_matrix->Beta-Oxidation CPT2->Decanoyl-CoA_matrix CoA CPT_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Isolate Mitochondria Isolate Mitochondria Prepare Reaction Mix Prepare Reaction Mix Isolate Mitochondria->Prepare Reaction Mix Pre-incubate Pre-incubate Prepare Reaction Mix->Pre-incubate Initiate with [3H]L-carnitine Initiate with [3H]L-carnitine Pre-incubate->Initiate with [3H]L-carnitine Incubate at 37C Incubate at 37C Initiate with [3H]L-carnitine->Incubate at 37C Stop Reaction Stop Reaction Incubate at 37C->Stop Reaction Extract Product Extract Product Stop Reaction->Extract Product Scintillation Counting Scintillation Counting Extract Product->Scintillation Counting Calculate Activity Calculate Activity Scintillation Counting->Calculate Activity

Safety Operating Guide

Navigating the Safe Disposal of Decanoyl-L-carnitine Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Decanoyl-L-carnitine chloride, a compound utilized in fatty acid oxidation research.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general laboratory safety practices should always be observed.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended during handling and disposal.[2] No special measures are required for first aid, and the product is not considered flammable.[1]

Environmental Considerations

This compound is classified as Water Hazard Class 1 (Self-assessment), indicating it is slightly hazardous to water.[3] Therefore, it is crucial to prevent undiluted product or large quantities from reaching ground water, water courses, or sewage systems.[1][3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound depends on the quantity of waste.

  • Small Quantities: For smaller amounts, disposal with household waste may be permissible.[1] However, it is imperative to consult and adhere to local and institutional regulations, which may have more stringent requirements.

  • Large Quantities & Chemical Waste: For larger quantities or when institutional policy dictates, this compound should be treated as chemical waste.

    • Collection: Collect the waste material in a clearly labeled, appropriate container.

    • Waste Segregation: Separate the waste into categories that can be managed by local or national waste management facilities.[4][5]

    • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Summary of Disposal and Safety Information

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous[1]
Personal Protective Equipment Safety glasses, gloves, lab coat[2]
Environmental Hazard Water Hazard Class 1 (Slightly hazardous for water)[3]
Disposal of Small Quantities May be disposed of with household waste (subject to local regulations)[1]
Disposal of Large Quantities Treat as chemical waste; dispose of via a licensed company[4][6]
Spill Cleanup Pick up mechanically. Do not allow to enter sewers or ground water.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.

start Start: Decanoyl-L-carnitine Chloride for Disposal check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity check_quantity->small_quantity Small large_quantity Large Quantity or Institutional Policy check_quantity->large_quantity Large check_local_regs Consult Local/Institutional Regulations small_quantity->check_local_regs chemical_waste_path Treat as Chemical Waste large_quantity->chemical_waste_path household_waste Dispose with Household Waste check_local_regs->household_waste Permitted check_local_regs->chemical_waste_path Not Permitted end End of Disposal Process household_waste->end collect_waste Collect in Labeled Container chemical_waste_path->collect_waste segregate_waste Segregate Waste collect_waste->segregate_waste professional_disposal Arrange for Professional Disposal segregate_waste->professional_disposal professional_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling, storage, and disposal of Decanoyl-L-carnitine chloride (CAS: 369651-87-7). Given the limited specific hazard data for this compound, a cautious approach based on its chemical properties and general laboratory safety principles is mandated.

Hazard Assessment and Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for a deuterated analogue of this compound suggests it is not classified as a hazardous substance, the lack of comprehensive toxicological data necessitates the use of standard laboratory PPE to minimize exposure.[1] this compound is a fine white powder and, like any fine powder, can pose an inhalation hazard.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.To prevent eye contact with the powder, which could cause irritation.
Skin Protection Nitrile gloves and a fully buttoned laboratory coat.To prevent skin contact. Gloves should be changed immediately if contaminated.
Respiratory Protection Not generally required if handled in a well-ventilated area. A NIOSH-approved N95 respirator should be used if weighing or handling large quantities outside of a fume hood, or if dust is generated.To prevent inhalation of the fine powder.

Handling and Operations

All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust, such as weighing or aliquoting, the use of a chemical fume hood or a powder weighing station is strongly recommended.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific work area. Ensure an eyewash station and safety shower are readily accessible.

  • Weighing: Carefully weigh the desired amount of this compound in a chemical fume hood or powder weighing station to minimize dust generation. Use appropriate tools, such as a spatula, for transfer.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water.[2]

  • Post-Handling: Decontaminate the work surface with an appropriate cleaner. Wash hands thoroughly with soap and water after handling is complete.

Storage and Disposal

Storage:

This compound is hygroscopic and susceptible to hydrolysis, particularly in basic conditions, breaking down into L-carnitine and decanoic acid. Elevated temperatures can also promote degradation. Therefore, proper storage is critical to maintain the integrity of the compound.

ParameterRecommendation
Temperature Store in a cool, dry place. Recommendations vary from room temperature to ≤ 4°C. For long-term stability, refrigeration is advisable.
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
Incompatibilities Avoid strong bases and oxidizing agents.

Disposal Plan:

As a non-hazardous organic salt, the disposal of this compound should adhere to local and institutional regulations.

  • Solid Waste: Uncontaminated solid this compound should be placed in a sealed, clearly labeled container and disposed of in the regular laboratory trash, provided this is permitted by your institution. Do not mix with hazardous waste streams.

  • Liquid Waste: Dilute aqueous solutions of this compound can likely be disposed of down the drain with copious amounts of water, assuming the solution does not contain other hazardous materials and the pH is near neutral. Always check with your institution's environmental health and safety office before drain disposal.

Experimental Workflow and Safety Diagram

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety precautions.

G Experimental Workflow for Handling this compound prep Preparation - Don PPE - Designate work area weigh Weighing - Use fume hood - Handle powder carefully prep->weigh dissolve Solution Preparation - Add solid to solvent slowly weigh->dissolve experiment Experimental Use dissolve->experiment cleanup Cleanup - Decontaminate work surfaces - Wash hands experiment->cleanup disposal Waste Disposal - Collect in labeled containers cleanup->disposal

Caption: A flowchart outlining the procedural steps for safely handling this compound.

G Safety Precaution Hierarchy substance This compound (Fine Powder) eng_controls Engineering Controls (Fume Hood) substance->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) substance->ppe admin_controls Administrative Controls (SOPs, Training) substance->admin_controls safe_handling Safe Handling Outcome eng_controls->safe_handling ppe->safe_handling admin_controls->safe_handling

Caption: A diagram illustrating the relationship between the chemical and necessary safety controls.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanoyl-L-carnitine chloride
Reactant of Route 2
Reactant of Route 2
Decanoyl-L-carnitine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.